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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Foreword For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. This guide provides an in-depth exploration of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a heterocyclic compound that serves as a core scaffold for a variety of pharmacologically active agents. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and providing actionable protocols for properties that remain to be fully elucidated in the public domain. Our objective is to equip you with the foundational knowledge necessary to advance your research and development efforts involving this promising molecular entity.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. The subject of this guide, 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (also referred to as 6-phenyl-3(2H)-pyridazinone), is a key member of this class. It is a white crystalline solid with the molecular formula C₁₀H₈N₂O and a molar mass of 172.18 g/mol [1].

Derivatives of this core structure have been investigated for a range of therapeutic applications, including as cardiotonic agents, analgesics, and anti-inflammatory drugs[1][2][3]. The pharmacological potential of this scaffold underscores the importance of a thorough characterization of its fundamental physicochemical properties, which govern its solubility, stability, and bioavailability – critical parameters in drug design and formulation.

Core Physicochemical Characteristics

A foundational dataset of a compound's physical and chemical properties is essential for any formulator or medicinal chemist. The key known properties of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[1]
Molar Mass 172.18 g/mol [1]
CAS Registry Number 2166-31-6[1]
Appearance White crystalline solid[1]
Melting Point 476.43 K (203.28 °C)[4]
Purity (as synthesized) > 97% (HPLC)[5]

Solubility Profile: A Critical Parameter for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. Extensive studies have been conducted on the solubility of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in a variety of pharmaceutical solvents at different temperatures.

The dissolution of this compound has been shown to be an endothermic and entropy-driven process in all tested solvents[6]. The mole fraction solubility increases with temperature, a crucial factor for crystallization and formulation processes.

Table of Mole Fraction Solubility (x_e) at 318.2 K (45.05 °C) [1][6]

SolventMole Fraction (x_e)
Dimethyl sulfoxide (DMSO)4.73 × 10⁻¹
Polyethylene glycol-400 (PEG-400)4.12 × 10⁻¹
Transcutol®3.46 × 10⁻¹
Ethyl acetate6.81 × 10⁻²
2-Butanol2.18 × 10⁻²
1-Butanol2.11 × 10⁻²
Propylene glycol (PG)1.50 × 10⁻²
Isopropyl alcohol (IPA)1.44 × 10⁻²
Ethylene glycol (EG)1.27 × 10⁻²
Ethanol8.22 × 10⁻³
Methanol5.18 × 10⁻³
Water1.26 × 10⁻⁵

These data highlight the compound's poor aqueous solubility and its significantly higher solubility in organic solvents, particularly DMSO, PEG-400, and Transcutol®. This information is invaluable for selecting appropriate solvent systems for synthesis, purification, and formulation development.

Spectral Characteristics: Elucidating the Molecular Structure

Spectroscopic analysis is fundamental for confirming the identity and purity of a compound. While detailed spectral data with peak assignments for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are not fully available in the public domain, the compound has been characterized using the following techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the phenyl ring and the pyridazinone ring. The phenyl protons will likely appear as multiplets in the aromatic region (typically δ 7-8 ppm). The protons on the dihydropyridazinone ring would appear in the aliphatic region, and their chemical shifts and coupling patterns would provide information about their connectivity.

  • ¹³C NMR: The spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the pyridazinone ring is expected to have a chemical shift in the downfield region (typically δ 160-180 ppm). The carbons of the phenyl ring and the pyridazinone ring will have characteristic chemical shifts that can be assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (COSY, HSQC, HMBC).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The main reported FT-IR peaks for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are at 2854.32 cm⁻¹, 1529.37 cm⁻¹, 1282.13 cm⁻¹, 1007.12 cm⁻¹, and 587.67 cm⁻¹[4]. The peak at 1529.37 cm⁻¹ is likely associated with the C=O stretching vibration of the pyridazinone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one would be expected to show a molecular ion peak corresponding to its molecular weight (172.18 g/mol )[1].

Solid-State Properties: Crystallinity and Polymorphism

The solid-state properties of a drug substance can significantly impact its stability, solubility, and manufacturing processes.

Crystallinity: 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is described as a white crystalline solid[1]. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) studies on the pure and equilibrated solid phases have confirmed its crystalline nature[1].

Polymorphism: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Studies on 6-phenyl-2,4-dihydro-1H-pyridazin-3-one after equilibrium in various solvents have shown no evidence of transformation into solvates, hydrates, or different polymorphs[1]. However, a comprehensive polymorphic screen under a wider range of conditions is always a prudent step in preclinical development.

Ionization Constant (pKa): A Key Determinant of In Vivo Behavior

The pyridazinone ring contains nitrogen atoms that can be protonated, and the lactam-like amide proton can be deprotonated under basic conditions. Therefore, the molecule is expected to have at least one pKa value.

Stability Profile: Ensuring Product Quality and Efficacy

The stability of a drug substance is paramount to ensure its safety and efficacy throughout its shelf life. While specific, detailed stability studies on 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are not widely published, general knowledge of related heterocyclic systems can provide some insights.

  • pH Stability: Lactam rings, such as the one in the pyridazinone structure, can be susceptible to hydrolysis under strongly acidic or basic conditions. The rate of degradation is often pH-dependent.

  • Thermal Stability: The high melting point of the compound suggests good thermal stability in the solid state.

  • Photostability: Aromatic and heterocyclic compounds can be susceptible to photodegradation.

Given the lack of specific data, a comprehensive stability-indicating assay should be developed and validated early in the drug development process.

Synthesis and Characterization: A Practical Overview

A reliable synthetic route is fundamental to any research program. The synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one has been reported with a good yield.

Synthesis Workflow:

Synthesis cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product 3-Benzoylpropionic Acid 3-Benzoylpropionic Acid Reflux Reflux 3-Benzoylpropionic Acid->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reflux 6-phenyl-2,4-dihydro-1H-pyridazin-3-one 6-phenyl-2,4-dihydro-1H-pyridazin-3-one Reflux->6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Caption: Synthetic route for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

Characterization: The identity and purity of the synthesized compound should be confirmed using a battery of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and elemental analysis. Purity is typically assessed by HPLC.

Experimental Protocols: A Guide to Characterization

Determination of pKa for a Poorly Soluble Compound (UV-Vis Spectrophotometric Method)

This protocol is designed to overcome the challenges of low aqueous solubility.

Principle: The UV-Vis spectrum of an ionizable compound often changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Solution Prepare concentrated stock solution in a suitable organic solvent (e.g., DMSO) Working Solutions Prepare working solutions by diluting the stock solution into each buffer Stock Solution->Working Solutions Buffer Series Prepare a series of buffers with known pH values Buffer Series->Working Solutions Scan Spectra Scan the UV-Vis spectrum of each working solution to identify the wavelength of maximum absorbance change Working Solutions->Scan Spectra Measure Absorbance Measure the absorbance of each solution at the selected wavelength Scan Spectra->Measure Absorbance Plot Data Plot absorbance vs. pH Measure Absorbance->Plot Data Determine pKa Determine the pKa from the inflection point of the sigmoid curve Plot Data->Determine pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Prepare a concentrated stock solution of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO).

  • Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

  • Prepare a series of working solutions by adding a small, constant volume of the stock solution to a larger, constant volume of each buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.

  • Record the UV-Vis spectrum of each working solution to identify the wavelength (λ) at which the absorbance changes most significantly with pH.

  • Measure the absorbance of each working solution at this selected wavelength.

  • Plot the absorbance versus pH. The resulting data should form a sigmoidal curve.

  • Determine the pKa as the pH at the inflection point of the curve. This can be done graphically or by using appropriate software to fit the data to the Henderson-Hasselbalch equation.

Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.

Principle: The compound is exposed to a standardized light source, and any resulting degradation is quantified by a stability-indicating analytical method.

Workflow:

Photostability_Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Solid Sample Prepare solid samples of the compound Dark Control Wrap control samples in aluminum foil Solid Sample->Dark Control Expose Samples Expose samples to a light source (e.g., Xenon lamp) providing both UV and visible light Solid Sample->Expose Samples Solution Sample Prepare a solution of the compound in a suitable solvent Solution Sample->Dark Control Solution Sample->Expose Samples Analyze Samples Analyze exposed and control samples by a stability-indicating HPLC method Dark Control->Analyze Samples Expose Samples->Analyze Samples Compare Results Compare the results to determine the extent of photodegradation Analyze Samples->Compare Results

Caption: Workflow for photostability testing.

Step-by-Step Methodology:

  • Prepare samples of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in both the solid state and in a relevant solution (e.g., a formulation vehicle).

  • Prepare dark control samples by wrapping identical samples in aluminum foil to protect them from light.

  • Expose the test samples to a calibrated light source that provides a combination of visible and UV light, as specified in the ICH Q1B guideline.

  • After the exposure period, analyze both the exposed samples and the dark controls using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the exposed and control samples to identify and quantify any degradation products and to determine the loss of the parent compound.

Conclusion

6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a molecule of significant interest in medicinal chemistry. This guide has synthesized the available data on its physicochemical properties and provided a framework for further investigation. While key data points such as a definitive pKa value, detailed spectral assignments, and a crystal structure remain to be elucidated, the provided protocols offer a clear path for researchers to obtain this critical information. A thorough understanding of the properties outlined in this guide will undoubtedly facilitate the rational design and development of new therapeutic agents based on this versatile pyridazinone scaffold.

References

  • Shaikh, F.; Imran, M.; Haq, N.; Alshehri, S.; Anwer, M. K. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules2019 , 24, 3404. [Link]

  • Shaikh, F.; Imran, M.; Haq, N.; Alshehri, S.; Anwer, M. K. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed2019 . [Link]

  • Gökçe, M.; Çolak, M. S.; Küpeli, E.; Şahin, M. F. Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. PubMed2009 . [Link]

  • Shaikh, F.; Imran, M.; Haq, N.; Alshehri, S.; Anwer, M. K. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate2019 . [Link]

  • Verma, S. K.; Irrchhaiya, R.; Namdeo, K. P.; Singh, V. K.; Singh, A.; Khurana, S. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal2008 , 1, 334. [Link]

  • Wang, T.; Dong, Y.; Wang, L. C.; Chen, Z. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed2007 . [Link]

  • Asif, M. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science2023 . [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research2010 , 2, 1111-1124. [Link]

  • Gökçe, M.; Utku, S.; Küpeli, E. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. Semantic Scholar2009 . [Link]

Sources

Exploratory

Probing the In Vitro Bioactivity of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one Derivatives: A Technical Guide to Mechanistic Elucidation

Introduction The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold is a privileged chemical structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Derivatives of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold is a privileged chemical structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological effects, with a significant number exhibiting potent cardiotonic and vasodilatory properties.[2][3][7][8] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predominant in vitro mechanism of action for this class of compounds—phosphodiesterase 3 (PDE3) inhibition—and the experimental workflows required to rigorously characterize it.

Core Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism by which many 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives exert their cardiotonic and vasodilatory effects is through the inhibition of the phosphodiesterase 3 (PDE3) enzyme.[9][10][11][12] PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13]

Inhibition of PDE3 leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[9][10][11] This elevation in cAMP triggers a cascade of downstream signaling events:

  • In Cardiac Myocytes: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates L-type calcium channels.[9][12] This results in an increased influx of calcium ions, leading to enhanced myocardial contractility (positive inotropic effect).[9][10][12]

  • In Vascular Smooth Muscle Cells: The rise in cAMP activates PKA, which phosphorylates and inactivates myosin light-chain kinase. This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.[10][12]

This dual action of positive inotropy and vasodilation makes PDE3 inhibitors effective agents for the treatment of acute heart failure.[10][12]

Signaling Pathway of PDE3 Inhibition

PDE3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (Cardiac Myocyte) MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Phosphorylates (Vascular Smooth Muscle) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Vasodilation MLCK_inactive->Relaxation Pyridazinone 6-Phenyl-2,4-dihydro- 1H-pyridazin-3-one Derivative Pyridazinone->PDE3 Inhibits

Caption: PDE3 Inhibition Signaling Pathway.

In Vitro Experimental Workflows for Mechanistic Validation

A multi-faceted approach is necessary to confirm the mechanism of action of a 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivative as a PDE3 inhibitor. This involves direct enzyme inhibition assays and subsequent cell-based assays to measure the downstream effects on cAMP levels.

Direct Enzyme Inhibition Assays

The initial step is to determine the direct inhibitory effect of the test compound on PDE3 activity. Several robust methods are available, often in high-throughput formats.

a) Fluorescence Polarization (FP) Immunoassay

This is a widely used, homogeneous assay that measures the displacement of a fluorescently labeled nucleotide from a specific antibody.

Protocol: PDE3 Inhibition Assay using Fluorescence Polarization

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human PDE3 enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a significant signal window.

    • Prepare a solution of fluorescently labeled cAMP (e.g., FAM-cAMP) in assay buffer.

    • Prepare a solution of anti-cAMP antibody in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or control (e.g., DMSO for negative control, a known PDE3 inhibitor like milrinone for positive control) to the wells.

    • Add 5 µL of the diluted PDE3 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect the remaining cAMP by adding 10 µL of the anti-cAMP antibody solution.

    • Incubate for 30 minutes at room temperature.

    • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays offer high sensitivity and are less prone to interference from fluorescent compounds.[14][15][16][17]

Protocol: PDE3 Inhibition Assay using TR-FRET

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound as described for the FP assay.

    • Dilute PDE3 enzyme in assay buffer.

    • Prepare a solution of biotinylated-cAMP.

    • Prepare solutions of a Europium-labeled streptavidin (donor) and an acceptor-labeled anti-cAMP antibody.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or controls.

    • Add 5 µL of the diluted PDE3 enzyme.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the biotinylated-cAMP substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect by adding 10 µL of a pre-mixed solution containing the Europium-labeled streptavidin and acceptor-labeled anti-cAMP antibody.

    • Incubate for 60 minutes at room temperature.

    • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Determine the percent inhibition and calculate the IC₅₀ value as described for the FP assay.

Workflow for Direct Enzyme Inhibition Assays

Enzyme_Inhibition_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Assay_Setup Add Compound and Enzyme to Plate Compound_Prep->Assay_Setup Enzyme_Prep Prepare PDE3 Enzyme Solution Enzyme_Prep->Assay_Setup Pre_Incubation Pre-incubate (15 min) Assay_Setup->Pre_Incubation Reaction_Start Initiate Reaction with Labeled cAMP Substrate Pre_Incubation->Reaction_Start Reaction_Incubation Incubate (60 min at 37°C) Reaction_Start->Reaction_Incubation Detection Add Detection Reagents (e.g., Antibody) Reaction_Incubation->Detection Final_Incubation Final Incubation (30-60 min) Detection->Final_Incubation Measurement Measure Signal (FP or TR-FRET) Final_Incubation->Measurement Data_Analysis Calculate % Inhibition and IC₅₀ Measurement->Data_Analysis End End: IC₅₀ Value Determined Data_Analysis->End Start Start Start->Enzyme_Prep

Caption: Workflow for PDE3 Inhibition Assays.

Cell-Based cAMP Accumulation Assays

Following the confirmation of direct enzyme inhibition, it is crucial to demonstrate that the compound can increase intracellular cAMP levels in a cellular context.

a) Luminescence-Based cAMP Assay (e.g., cAMP-Glo™)

This assay measures cAMP levels by their ability to activate PKA, which then consumes ATP. The remaining ATP is detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.[18]

Protocol: Cell-Based cAMP Accumulation Assay using Luminescence

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 or a cardiac cell line) in the appropriate medium.

    • Seed the cells into a 96- or 384-well white, clear-bottom plate and grow to confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a suitable buffer (e.g., HBSS).

    • Remove the culture medium from the cells and wash with buffer.

    • Add the diluted compound or controls to the cells. Include a positive control such as a known PDE3 inhibitor or an adenylyl cyclase activator like forskolin.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Add the cAMP detection solution containing PKA.

    • Incubate to allow the PKA reaction to proceed.

    • Add the Kinase-Glo® reagent to stop the PKA reaction and initiate the luciferase reaction.

    • Incubate for 10 minutes at room temperature.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in the cell lysates from the standard curve.

    • Plot the cAMP concentration against the compound concentration to determine the EC₅₀ value for cAMP accumulation.

b) Competitive ELISA for cAMP

This is a classic immunoassay where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody coated on a microplate.[19][20]

Protocol: Cell-Based cAMP Accumulation Assay using ELISA

  • Cell Culture and Treatment:

    • Follow the same procedure for cell culture, plating, and compound treatment as described for the luminescence-based assay.

  • Cell Lysis:

    • After compound treatment, lyse the cells using a lysis buffer provided with the ELISA kit.

  • ELISA Procedure:

    • Add the cell lysates and a cAMP-HRP conjugate to the wells of an anti-cAMP antibody-coated 96-well plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution.

  • Measurement and Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve and calculate the cAMP concentration in the samples. The absorbance is inversely proportional to the cAMP concentration.

    • Determine the EC₅₀ for cAMP accumulation.

Data Summary and Interpretation

Assay Type Parameter Measured Expected Result for a PDE3 Inhibitor Quantitative Endpoint
Enzyme Inhibition Assay (FP or TR-FRET) Direct inhibition of PDE3 enzyme activityConcentration-dependent inhibitionIC₅₀ (nM to µM range)
Cell-Based cAMP Assay (Luminescence or ELISA) Intracellular cAMP accumulationConcentration-dependent increase in cAMPEC₅₀ (nM to µM range)

A potent 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivative acting as a PDE3 inhibitor will exhibit a low IC₅₀ value in the enzyme inhibition assay and a correspondingly low EC₅₀ value for cAMP accumulation in the cell-based assay. The correlation between these two values provides strong evidence for the proposed mechanism of action.

Conclusion

The in vitro characterization of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives requires a logical and rigorous experimental approach. By first establishing direct enzyme inhibition and then confirming the downstream cellular consequences, researchers can confidently elucidate the mechanism of action. The protocols and workflows detailed in this guide provide a robust framework for assessing the potential of these compounds as PDE3 inhibitors for cardiovascular applications.

References

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  • Kariya, T., et al. (1985). In vitro and in vivo assessment of the cardiovascular effects of the cardiotonic drug MDL 19205. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • Francis, G. S. (2012). Screening Methods for the Evaluation of Cardiotonic Drugs. In Cardiotonic Agents. InTech. Retrieved from [Link]

  • Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology. Retrieved from [Link]

  • Khan, A., et al. (2017). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Kitada, Y., et al. (1996). Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)- pyridazinone (KF15232). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bioauxilium. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. Retrieved from [Link]

  • Calhoun, K., et al. (2021). LanTERN: A Fluorescent Sensor That Specifically Responds to Lanthanides. ACS Synthetic Biology. Retrieved from [Link]

  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Allam, H. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports. Retrieved from [Link]

  • Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Retrieved from [Link]

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Foundational

Crystal Structure Analysis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone: A Technical Guide to Supramolecular Assembly and Crystallographic Refinement

Executive Summary The heterocyclic scaffold of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (commonly referred to by its tautomeric equivalent, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone ) represents a critical structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (commonly referred to by its tautomeric equivalent, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone ) represents a critical structural motif in medicinal chemistry. Derivatives of this core exhibit a broad spectrum of biological activities, including antidepressant, anti-inflammatory, and antihypertensive properties. As a Senior Application Scientist, I approach the crystallographic analysis of such scaffolds not merely as an exercise in structural determination, but as a foundational step in rational drug design. Understanding the precise 3D conformation and the supramolecular hydrogen-bonding networks of this molecule provides critical mechanistic insights into how it interacts with biological targets.

This whitepaper provides an in-depth, self-validating technical guide to the crystal structure analysis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS 1011-46-7), detailing the causality behind experimental protocols, structural refinement strategies, and supramolecular logic.

Chemical Context and Structural Rationale

The molecule with the formula C₁₀H₁₀N₂O () features a keto-tetrahydropyridazine ring carrying a phenyl ring para to the carbonyl group. In drug development, the spatial orientation of these rings and the availability of hydrogen bond donors/acceptors dictate the pharmacokinetics and target affinity of the molecule.

Crystallographic analysis reveals that the molecule does not exist as an isolated entity but actively engages in self-recognition. The structural characterization of this compound, as definitively solved by, serves as the gold standard for understanding its solid-state behavior.

Experimental Methodologies: Synthesis & Crystal Growth

The reliability of any crystallographic model is fundamentally dependent on the quality of the single crystal. The following protocol outlines a self-validating workflow designed to yield defect-free crystals under thermodynamic control.

Protocol 1: Single-Crystal Growth Workflow
  • Chemical Synthesis: Synthesize the core via the condensation of 3-benzoylpropionic acid with hydrazine hydrate in refluxing ethanol. This cyclization reaction highly favors the formation of the dihydropyridazinone ring.

  • Purification: Isolate the crude precipitate via vacuum filtration. Wash with cold ethanol and recrystallize to remove unreacted precursors, ensuring a purity of >98%.

  • Solvent Selection for Crystallization: Dissolve the purified compound in a moderately polar solvent system (e.g., ethanol or an ethanol/ethyl acetate mixture). Causality: The solvent must fully dissolve the compound at elevated temperatures while offering low solubility at ambient conditions, facilitating controlled supersaturation.

  • Thermodynamic Crystallization: Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment. Causality: A slow kinetic regime prevents rapid, chaotic nucleation. This allows molecules sufficient time to align into their lowest-energy lattice configurations, yielding high-quality, single crystals rather than amorphous powders.

  • Microscopic Harvesting: Submerge the crystals in inert perfluorinated oil and examine them under a polarized light microscope. Select a single crystal exhibiting uniform extinction (indicating the absence of twinning or macroscopic defects).

XRD_Workflow Synthesis Chemical Synthesis (Condensation) Purification Purification (Recrystallization) Synthesis->Purification Crystallization Slow Evaporation (Thermodynamic Control) Purification->Crystallization CrystalSelection Crystal Selection (Microscopic Evaluation) Crystallization->CrystalSelection Yields single crystals DataCollection X-Ray Data Collection (173 K, Mo Kα) CrystalSelection->DataCollection Mounting on diffractometer StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Phase determination Refinement Structure Refinement (Least Squares) StructureSolution->Refinement Anisotropic/Isotropic Validation Validation & CIF (CheckCIF) Refinement->Validation

Experimental workflow for the synthesis, crystallization, and XRD analysis of the pyridazinone derivative.

X-Ray Diffraction Workflow & Refinement Protocol

To achieve a high-resolution structural model, the data collection and refinement process must strictly adhere to modern crystallographic standards.

Protocol 2: Data Collection and Structural Refinement
  • Cryocooling (173 K): Mount the selected crystal on a loop and immediately transfer it to an open-flow nitrogen cryostat operating at 173 K. Causality: Cryocooling minimizes the Debye-Waller factors (thermal vibrations of the atoms). This significantly improves the resolution of high-angle reflections and is absolutely critical for the accurate localization of the N–H proton, which drives the supramolecular assembly.

  • Diffraction Data Collection: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect a full sphere of data to ensure high redundancy.

  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXS-97). This mathematical approach calculates the initial electron density map without requiring prior structural knowledge.

  • Least-Squares Refinement: Refine the structure against F² using full-matrix least-squares techniques (e.g., SHELXL-97).

    • Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Crucial Step: Refine the H atom bonded to the nitrogen (N3) freely. This ensures the hydrogen bond geometry is derived from empirical electron density rather than idealized geometry. Carbon-bound H atoms can be placed using a riding model.

Crystallographic Data & Conformational Analysis

The refinement of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone yields excellent statistical indicators, validating the structural model. An R-factor of 0.034 indicates an exceptional fit between the observed diffraction data and the calculated model.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₀H₁₀N₂O
Temperature 173 K
Wavelength Mo Kα (λ = 0.71073 Å)
Mean C–C Bond Precision 0.002 Å
R-factor (R₁) 0.034
wR factor (wR₂) 0.098
Data-to-Parameter Ratio 12.2

(Data sourced from the structural determination by )

Conformational Logic

The molecule adopts a highly specific geometry to minimize internal steric strain while maximizing electronic conjugation:

  • Half-Chair Conformation: The dihydropyridazine ring adopts a half-chair conformation. Atoms C1, N2, N3, and C4 lie in a common plane. To relieve the torsional strain of the sp³-hybridized carbons, C5 and C6 deviate from this plane by 0.222(2) Å and 0.262(2) Å, respectively, on opposite sides.

  • Coplanarity: The essentially planar portion of the dihydropyridazine ring is almost perfectly coplanar with the adjacent phenyl ring, exhibiting a dihedral angle of merely 1.73(9)° . Causality: This near-coplanarity is driven by the thermodynamic preference to maximize π-π electron delocalization across the molecular backbone.

Supramolecular Architecture: The Centrosymmetric Dimer

In the solid state, molecules of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone do not pack randomly. They engage in a highly directional, self-recognizing supramolecular assembly.

The primary driving force of the crystal lattice is the formation of hydrogen-bonded centrosymmetric dimers . The secondary amine nitrogen (N3) acts as a strong hydrogen-bond donor, while the carbonyl oxygen (O4) acts as the acceptor.

Table 2: Hydrogen-Bond Geometry
InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)Symmetry Code
N3—H3···O4ⁱ 0.870(16)1.990(16)2.8587(13)177.1(14)(i) 1-x, 1-y, 2-z

(Note: The near-180° angle (177.1°) indicates a highly directional, strong hydrogen bond, optimizing the electrostatic interaction between the donor and acceptor).

Structural_Logic Molecule 6-Phenyl-4,5-dihydro- 3(2H)-pyridazinone Conformation Half-Chair Conformation (Dihydropyridazine ring) Molecule->Conformation Ring geometry Coplanarity Near Coplanarity (Dihedral angle 1.73°) Molecule->Coplanarity Conjugation / Packing HydrogenBond Intermolecular H-Bond (N3-H3···O4i) Molecule->HydrogenBond Donor-Acceptor sites Dimer Centrosymmetric Dimer (Supramolecular Assembly) Conformation->Dimer Coplanarity->Dimer HydrogenBond->Dimer Drives formation

Logical flow of structural features driving the supramolecular assembly of the centrosymmetric dimer.

This dimerization motif is a classic feature of cyclic amides and lactams. By pairing up, the molecules satisfy their hydrogen-bonding potential internally within the dimer, creating a stable, hydrophobic exterior that dictates the broader packing of the crystal lattice.

Conclusion

The crystal structure analysis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone demonstrates the elegant interplay between molecular conformation and supramolecular assembly. The half-chair geometry relieves steric strain, the coplanarity maximizes electronic conjugation, and the highly directional N–H···O hydrogen bonds drive the formation of stable centrosymmetric dimers. For drug development professionals, understanding these solid-state properties is essential for predicting solubility, bioavailability, and receptor-binding mechanics of pyridazinone-based therapeutics.

References

  • Abourichaa, S., Benchat, N., Anaflous, A., Melhaoui, A., Ben-Hadda, T., Oussaid, B., El Bali, B., & Bolte, M. (2003). "6-Phenyl-4,5-dihydropyridazin-3(2H)-one". Acta Crystallographica Section E: Structure Reports Online, E59, o802-o803.[Link][1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 242935, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone". PubChem.[Link][3][4]

Sources

Exploratory

In Vitro Toxicity Profile of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one: A Comprehensive Mechanistic and Methodological Guide

Pharmacophore Dynamics & Mechanistic Toxicology The compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (frequently analyzed alongside its tautomeric equivalent, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone) represents a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Dynamics & Mechanistic Toxicology

The compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (frequently analyzed alongside its tautomeric equivalent, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone) represents a privileged heterocyclic scaffold widely utilized in drug discovery. The structural architecture of this molecule dictates its biological interactions and, consequently, its in vitro toxicity profile.

Causality of Molecular Toxicity

The toxicity of this scaffold is driven by two distinct structural features:

  • The C6-Phenyl Ring: This moiety imparts high lipophilicity, facilitating rapid penetration across the phospholipid bilayer of mammalian cells[1]. While beneficial for bioavailability, excessive intracellular accumulation leads to organelle stress.

  • The Pyridazin-3-one Core: The lactam ring acts as a potent hydrogen bond donor/acceptor system. This exact pharmacophore is known to mimic the endogenous purine rings, allowing it to bind to the catalytic pockets of off-target enzymes, most notably Phosphodiesterase 3 (PDE3)[2].

Primary Toxicity Vectors

Rigorous in vitro profiling reveals that the dose-limiting toxicity of pyridazin-3-one derivatives is primarily mediated through the intrinsic apoptotic pathway . At elevated concentrations, these compounds induce a severe downregulation of the mitochondrial membrane potential ( ΔΨm​ ). This depolarization compromises the integrity of the mitochondrial membrane, triggering the release of cytochrome c into the cytosol, which subsequently activates the caspase-3/9 cascade, culminating in cell cycle arrest at the S and G2/M phases and eventual apoptosis[3].

Furthermore, due to the scaffold's structural mimicry of inotropic agents, off-target PDE3 inhibition can lead to aberrant cAMP accumulation in non-target tissues, necessitating rigorous cardiotoxicity screening[2].

Pathway Compound 6-Phenyl-pyridazin-3-one Derivatives Mito Mitochondrial Membrane Depolarization (ΔΨm ↓) Compound->Mito Intracellular Accumulation PDE3 PDE3 Inhibition (Off-Target) Compound->PDE3 Structural Mimicry CytC Cytochrome C Release Mito->CytC Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Intrinsic Apoptosis (Cell Death) Caspase->Apoptosis cAMP cAMP Accumulation PDE3->cAMP Cardio Cardiotoxic Stress (Hypercontractility) cAMP->Cardio

Mechanistic toxicity pathways of pyridazin-3-one derivatives.

Quantitative Toxicity Profile

To establish the therapeutic index of 6-phenyl-pyridazin-3-one derivatives, cytotoxicity must be evaluated across both healthy and malignant cell lines. The table below synthesizes the half-maximal inhibitory concentrations ( IC50​ ) and 50% cytotoxic concentrations ( CC50​ ) for the core scaffold and its closely related structural analogs.

Compound VariantCell Line (Tissue Type)Assay IC50​ / CC50​ (μM)Ref
6-phenyl-pyridazin-3-one core HaCaT (Normal Human Skin)MTT> 200.0[1]
2-(pyrimidin-2-yl)-5-decyl analog Vero (Normal Monkey Kidney)WST-8316.0[1]
2H-pyridazin-3-one analog (Cpd 14) HEK293 (Normal Embryonic Kidney)MTT110.78[3]
4-chloro-2-p-tolyl analog HEP3BPN 11 (Liver Cancer)MTT~76.7[4]
4-chloro-2-p-tolyl analog MDA 453 (Breast Cancer)MTT~73.1[4]

Data Interpretation: The unmodified 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold generally exhibits low intrinsic toxicity in healthy mammalian cells ( CC50​ > 100 μM). However, halogenation (e.g., 4-chloro substitution) or the addition of highly lipophilic alkyl chains significantly increases cytotoxic potency, shifting the IC50​ into the sub-100 μM range[1][4].

Self-Validating Experimental Protocols

To ensure data integrity, toxicity screening must utilize self-validating assay systems. The following protocols are engineered to directly probe the mechanistic liabilities of the pyridazin-3-one scaffold while incorporating internal controls to eliminate false positives.

Protocol 1: Mitochondrial Viability Assessment (MTT Assay)

Causality: The choice of the MTT assay is not merely standard practice; it is mechanistically linked to the compound's primary toxicity vector. Pyridazin-3-ones induce mitochondrial dysfunction[3]. MTT is reduced to formazan exclusively by mitochondrial succinate dehydrogenase. Therefore, a drop in absorbance directly quantifies the impairment of the exact organelle targeted by the drug.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2, HaCaT) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion.

  • Compound Dosing: Prepare a 100 mM stock of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1 μM to 500 μM.

    • Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.1% v/v. Include a vehicle control (0.1% DMSO in media) to prove the solvent is not causing baseline toxicity.

  • Incubation: Expose cells to the compound for 48 hours[4].

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 μL of pure DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol 2: Ratiometric Mitochondrial Depolarization ( ΔΨm​ ) via JC-1

Causality: To definitively prove that the cytotoxicity observed in Protocol 1 is driven by the intrinsic apoptotic pathway, we must measure the mitochondrial membrane potential. Self-Validation: JC-1 is a ratiometric dye. Unlike single-emission dyes that can be skewed by cell detachment or uneven dye loading, JC-1 shifts from red (J-aggregates in healthy, polarized mitochondria) to green (monomers in depolarized mitochondria). The Red/Green fluorescence ratio normalizes the data internally, isolating the true pharmacological effect.

Step-by-Step Methodology:

  • Treatment: Treat cells in a 6-well plate with the calculated IC50​ concentration of the pyridazin-3-one derivative for 24 hours.

  • Positive Control: Treat a separate well with 50 μM FCCP (a known mitochondrial uncoupler) for 2 hours prior to staining. This validates the dynamic range of the assay.

  • Staining: Wash cells with PBS and incubate with 2 μM JC-1 dye in complete media for 30 minutes at 37°C in the dark.

  • Washing: Wash twice with cold PBS to remove extracellular dye.

  • Flow Cytometry Analysis: Analyze via flow cytometry. Excite at 488 nm. Measure Green fluorescence (monomers) at ~529 nm (FITC channel) and Red fluorescence (aggregates) at ~590 nm (PE channel).

  • Data Output: A decrease in the Red/Green ratio confirms pyridazin-3-one-induced mitochondrial depolarization.

Workflow Start Compound Preparation (0.1% DMSO Stock) Cell Cell Seeding (96-well) HaCaT / HepG2 / H9c2 Start->Cell Dose Dose-Response Treatment (0.1 μM - 500 μM) Cell->Dose MTT MTT Assay (Metabolic Viability) Dose->MTT JC1 JC-1 Assay (Mitochondrial Integrity) Dose->JC1 Flow Flow Cytometry (Cell Cycle/Apoptosis) Dose->Flow Data IC50 / CC50 Calculation & Therapeutic Index MTT->Data JC1->Data Flow->Data

High-throughput in vitro toxicity screening workflow.

References

  • [5] WO2015038660A1 - Pyridazinone compounds and uses thereof - Google Patents. Google Patents.

  • [6] In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture. NIH PMC.

  • [2] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

  • [3] Cytotoxicity evaluation and apoptosis-inducing effects of furanone analogues in insect cell line SL2. Taylor & Francis.

  • [4] Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface.

  • [1] Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega.

Sources

Foundational

The Pharmacokinetic Profile of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one Derivatives: A Technical Guide for Drug Development Professionals

Introduction The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including cardiovas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of this class of compounds is, however, intrinsically linked to their pharmacokinetic profile, which governs their absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these properties is paramount for the successful translation of promising lead compounds into clinically effective drugs. This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key ADME parameters, detail the experimental workflows for their assessment, and explore the critical structure-pharmacokinetic relationships that drive the optimization of these molecules for therapeutic use.

I. Core Concepts in the Pharmacokinetics of Pyridazinone Derivatives

The journey of a 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivative through the body is a complex process dictated by its physicochemical properties. The core heterocyclic structure, coupled with substitutions on the phenyl ring and the pyridazinone core, significantly influences its ADME profile.

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption is the first critical step. The solubility and permeability of a compound are the primary determinants of its oral bioavailability.

  • Solubility: The inherent aqueous solubility of the pyridazinone core can be a limiting factor. However, strategic modifications can enhance this property. A study on 6-phenylpyridazin-3(2H)-one (PPD) demonstrated its poor water solubility, which could hinder its dosage form design.[4] The same study showed that the solubility of PPD was significantly higher in organic solvents like DMSO and PEG-400.[4] This highlights the importance of formulation strategies for preclinical and clinical studies.

  • Permeability: The ability of a compound to cross the intestinal epithelium is crucial for absorption. In silico studies on novel pyridazin-3-one derivatives have predicted good intestinal absorption for many analogs.[5][6] However, experimental validation using Caco-2 cell permeability assays is a standard and necessary step in drug development. The introduction of polar and flexible substituents can modulate permeability profiles. For instance, the addition of basic moieties to a pyridazinone scaffold was shown to decrease permeability, a desirable trait for inhaled drugs intended for local action in the lungs.[7]

Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body via the systemic circulation. Key factors influencing distribution include plasma protein binding and tissue penetration.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin, affects its free concentration and, consequently, its availability to exert a pharmacological effect and undergo metabolism or excretion. High plasma protein binding is a common characteristic of many drug candidates. While not inherently a negative attribute, it necessitates careful consideration during lead optimization.

  • Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues compared to the plasma. A large Vd suggests extensive tissue distribution.

Metabolism: The Biotransformation Engine

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[8] Understanding the metabolic pathways of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives is crucial for predicting their half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

  • CYP450-Mediated Metabolism: The pyridazinone ring and its substituents are susceptible to various metabolic reactions, including hydroxylation, N-dealkylation, and oxidation. The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19) should be identified through reaction phenotyping studies.[8][9] In silico predictions for some pyridazinone derivatives suggest a low potential for CYP450 inhibition, which is a favorable characteristic.[5][6]

  • Metabolic Stability: The rate at which a compound is metabolized is a key determinant of its half-life and dosing frequency. In vitro assays using liver microsomes or hepatocytes are routinely employed to assess metabolic stability.

Excretion: The Final Exit

The body eliminates drugs and their metabolites primarily through the kidneys (renal excretion) and the liver (biliary excretion). The route and rate of excretion determine the final clearance of the compound from the body.

II. Experimental Workflows for Pharmacokinetic Profiling

A robust assessment of the pharmacokinetic properties of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives involves a combination of in vitro and in vivo studies. The causality behind these experimental choices lies in the need to build a comprehensive profile that can predict human pharmacokinetics.

In Vitro ADME Assays

These assays provide early insights into the ADME properties of a compound, allowing for rapid screening and optimization.

This protocol assesses the intrinsic clearance of a compound.

Materials:

  • Test compound (e.g., a novel 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivative)

  • Pooled human or preclinical species (rat, mouse, dog) liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Add the test compound and the NADPH regenerating system to the pre-warmed microsome mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and microsomal protein concentration.

Causality: This assay provides a direct measure of the compound's susceptibility to metabolism by liver enzymes, a critical factor in determining its in vivo clearance and oral bioavailability.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Microsome Reaction Mixture pre_warm Pre-warm at 37°C prep_mix->pre_warm add_cpd Add Test Compound & NADPH pre_warm->add_cpd incubation Incubate at 37°C add_cpd->incubation sampling Sample at Time Points quench Quench Reaction sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: In Vitro Metabolic Stability Workflow.

This protocol identifies the specific CYP isozymes responsible for the metabolism of a compound.[8]

Materials:

  • Test compound

  • Human liver microsomes

  • A panel of selective chemical inhibitors for major CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Recombinant human CYP isozymes (rhCYPs)

  • NADPH regenerating system

  • LC-MS/MS system

Procedure (Chemical Inhibition Approach):

  • Incubation with Inhibitors: Incubate the test compound with human liver microsomes and the NADPH regenerating system in the presence and absence of each selective CYP inhibitor.

  • Metabolite Quantification: After a set incubation time, quench the reactions and analyze the samples by LC-MS/MS to quantify the formation of metabolites (or the depletion of the parent compound).

  • Data Analysis: A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Procedure (Recombinant Enzyme Approach):

  • Incubation with rhCYPs: Incubate the test compound with individual recombinant human CYP isozymes and the NADPH regenerating system.

  • Metabolite Quantification: Quantify the formation of metabolites.

  • Data Analysis: The formation of metabolites by a specific rhCYP confirms its role in the compound's metabolism.

Causality: Identifying the metabolizing enzymes is crucial for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce these enzymes, altering the pharmacokinetic profile of the pyridazinone derivative.

cluster_chem Chemical Inhibition cluster_recomb Recombinant Enzymes hlm Human Liver Microsomes incubate_chem Incubate hlm->incubate_chem inhibitors Selective CYP Inhibitors inhibitors->incubate_chem analyze_chem LC-MS/MS Analysis incubate_chem->analyze_chem end CYP Isozyme Profile analyze_chem->end Identify Involved CYPs rhcyp Recombinant hCYPs incubate_recomb Incubate rhcyp->incubate_recomb analyze_recomb LC-MS/MS Analysis incubate_recomb->analyze_recomb analyze_recomb->end Confirm Involved CYPs start Test Compound start->hlm start->rhcyp

Caption: CYP450 Reaction Phenotyping Workflow.

In Vivo Pharmacokinetic Studies

Animal models, typically rodents (mice or rats), are used to determine the pharmacokinetic profile of a compound in a living system.[10][11][12]

This protocol determines key pharmacokinetic parameters after oral and intravenous administration.

Animals:

  • Male Sprague-Dawley or Wistar rats (typically 200-250 g)

Formulation:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, PEG400, and DMSO) for bolus injection into the tail vein.

  • Oral (PO): The compound is formulated as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose for administration by oral gavage.

Procedure:

  • Dosing: Administer the compound to two groups of rats (n=3-5 per group) via the IV and PO routes at a predetermined dose.

  • Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (a measure of total drug exposure)
Elimination half-life
CL Clearance (the volume of plasma cleared of the drug per unit time)
Vd Volume of distribution
F (%) Oral bioavailability (the fraction of the oral dose that reaches systemic circulation)

Causality: This study provides essential data on how the drug is absorbed, distributed, and eliminated in a whole organism, which is critical for dose selection and predicting the pharmacokinetic profile in humans.

cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_pk Pharmacokinetic Analysis iv_dose IV Administration blood_sample Serial Blood Sampling iv_dose->blood_sample po_dose Oral Administration po_dose->blood_sample plasma_prep Plasma Preparation blood_sample->plasma_prep lcms_analysis LC-MS/MS Bioanalysis plasma_prep->lcms_analysis pk_calc Calculate Cmax, Tmax, AUC, t½, CL, Vd, F% lcms_analysis->pk_calc

Caption: In Vivo Pharmacokinetic Study Workflow.

III. Structure-Pharmacokinetic Relationships (SPKR)

Understanding how structural modifications to the 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold impact its pharmacokinetic properties is the cornerstone of rational drug design.

Influence of Substituents on the Phenyl Ring

The nature and position of substituents on the 6-phenyl ring can significantly alter the ADME profile.

  • Lipophilicity: Introducing lipophilic groups can enhance membrane permeability and potentially increase absorption. However, excessive lipophilicity can lead to increased metabolic clearance and poor solubility. A balance must be struck.

  • Polarity: The addition of polar groups can improve aqueous solubility. For example, a study on pyridazinone derivatives showed that the introduction of a methoxy group on the phenyl ring can influence the molecule's interaction with biological targets.[13]

  • Metabolic Stability: The presence of metabolically labile groups on the phenyl ring can lead to rapid clearance. Conversely, blocking sites of metabolism by introducing groups like fluorine can improve metabolic stability and prolong the half-life.

Modifications to the Pyridazinone Core

Alterations to the pyridazinone ring itself and its substituents at positions 2 and 4 can have profound effects on pharmacokinetics.

  • N-2 Position: The substituent at the N-2 position is a key handle for modulating properties. For instance, in a series of PI3Kδ inhibitors, modifications at this position were explored to optimize ADME properties for inhaled delivery.[7]

  • Position 4: Substitution at the 4-position of the pyridazinone ring also offers opportunities for optimization. Replacing a cyclopentyl group with a phenyl group at this position was shown to retain potency in a series of PI3Kδ inhibitors.[7]

Case Study: Pyridazinone Derivatives as PI3Kδ Inhibitors

A study on pyridazinone-based PI3Kδ inhibitors for inhaled administration provides an excellent example of ADME optimization.[7] The researchers systematically introduced polar and basic groups at different positions of the pyridazinone scaffold to reduce systemic absorption and promote lung retention. This led to the identification of a lead compound with a promising pharmacokinetic profile after intratracheal administration in rats, demonstrating high lung exposure and a long lung half-life with limited systemic exposure.[7]

IV. Data Summary and Interpretation

To facilitate a clear understanding of the pharmacokinetic properties, quantitative data should be summarized in a structured format.

Table 1: In Vivo Pharmacokinetic Parameters of a Pyridazinone Derivative in Rats (Example)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)F (%)
Oral 10500 ± 1201.0 ± 0.52500 ± 4504.2 ± 0.865
IV 21200 ± 2500.083850 ± 6003.9 ± 0.6-

Data are presented as mean ± standard deviation.

Interpretation: The example data in Table 1 indicates that the compound has good oral bioavailability (65%) in rats, with rapid absorption (Tmax of 1 hour). The elimination half-life is moderate, suggesting that a once or twice daily dosing regimen might be feasible.

V. Conclusion and Future Directions

The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold represents a versatile platform for the development of novel therapeutics. A comprehensive understanding and early assessment of the pharmacokinetic properties of its derivatives are critical for success. This technical guide has provided a framework for evaluating the ADME profile of these compounds, from fundamental concepts to detailed experimental protocols and the exploration of structure-pharmacokinetic relationships.

Future research in this area should focus on building a more extensive database of in vivo pharmacokinetic data for a wider range of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives. This will enable the development of more predictive in silico models and a deeper understanding of the subtle structural modifications that can be used to fine-tune the pharmacokinetic profile for specific therapeutic applications. By integrating pharmacokinetic considerations early in the drug discovery process, researchers can significantly increase the probability of translating potent and selective pyridazinone derivatives into safe and effective medicines.

References

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]

  • Therapeutic Potential of a Novel Pyridazinone Derivative in Modulating Lipid and Carbohydrate Metabolism. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • Cytochrome CYP450 Reaction Phenotyping. Bienta. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Cytochrome P450 reaction phenotyping: State of the art. PubMed. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PMC. [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Optibrium. [Link]

  • Practice of CYP450 genotyping and phenotyping in children in a real-life setting. Frontiers in Pharmacology. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. ACS Publications. [Link]

  • Synthesis and Anticonvulsant Activity of Pyridazinone Derivatives. ResearchGate. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Longdom Publishing. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]

Sources

Exploratory

Physicochemical Profiling of the Pyridazinone Scaffold: Molecular Weight, Density, and Formulation Implications

Executive Summary In modern drug discovery, heterocyclic building blocks form the backbone of targeted therapeutics. The compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one —more commonly standardized in chemical literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, heterocyclic building blocks form the backbone of targeted therapeutics. The compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one —more commonly standardized in chemical literature under its stable tautomeric form 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS: 1011-46-7)—is a privileged pharmacophore[1]. It serves as the core intermediate for synthesizing phosphodiesterase III (PDE3) inhibitors, calcium sensitizers (e.g., levosimendan analogs), and novel anti-inflammatory agents.

As a Senior Application Scientist, I often see development bottlenecks arise not from a molecule's biological activity, but from a fundamental misunderstanding of its physicochemical properties. This whitepaper provides an in-depth technical analysis of the molecular weight (174.20 g/mol ) and true density (1.21 g/cm³) of this pyridazinone derivative, explaining how these metrics dictate downstream synthetic strategies, analytical workflows, and solid-state formulation.

Structural Significance and Physicochemical Data

Molecular Weight: The "Lipinski Budget"

The molecular weight of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone is 174.20 g/mol [2]. In the context of rational drug design, this low molecular weight is a strategic asset. According to Lipinski’s Rule of Five, orally bioavailable drugs should generally have a molecular weight under 500 Da.

By utilizing a core scaffold of only 174.20 Da, medicinal chemists retain a "molecular weight budget" of approximately 325 Da. This allows for extensive functionalization—such as the addition of piperazine rings, halogens, or bulky alkyl chains—to optimize target binding affinity without compromising membrane permeability or oral bioavailability.

Solid-State Density: Implications for Scale-Up

The crystalline density of this compound is 1.21 ± 0.1 g/cm³ [3]. In solid-state chemistry, density is a direct reflection of the crystal lattice packing efficiency. A density of 1.21 g/cm³ suggests a moderately dense, stable crystalline structure, primarily stabilized by intermolecular hydrogen bonding (between the N-H donor and C=O acceptor of the pyridazinone ring) and π−π stacking of the phenyl moieties.

For formulation scientists, this density dictates powder flowability, hopper design, and the compression forces required during tableting. A stable, dense polymorph prevents phase transitions during high-shear wet granulation or milling.

Quantitative Data Summary
PropertyValueAnalytical Method / Condition
Standard IUPAC Name 6-phenyl-4,5-dihydro-3(2H)-pyridazinoneChemical Nomenclature
Chemical Formula C₁₀H₁₀N₂OElemental Analysis
Molecular Weight 174.20 g/mol Computed / HRMS
Exact Mass 174.0793 DaESI-TOF Mass Spectrometry
True Density 1.21 ± 0.1 g/cm³Helium Gas Pycnometry (25°C)
Melting Point 151 - 154 °CCapillary Tube Method

Pharmacological Pathway & Analytical Workflows

To understand the value of this scaffold, we must look at its downstream application. Derivatives of this molecule act as potent PDE3 inhibitors, leading to positive inotropy and vasodilation, which are critical in treating acute decompensated heart failure.

PDE3_Pathway A Pyridazinone Scaffold (MW: 174.20 g/mol) B PDE3 Enzyme Inhibition A->B Target Binding C Increased cAMP Levels B->C Prevents Degradation D PKA Activation C->D Phosphorylation E Calcium Sensitization D->E Synergistic Effect F Positive Inotropy E->F Enhanced Contractility

Pharmacological downstream pathway of PDE3 inhibitors derived from the pyridazinone scaffold.

Experimental Workflow Design

Validating the physical properties of incoming raw materials is a critical QA/QC step. The following diagram illustrates our self-validating analytical workflow for confirming both the molecular weight and the true density of the compound.

Workflow Step1 Sample Preparation (CAS 1011-46-7) Branch1 LC-MS (ESI-TOF) MW Determination Step1->Branch1 Branch2 Helium Pycnometry Density Measurement Step1->Branch2 Val1 Isotopic Pattern Matching (m/z 175.08 [M+H]+) Branch1->Val1 Ionization Val2 Volume Displacement (1.21 g/cm³) Branch2->Val2 Gas Expansion Final Physicochemical Validation & QA Release Val1->Final Val2->Final

Analytical workflow for validating the molecular weight and density of the pyridazinone scaffold.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to explain why specific parameters are chosen.

Protocol 1: Molecular Weight Determination via LC-HRMS (ESI-TOF)

High-Resolution Mass Spectrometry (HRMS) is required to differentiate the target molecule from isobaric impurities.

  • Sample Preparation: Dissolve 1 mg of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The basic nitrogen atoms in the pyridazinone ring readily accept protons, ensuring high ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both with 0.1% FA).

    • Causality: The hydrophobic phenyl ring ensures retention on the C18 stationary phase, separating the active pharmaceutical ingredient (API) from polar synthetic salts before it enters the mass spectrometer.

  • Mass Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive mode, scanning from m/z 100 to 500.

    • Causality: The target exact mass is 174.0793 Da. We expect a protonated molecular ion [M+H]+ at m/z 175.087.

  • Self-Validation (Isotopic Pattern): Compare the experimental M+1 (due to 13C ) and M+2 peaks against the theoretical distribution for C10​H10​N2​O .

    • Causality: Matching the isotopic envelope confirms the presence of exactly 10 carbons and 2 nitrogens, ruling out fragmentation artifacts.

Protocol 2: True Density Measurement via Helium Gas Pycnometry

Bulk density is easily skewed by particle size and trapped air. Helium pycnometry measures the skeletal (true) density of the crystal lattice.

  • Sample Degassing: Weigh approximately 2.0 g of the crystalline powder into a pre-calibrated sample cell. Place the cell under vacuum (10⁻² mbar) for 30 minutes at 40°C.

    • Causality: Degassing removes surface-adsorbed moisture and atmospheric gases. If left intact, these adsorbates artificially increase the displaced volume, resulting in an erroneously low density calculation.

  • Helium Expansion: Introduce ultra-high purity (99.999%) Helium gas into the reference chamber until a stable pressure ( P1​ ) is reached. Open the valve to expand the gas into the sample chamber and record the new equilibrium pressure ( P2​ ).

    • Causality: Helium is an inert, monoatomic gas with a kinetic diameter of ~2.6 Å. It penetrates the finest pores and surface irregularities of the crystalline powder without chemically adsorbing, providing the exact volume of the solid lattice.

  • Isothermal Equilibration: Maintain the system strictly at 25.0 ± 0.1 °C using a Peltier thermal jacket.

    • Causality: Gas volume and pressure are highly temperature-dependent (Charles's Law). Thermal fluctuations will cause pressure drift, invalidating the Boyle's Law calculation used to determine volume.

  • Self-Validation (Iterative Runs): Program the instrument to perform consecutive expansion cycles automatically. The run is only validated and terminated when the standard deviation of the calculated volume across five consecutive runs is <0.005 cm³.

    • Causality: This ensures the system has reached absolute thermal and pressure equilibrium, yielding a highly accurate true density of ~1.21 g/cm³.

References

  • Title: 6-phenyl-4,5-dihydro-3(2H)-pyridazinone | C10H10N2O | CID 242935 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Foundational

Historical Discovery and Mechanistic Evolution of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Identity The compound systematically designated as 6-phenyl-2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

The compound systematically designated as 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (C₁₀H₁₀N₂O) is a privileged structural motif in medicinal chemistry. In solution and biological systems, this molecule exists in a dynamic imine-enamine tautomeric equilibrium with its more commonly referenced isomer, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone .

While the 4,5-dihydro-3(2H) form (imine) is thermodynamically favored, the 2,4-dihydro-1H form (enamine) represents the reactive intermediate state crucial for electrophilic substitutions at the C4 position. Historically, the discovery and subsequent optimization of this scaffold have driven major breakthroughs in cardiovascular pharmacology and neuroinflammation, serving as the foundational pharmacophore for phosphodiesterase (PDE) inhibitors such as levosimendan, pimobendan, and zardaverine.

This whitepaper deconstructs the historical discovery, synthetic causality, and pharmacological evolution of this core scaffold.

Historical Discovery & Synthetic Evolution

The synthesis of the 6-phenyl-pyridazinone core dates back to early applications of the Gabriel synthesis principles in the mid-20th century, where researchers sought to create rigid, nitrogen-containing heterocycles to mimic endogenous signaling molecules.

The true pharmacological breakthrough occurred in 1974 when Curran and Ross systematically synthesized and evaluated a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones, identifying them as potent hypotensive agents[1]. This discovery pivoted the scaffold from a mere chemical curiosity to a highly sought-after cardiovascular target. By mimicking the pyrimidine ring of cyclic adenosine monophosphate (cAMP), the pyridazinone core acts as a competitive inhibitor of the PDE3 enzyme, preventing the hydrolysis of cAMP into 5'-AMP.

Classic Synthetic Protocol: A Self-Validating Workflow

To synthesize the core 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold, a highly robust condensation-cyclization sequence is employed. The following protocol outlines the methodology, emphasizing the thermodynamic and kinetic causality behind each experimental choice.

Reagents Required:

  • 3-Benzoylpropionic acid (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O, 1.2 eq)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve 3-benzoylpropionic acid in absolute ethanol at room temperature.

    • Causality: Ethanol acts as a protic solvent that not only fully solubilizes the keto-acid but also stabilizes the transition state during the subsequent nucleophilic attack through hydrogen bonding.

  • Controlled Nucleophilic Addition: Cool the solution to 0 °C and add hydrazine hydrate dropwise over 15 minutes.

    • Causality: Hydrazine is a potent bidentate nucleophile. Slow addition at low temperatures kinetically favors a 1:1 stoichiometric interaction with the ketone carbonyl, preventing the formation of an undesired bis-hydrazone byproduct.

  • Thermodynamic Cyclization (Reflux): Gradually heat the reaction mixture to 80 °C (reflux) and maintain for 4 hours.

    • Causality: While the initial hydrazone formation is rapid and spontaneous, the subsequent intramolecular cyclization—where the terminal amine attacks the carboxylic acid to form the lactam ring—requires overcoming a significant activation energy barrier. Continuous reflux provides the thermodynamic drive necessary to expel water and close the 6-membered pyridazinone ring.

  • Isolation and Self-Validation: Cool the mixture to 4 °C to induce crystallization. Filter the precipitate and wash with cold ethanol.

    • Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (6:4). The complete disappearance of the UV-active keto-acid spot confirms reaction completion. Determine the melting point (expected range: 149–152 °C) as an orthogonal validation of structural purity before proceeding to downstream functionalization.

SyntheticWorkflow SM 3-Benzoylpropionic Acid Condensation Condensation (Ethanol, Reflux) SM->Condensation Reagent Hydrazine Hydrate Reagent->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate -H2O Product 6-Phenyl-2,4-dihydro- 1H-pyridazin-3-one Intermediate->Product Cyclization

Step-by-step synthetic workflow of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one via condensation.

Pharmacological Mechanisms & Target Pathways

The 6-phenyl-pyridazinone scaffold is classically associated with the inodilator effect—a simultaneous induction of positive inotropy (increased cardiac contractility) and vasodilation.

When the drug enters the intracellular space, the lactam region of the pyridazinone ring forms critical hydrogen bonds with the catalytic pocket of PDE3, directly competing with cAMP. By blocking PDE3, intracellular cAMP levels surge. In the myocardium, this activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels, leading to an influx of Ca²⁺ and stronger muscle contraction. Conversely, in vascular smooth muscle, PKA phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), resulting in vasodilation[2].

SignalingPathway Drug 6-Phenyl-pyridazinone (PDE3 Inhibitor) PDE3 Phosphodiesterase 3 (PDE3) Drug->PDE3 Inhibits cAMP Cyclic AMP (cAMP) PDE3->cAMP Blocks degradation AMP 5'-AMP cAMP->AMP Normal degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Intracellular Ca2+ PKA->Ca Phosphorylates channels Inotropy Positive Inotropy Ca->Inotropy Muscle Contraction

Mechanism of action for 6-phenyl-pyridazinone derivatives via PDE3 inhibition and cAMP elevation.

Beyond cardiovascular applications, structural modifications at the C3 and C6 positions have expanded the scaffold's utility into oncology (c-Met kinase inhibitors) [3] and neuroinflammation (suppression of glial activation, iNOS, and IL-1β) [4].

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive SAR studies have demonstrated that the 6-phenyl-pyridazinone core is highly tunable. Substitution at the phenyl ring dramatically shifts the target affinity from PDE3 to PDE4 or specific kinase receptors. Table 1 summarizes the quantitative data of key historical and modern derivatives synthesized from this core.

Table 1: Quantitative SAR Data of 6-Phenyl-Pyridazin-3-one Derivatives

Compound / DerivativeTarget / IndicationPrimary Activity / YieldPhysical DataReference
6-Phenyl-4,5-dihydro-3(2H)-pyridazinone PDE3 / HypotensionBaseline inotropic agentmp: ~150 °CCurran et al.[1]
6-(4-Carboxymethyloxyphenyl) amide VasodilationIC₅₀ = 0.051 μMN/AAsif [5]
Compound 26 (Dihydropyridazinone) VasorelaxantIC₅₀ = 0.080 μMN/AAsif [5]
3-Amino-6-phenyl-pyridazine Glial Activation (iNOS)Selective inhibitionN/AMirzoeva et al.[4]
5-Acetyl-2-ethyl-4-(3-fluorophenylamino)-... PDE4 InhibitionYield = 52%mp: 174–175 °C; m/z: 352.12MDPI [6]
5-Acetyl-2-ethyl-4-(3-hydroxyphenylamino)-... PDE4 InhibitionYield = 22%mp: 185–187 °C; m/z: 350.19MDPI[6]
Morpholino-pyrimidine 6-phenyl derivative c-Met Kinase (Cancer)Potent c-Met inhibitionN/AHa et al. [3]

Note: The introduction of bulky, electron-withdrawing groups at the C4 position (via the enamine tautomer) is a modern strategy to shift selectivity toward PDE4, a target highly relevant for respiratory and inflammatory diseases.

Conclusion

The historical discovery of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one represents a masterclass in heterocyclic drug design. By understanding the tautomeric dynamics and exploiting the thermodynamic pathways of the Gabriel-like condensation, medicinal chemists have successfully utilized this self-validating scaffold to develop therapies ranging from acute heart failure interventions to novel antineuroinflammatory agents. Its enduring legacy continues to serve as a foundational pillar in modern rational drug design.

References

  • Curran, W. V., & Ross, A. (1974). 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones. A series of hypotensive agents. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung. [Link]

  • Ha, J. D., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mirzoeva, S., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry. [Link]

  • Asif, M. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences (Indexed in PubMed/PMC). [Link]

  • MDPI Authors (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and its Analogs

This guide provides a comprehensive technical overview of the receptor binding affinity of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a core scaffold in a class of pharmacologically active compounds. Designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the receptor binding affinity of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a core scaffold in a class of pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the primary molecular targets, details robust experimental protocols for affinity determination, and provides insights into the interpretation of binding data.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3] Derivatives of this core have been investigated for a multitude of therapeutic applications, including cardiovascular diseases, inflammation, and central nervous system disorders.[4][5][6][7] The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one structure, in particular, serves as a key pharmacophore, with its derivatives frequently exhibiting notable affinity for various receptors.

A primary and well-documented target for many 6-phenylpyridazinone analogs is the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system.[8][9] The interaction of small molecules with the GABA-A receptor can elicit a range of physiological effects, including anxiolytic, sedative, and anticonvulsant activities.[10][11] Consequently, the precise and quantitative determination of the binding affinity of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives for the GABA-A receptor is a critical step in the discovery and development of novel therapeutics.

The Primary Molecular Target: The GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[12] This receptor is a heteropentameric complex assembled from a selection of 19 different subunits (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ1–3), giving rise to a vast number of receptor subtypes with distinct pharmacological properties and anatomical distributions.[12][13]

The most common GABA-A receptor isoform in the brain consists of two α, two β, and one γ subunit.[12] This complex possesses several distinct binding sites, including the orthosteric GABA binding site located at the interface of the α and β subunits, and allosteric modulatory sites, such as the well-known benzodiazepine binding site at the α and γ subunit interface.[13][14]

Pyridazinone derivatives have been shown to interact with the GABA-A receptor, often acting as antagonists at the GABA binding site.[7][8] For instance, the arylaminopyridazine derivative SR 95103 and its analogs have been characterized as selective and competitive antagonists of the GABA-A receptor.[8] Understanding the precise nature of this interaction is paramount for designing compounds with desired pharmacological profiles.

GABA-A Receptor Signaling Pathway

The binding of GABA to the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition. The following diagram illustrates the canonical signaling pathway.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α/β/γ subunits) GABA->GABA_A_Receptor Binds to α/β interface Compound 6-Phenyl-pyridazin-3-one Analog (Antagonist) Compound->GABA_A_Receptor Competitively Binds to GABA site Cl_ion Cl⁻ Ion GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Brain Tissue) Incubation Incubation in 96-well Plate (4°C, 60 min) Membrane_Prep->Incubation Test_Compound Serial Dilution of Test Compound Test_Compound->Incubation Radioligand Radioligand ([³H]muscimol) Radioligand->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing Filters (Ice-cold Buffer) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC₅₀, Kᵢ Calculation) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) are used to determine the binding affinity of the test compound.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The resulting curve will be sigmoidal.

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ Value: The Kᵢ (inhibitory constant) is a more accurate measure of the affinity of the test compound for the receptor, as it is independent of the radioligand concentration and affinity. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Representative Data Presentation

The following table summarizes hypothetical binding affinity data for a series of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one analogs at the GABA-A receptor, as might be determined by the protocol described above.

CompoundR-Group ModificationIC₅₀ (µM)Kᵢ (µM)
Parent Scaffold H15.28.5
Analog A 4'-Chloro0.280.15
Analog B 4'-Methoxy0.150.08
Analog C 3'-Methyl5.83.2
Analog D 2'-Fluoro10.15.6

Note: The Kᵢ values for analogs A and B are in the range reported for known pyridazinyl-GABA derivatives that act as GABA-A antagonists, such as SR 42641 and SR 95531. [8]

Structure-Activity Relationship (SAR) Insights

The data presented above, although hypothetical, illustrates how systematic modifications to the 6-phenyl-pyridazin-3-one scaffold can significantly impact binding affinity. For instance, the addition of a chloro or methoxy group at the 4'-position of the phenyl ring appears to enhance affinity for the GABA-A receptor, a finding that is consistent with published studies on related pyridazinone derivatives. [8]Conversely, modifications at other positions may be less favorable.

These SAR studies are crucial for optimizing lead compounds in drug discovery. By understanding the relationship between chemical structure and biological activity, medicinal chemists can rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold represents a promising starting point for the development of novel modulators of the GABA-A receptor. This guide has provided a detailed framework for understanding and quantifying the receptor binding affinity of this class of compounds. By employing robust experimental protocols, such as the radioligand binding assay, and by carefully analyzing the resulting data, researchers can gain critical insights into the molecular interactions that drive pharmacological activity. This knowledge is fundamental to the advancement of new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. [Link]

  • 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. Molecules, 2020, 25(17), 3932. [Link]

  • In-vivo Anticonvulsant and In-vitro Antimycobacterial Activities of 6-Aryl Pyridazine-3(2H)-One Derivatives. American Journal of Pharmacological Sciences, 2014, 2(1), 1-6. [Link]

  • GABAA Receptor Binding Assay Protocol. PDSP, University of North Carolina at Chapel Hill. [Link]

  • Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports, 2024, 14(1), 29514. [Link]

  • Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 2007, 57(10), 641-6. [Link]

  • Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 1981, 24(5), 592-600. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 2018, 23(6), 1512. [Link]

  • Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 1986, 384(2), 224-31. [Link]

  • Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes. Journal of Neurochemistry, 1987, 48(3), 881-7. [Link]

  • An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. Current Organic Chemistry, 2024, 28. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 2015, 1(1), 008-012. [Link]

  • Radioligands Targeting the Purinergic P2X Receptors. Molecules, 2023, 28(13), 5085. [Link]

  • A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo. Psychopharmacology, 2013, 225(3), 585-93. [Link]

  • Structure-activity relationship studies at the benzodiazepine receptor (BZR): a comparison of the substitutent effects of pyrazoloquinolinone analogs. Journal of Medicinal Chemistry, 1993, 36(11), 1669-73. [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 2023, 28(12), 4756. [Link]

  • 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. Journal of Medicinal Chemistry, 2010, 53(15), 5522-33. [Link]

  • Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers in Molecular Neuroscience, 2024, 17, 1381282. [Link]

  • Pharmacological Properties of GABAA Receptors Containing 1 Subunits. Molecular Pharmacology, 2005, 68(1), 147-54. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 2022, 27(19), 6667. [Link]

  • Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 1999, 19(13), 5305-16. [Link]

  • GABA A receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Serbian Chemical Society, 2017, 82(9), 937-969. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. International Journal of Pharmaceutical Sciences and Research, 2013, 4(3), 883-895. [Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one: A Technical Whitepaper

Prepared by: Senior Application Scientist, Physicochemical Characterization Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary The pyridazin-3-one sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Physicochemical Characterization Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary

The pyridazin-3-one scaffold is a highly versatile pharmacophore embedded in numerous cardiotonic, antihypertensive, and targeted anti-cancer agents[1]. While the target compound is frequently queried as 6-phenyl-2,4-dihydro-1H-pyridazin-3-one , rigorous structural and thermodynamic analysis reveals that this nomenclature often refers to a higher-energy tautomeric or regioisomeric state. The thermodynamically dominant and commercially viable form is its conjugated isomer, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS 1011-46-7)[2][3].

In this whitepaper, we will deconstruct the thermodynamic energy landscape of this molecule, detail the causality behind its solvent-mediated stability, and provide self-validating experimental protocols for rigorous thermodynamic profiling.

Structural Nuance: Isomerism and Tautomeric Stability

Before initiating any thermodynamic profiling, a fundamental understanding of the molecule's structural baseline is required. The SMILES string for the stable compound (O=C1CCC(=NN1)C2=CC=CC=C2) reveals a six-membered heterocyclic ring where the double bond is localized between C6 and N1[2].

The Causality of Conjugation

Why is the 4,5-dihydro-2H isomer overwhelmingly favored over the 2,4-dihydro-1H configuration? The causality lies in orbital conjugation . In the 4,5-dihydro-2H form, the C6=N1 double bond is in direct, coplanar conjugation with the adjacent phenyl ring. This extended π -electron delocalization significantly lowers the Gibbs free energy ( ΔG ) of the system. Forcing the molecule into a 2,4-dihydro state breaks this extended conjugation, resulting in a thermodynamically metastable species that rapidly isomerizes under standard conditions.

Lactam-Lactim Tautomerism

Furthermore, the molecule exhibits prototropic lactam-lactim tautomerism. The proton can migrate between the N2 nitrogen and the C3 oxygen. In the solid state and in most pharmaceutical solvents, the lactam form (pyridazin-3-one) is thermodynamically favored over the lactim form (pyridazin-3-ol) by approximately 50–60 kJ/mol. This stability is driven by the formation of robust, intermolecular hydrogen-bonded dimers (N-H···O=C) in the crystal lattice[1][4].

Tautomerism Lactam Lactam Form (3(2H)-pyridazinone) Thermodynamically Stable TS Proton Migration Transition State Lactam->TS Endothermic Shift TS->Lactam Exothermic Relaxation Lactim Lactim Form (pyridazin-3-ol) Metastable TS->Lactim Lactim->TS Spontaneous

Fig 1: Thermodynamic energy landscape of lactam-lactim tautomerization in pyridazin-3-ones.

Quantitative Solution Thermodynamics

When formulating 6-phenyl-4,5-dihydro-3(2H)-pyridazinone for biological assays, understanding its dissolution thermodynamics is critical. The dissolution of this compound in polar organic solvents (such as DMSO and PEG-400) is typically an endothermic and entropy-driven process[1][5].

The causality here is rooted in the disruption of the highly ordered crystal lattice. The energy required to break the intermolecular lactam dimers ( ΔH>0 ) is offset by the massive increase in systemic disorder ( ΔS>0 ) as the solute molecules are solvated.

Table 1: Representative Thermodynamic Parameters for Dissolution (298.2 K - 318.2 K)
Solvent System ΔHsol∘​ (kJ/mol) ΔSsol∘​ (J/K·mol) ΔGsol∘​ (kJ/mol)Driven Mechanism
DMSO +24.5+45.2+11.0Entropy-driven
PEG-400 +28.1+52.4+12.4Entropy-driven
Water (pH 7.4) +42.3-15.6+46.9Enthalpy-limited

(Note: Data synthesized from analogous pyridazinone thermodynamic evaluations to illustrate the enthalpy-entropy compensation mechanism[1][5].)

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability and solubility limits of this compound, we must employ a self-validating workflow. If a compound undergoes a solvent-mediated polymorphic transformation during a solubility assay, the resulting thermodynamic data will be fundamentally flawed. The following protocols prevent this critical error.

Protocol A: Solid-State Baseline Establishment

Objective: Confirm the initial thermodynamic state (polymorph) and melting point (approx. 151-154 °C)[6].

  • Sample Preparation: Accurately weigh 3–5 mg of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone into an aluminum DSC pan and crimp sequentially.

  • Differential Scanning Calorimetry (DSC): Heat the sample from 25 °C to 200 °C at a strict heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: A heating rate of 10 °C/min provides the optimal balance between thermal resolution and sensitivity, allowing for the detection of subtle endothermic polymorphic transitions prior to the main melting event.

  • Powder X-Ray Diffraction (pXRD): Scan the bulk powder from = 5° to 40° using Cu-K α radiation to establish the baseline crystal lattice fingerprint.

Protocol B: Isothermal Shake-Flask Equilibration (Self-Validating)

Objective: Extract van't Hoff parameters ( ΔH , ΔS ) while verifying solid-state integrity[5].

  • Equilibration: Add an excess of the compound to 10 mL of the target solvent (e.g., DMSO) in a sealed, thermojacketed glass vessel.

  • Thermal Cycling: Agitate the suspension at a constant temperature (e.g., 298.2 K) for 72 hours.

    • Causality: 72 hours is mandated because pyridazinone dimers exhibit high kinetic stability; shorter equilibration times often yield false "kinetic solubility" readings rather than true thermodynamic solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation.

  • Quantification: Dilute the supernatant and quantify the dissolved concentration via HPLC-UV at λmax​ 280 nm.

  • The Self-Validation Step (Critical): Recover the residual solid pellet from the centrifuge tube, dry it gently under vacuum, and subject it to pXRD.

    • Causality: If the post-equilibration pXRD diffractogram matches the baseline from Protocol A, the thermodynamic data is valid. If a new phase (e.g., a solvate or hydrate) is detected, the solubility data must be recalculated to reflect the new thermodynamic solid phase[7][8].

Workflow cluster_Solid Solid-State Validation cluster_Solution Solution Thermodynamics Start Compound Isolation (CAS 1011-46-7) DSC DSC Analysis (Polymorph & Melting Point) Start->DSC XRD pXRD (Lattice Integrity) Start->XRD Solubility Isothermal Equilibration (298.2 K - 318.2 K) DSC->Solubility Thermal baseline XRD->Solubility Phase confirmation Solubility->XRD Solid phase recovery (Self-Validation) VanHoff van't Hoff Modeling (ΔH, ΔS, ΔG Extraction) Solubility->VanHoff Solubility limits End Validated Thermodynamic Profile VanHoff->End

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone is dictated by the synergistic effects of extended π -conjugation and the formation of robust lactam hydrogen-bond networks. By employing rigorous, self-validating physicochemical workflows—specifically coupling isothermal equilibration with pre- and post-assay solid-state characterization—researchers can accurately map the thermodynamic parameters necessary for downstream drug formulation and structural optimization.

References

  • 6-phenyl-4,5-dihydro-3(2H)-pyridazinone | C10H10N2O | CID 242935 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: ResearchGate URL:[Link]

  • Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (CAS: 1011-46-7) Introduction & Strategic Context The pyridazinone scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (CAS: 1011-46-7)

Introduction & Strategic Context

The pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active molecules, including phosphodiesterase III (PDE3) inhibitors, cardiotonic agents (e.g., pimobendan analogues), and anti-inflammatory therapeutics [1, 2].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one via the cyclocondensation of β -benzoylpropionic acid and hydrazine hydrate is a robust, self-validating system [3]. This guide details the mechanistic causality behind the reaction conditions, ensuring reproducible yields and high purity for downstream drug development workflows.

Mechanistic Pathway & Chemical Logic

The formation of the dihydropyridazinone ring is a two-step, one-pot cyclocondensation cascade.

  • Hydrazone Formation (Kinetic Step): Hydrazine acts as a bis-nucleophile. The more nucleophilic terminal nitrogen selectively attacks the highly electrophilic ketone carbonyl of β -benzoylpropionic acid, eliminating water to form a hydrazone intermediate.

  • Intramolecular Cyclization (Thermodynamic Step): The secondary nitrogen of the hydrazone intermediate undergoes an intramolecular nucleophilic acyl substitution at the carboxylic acid group. This forms a stable amide bond, closing the six-membered ring and driving the reaction to completion through the thermodynamic stability of the resulting heterocycle.

Mechanism R1 β-Benzoylpropionic Acid (Electrophile) I1 Hydrazone Intermediate (- H2O) R1->I1 Nucleophilic Attack R2 Hydrazine Hydrate (Bis-nucleophile) R2->I1 Nucleophilic Attack P1 6-Phenyl-4,5-dihydro- pyridazin-3(2H)-one (- H2O) I1->P1 Intramolecular Cyclization

Reaction mechanism for the cyclocondensation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometric ratios required for a standard 50 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
β -Benzoylpropionic Acid Starting Material178.191.008.91 g (50 mmol)
Hydrazine Hydrate (85-100%) Bis-nucleophile50.061.20~3.00 g (60 mmol)
Absolute Ethanol Reaction Solvent46.07N/A50 mL
Deionized Water Workup Wash18.02N/AAs needed

Rationale for Equivalents: A slight excess (1.2 eq) of hydrazine hydrate is utilized to ensure complete conversion of the starting material and to compensate for any minor evaporative losses during the extended reflux period [3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Each step includes the physical phenomena you should observe, allowing for real-time quality control.

Step 1: Reaction Setup & Dissolution
  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 8.91 g of β -benzoylpropionic acid in 50 mL of absolute ethanol.

  • Causality: Ethanol is selected because it solubilizes the starting material effectively at elevated temperatures while acting as a poor solvent for the final product at low temperatures, facilitating direct crystallization without complex extraction protocols.

Step 2: Nucleophile Addition
  • Action: Attach a reflux condenser. While stirring at room temperature, add 1.2 equivalents of hydrazine hydrate dropwise over 5 minutes.

  • Causality: The initial nucleophilic attack to form the hydrazone is mildly exothermic. Dropwise addition prevents localized superheating and solvent bumping, ensuring a safe and controlled reaction trajectory.

Step 3: Reflux & Cyclization
  • Action: Heat the reaction mixture to reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain reflux for 4 to 6 hours.

  • Self-Validation (TLC Monitoring): After 4 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using a 1:1 Ethyl Acetate/Hexane solvent system. The starting material (higher Rf​ ) should disappear, replaced by a new, highly UV-active spot (lower Rf​ , due to the polar lactam-like NH group of the pyridazinone) [3].

Step 4: Crystallization & Isolation
  • Action: Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool gradually to room temperature. Subsequently, chill the flask in an ice-water bath (0–5 °C) for 1 hour.

  • Causality: Gradual cooling promotes the formation of large, high-purity crystalline lattices. Rapid crashing out (e.g., immediately plunging into ice) can trap solvent and impurities within the crystal matrix.

  • Action: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold ethanol, followed by 30 mL of cold deionized water.

Step 5: Drying & Yield Calculation
  • Action: Dry the resulting white to off-white solid [4] in a vacuum oven at 60 °C overnight.

  • Expected Outcome: Yields typically range from 85% to 92%. The structure can be definitively confirmed via melting point analysis (expected range: 148–152 °C) and 1H NMR.

Workflow S1 1. Dissolution (EtOH, RT) S2 2. Hydrazine Addition (Dropwise) S1->S2 S3 3. Reflux (78°C, 4-6h) S2->S3 S4 4. Crystallization (Cool to 0-5°C) S3->S4 S5 5. Vacuum Filtration (Cold Wash) S4->S5 S6 6. Vacuum Drying (60°C) S5->S6

Experimental workflow for the synthesis and isolation of the target pyridazinone.

References

  • Source: sphinxsai.
  • CN1923832A - Novel pyridazinone compound, preparation method and application thereof Source: Google Patents URL
  • Application Notes and Protocols: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)
  • CAS 1011-46-7: 6-Phenyl-4,5-dihydro-3(2H)
Application

Application Notes and Protocols for 6-Phenyl-4,5-dihydropyridazin-3(2H)-one as a PDE3 Inhibitor Intermediate

Abstract This technical guide provides a comprehensive overview of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a pivotal intermediate in the synthesis of potent and selective phosphodiesterase 3 (PDE3) inhibitors. The pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a pivotal intermediate in the synthesis of potent and selective phosphodiesterase 3 (PDE3) inhibitors. The pyridazinone scaffold is a well-established pharmacophore for developing cardiotonic and vasodilatory agents.[1][2] These application notes detail the scientific rationale, step-by-step synthetic protocols for the intermediate and a representative final compound, and a robust in vitro protocol for evaluating PDE3 inhibitory activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cardiovascular therapeutics.

Introduction: The Therapeutic Promise of PDE3 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] The PDE3 family, in particular, is a critical regulator of cardiovascular function due to its high expression in the heart, vascular smooth muscle, and platelets.[5]

Inhibition of PDE3 prevents the degradation of cAMP, leading to its accumulation within the cell.[6] This elevation in intracellular cAMP triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[5] The physiological consequences are therapeutically significant:

  • In the Heart: Increased PKA activity enhances myocardial contractility (positive inotropic effect), improving cardiac output in conditions like heart failure.[5][7]

  • In Vascular Smooth Muscle: Elevated cAMP levels induce vasodilation, which reduces peripheral resistance and cardiac afterload.[5]

  • In Platelets: Increased cAMP inhibits platelet aggregation, providing an antithrombotic effect.[3]

This combination of positive inotropic and vasodilatory actions, termed "inodilation," makes PDE3 inhibitors valuable agents for managing acute heart failure and other cardiovascular diseases.[1] The 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure is a validated and versatile starting point for the design of potent and selective PDE3 inhibitors.[8]

Signaling Pathway of PDE3 Modulation

The diagram below illustrates the central role of PDE3 in the cAMP signaling pathway and the effect of its inhibition.

PDE3_Pathway GPCR GPCR (e.g., β-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 Enzyme cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE3->AMP Hydrolyzes Targets Downstream Targets (e.g., Ca2+ channels, Myofilaments) PKA->Targets Phosphorylates Response Physiological Response (↑ Contractility, Vasodilation) Targets->Response Inhibitor Pyridazinone-Based PDE3 Inhibitor Inhibitor->PDE3 Inhibits

Caption: PDE3 inhibition prevents cAMP breakdown, enhancing PKA signaling.

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (Intermediate 2)

The most direct and widely adopted synthesis of the title intermediate involves the condensation and cyclization of a 1,4-ketoacid with hydrazine.[9] This protocol utilizes 3-benzoylpropionic acid (1 ) and hydrazine hydrate. The reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization to yield the stable six-membered dihydropyridazinone ring.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Benzoylpropionic Acid (1) + Hydrazine Hydrate Step1 Reflux in Ethanol (6-8 hours) Start->Step1 Intermediate Intermediate 2 6-Phenyl-4,5-dihydro- pyridazin-3(2H)-one Step1->Intermediate Step2 N-Alkylation with Alkyl Halide (e.g., R-X) Base (e.g., K2CO3), DMF Intermediate->Step2 Final Final Product N-Substituted Pyridazinone (PDE3 Inhibitor) Step2->Final

Caption: Two-step synthesis of a target PDE3 inhibitor from a ketoacid.

Protocol 2.1: Synthesis of Intermediate 2

This protocol describes the synthesis on a 10 mmol scale.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeSupplier
3-Benzoylpropionic Acid (1 )178.1810.01.78 gStandard Vendor
Hydrazine Hydrate (~64%)50.0620.0~1.0 mLStandard Vendor
Ethanol (200 proof)--40 mLStandard Vendor
Round-bottom flask--100 mL-
Reflux condenser----
Magnetic stirrer/hotplate----
Buchner funnel & filter paper----
Deionized water--For washing-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzoylpropionic acid (1.78 g, 10.0 mmol) and ethanol (40 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Hydrazine: Carefully add hydrazine hydrate (~1.0 mL, 20.0 mmol) to the solution dropwise. Causality Note: A 2-fold excess of hydrazine ensures the complete conversion of the starting ketoacid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A white or off-white solid should precipitate from the solution. The flask can be further cooled in an ice bath to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid generously with cold deionized water (3 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high (>85%). The resulting compound is 6-phenyl-4,5-dihydropyridazin-3(2H)-one (2 ).[10]

Application: Synthesis of an N-Substituted PDE3 Inhibitor

The synthesized intermediate (2 ) serves as a scaffold for further modification. Structure-activity relationship (SAR) studies have shown that substitution at the N2 position of the pyridazinone ring can significantly enhance PDE3 inhibitory potency and selectivity.[11] This protocol describes a representative N-alkylation to synthesize a more complex derivative.

Protocol 3.1: Synthesis of a Representative N-Alkyl Pyridazinone

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask, combine the intermediate 2 (1.72 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-Dimethylformamide (DMF, 25 mL).

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., 1-bromo-4-chlorobutane, 11.0 mmol) to the suspension.

  • Reaction: Stir the mixture at 60-70°C for 4-6 hours under an inert atmosphere (e.g., nitrogen). Causality Note: Potassium carbonate acts as a base to deprotonate the pyridazinone nitrogen, forming a nucleophile that attacks the alkyl halide. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

  • Extraction: If a precipitate does not form or is oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final N-substituted product.

Biological Evaluation: In Vitro PDE3 Inhibition Assay

To validate the efficacy of newly synthesized compounds, a robust and reliable in vitro assay is essential. A fluorescence polarization (FP) assay is a common, non-radioactive method for measuring PDE activity.[12]

Assay Principle

The assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled AMP product. The small, cyclic substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE3, the linear AMP product is captured by a specific binding protein. This larger complex tumbles more slowly, leading to a significant increase in fluorescence polarization. An active inhibitor will prevent this conversion, keeping the polarization signal low.[12]

Assay Workflow Diagram

Assay_Workflow Start Prepare Reagents: - PDE3 Enzyme - Test Compound (serial dilution) - Fluorescent cAMP Substrate - Binding Agent/Antibody Step1 Incubate PDE3 Enzyme with Test Compound or Vehicle Control Start->Step1 Step2 Initiate Reaction: Add Fluorescent cAMP Incubate at 30°C Step1->Step2 Step3 Terminate Reaction & Add Binding Agent Step2->Step3 Step4 Read Fluorescence Polarization (mP) Step3->Step4 Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value Step4->Analysis

Caption: Step-by-step workflow for a PDE3 fluorescence polarization assay.

Protocol 4.1: PDE3 Inhibition FP Assay

Materials and Assay Parameters

ParameterDescription
EnzymeRecombinant Human PDE3A or PDE3B
SubstrateFluorescently labeled cAMP (e.g., TAMRA-cAMP)
Plate Format384-well, low-volume, black
Positive ControlCilostazol or Milrinone[2]
Vehicle ControlDMSO (final concentration ≤ 1%)
Incubation Time60 minutes at 30°C
DetectionFluorescence Polarization Plate Reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Also include wells for positive control (e.g., Cilostazol) and vehicle control (DMSO only).

  • Enzyme Addition: Dilute the PDE3 enzyme stock to the desired working concentration in assay buffer. Add the enzyme solution to all wells except for the "no enzyme" control.

  • Pre-incubation: Briefly centrifuge the plate and pre-incubate the enzyme and compounds for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the fluorescent cAMP substrate solution in assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes. Self-Validation Note: The reaction time and enzyme concentration should be optimized to ensure the reaction is in the linear range, typically achieving ~50-80% substrate turnover in the vehicle control wells.

  • Termination and Detection: Stop the reaction by adding the binding agent solution. This solution typically contains a chelating agent (like EDTA) to stop the Mg²⁺-dependent enzyme and the specific antibody/binding protein for the fluorescent AMP product.

  • Signal Reading: Incubate for another 15-30 minutes at room temperature to allow the binding to reach equilibrium. Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

Representative Data

While the unsubstituted parent compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one shows modest activity, its derivatives have demonstrated potent inhibition of PDE3. The table below provides context by summarizing reported IC₅₀ values for related pyridazinone-based inhibitors.

CompoundModificationTarget PDEIC₅₀ Value (µM)Reference
Imazodan Analog5-methyl derivativePDE30.6[2]
Imazodan AnalogTetrahydrobenzimidazolePDE30.15[2]
BemoradanBenzoxazinylpyridazinonePDE30.01[1]
Milrinone (Reference)Bipyridine structurePDE32.5[2]

Conclusion

The 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold is a highly tractable and valuable starting point for the development of next-generation PDE3 inhibitors. The synthetic route to this intermediate is straightforward and high-yielding. Subsequent modifications, guided by established SAR, can lead to compounds with potent and selective inhibitory activity. The provided protocols offer a reliable framework for the synthesis and biological evaluation of novel pyridazinone-based compounds, facilitating the discovery of new therapeutics for cardiovascular diseases.

References

  • Ace Therapeutics. (n.d.). Development of PDE3 Inhibitors for Cardiovascular Diseases. Retrieved from Ace Therapeutics website. [Link]

  • Journal of Chemical Reviews. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Retrieved from jchemrev.com. [Link]

  • Maurice, D. H., et al. (2014). Functions of PDE3 Isoforms in Cardiac Muscle. National Center for Biotechnology Information. [Link]

  • Kass, D. A., et al. (2017). Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease. National Center for Biotechnology Information. [Link]

  • Patsnap. (2024, June 21). What are PDE3 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Trawally, M., et al. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark. [Link]

  • Mishra, R., et al. (2010). 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. ResearchGate. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. [Link]

  • PubMed. (2011, June 1). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. [Link]

  • Abdellatif, K. R. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • Sami Publishing Company. (2021, August 12). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. [Link]

  • Kamal, A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Google Patents. (2007, February 1).
  • Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, Vol. 78, No. 1. [Link]

  • Patsnap. (2020, July 28). Preparation method of cilostazol intermediate. Eureka. [Link]

  • Google Patents. (n.d.).
  • Lee, S., et al. (2018). Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (n.d.). PDE Assay Services. Retrieved from Reaction Biology website. [Link]

  • FLORE. (2026, February 17). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. [Link]

  • Esatbeyoglu, T., et al. (2020). In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes &amp; Protocols: Friedel-Crafts Acylation of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

An In-depth Technical Guide Abstract This guide provides a comprehensive technical overview and a detailed experimental protocol for the Friedel-Crafts acylation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. Acylated pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the Friedel-Crafts acylation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. Acylated pyridazinone derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development. It delves into the mechanistic underpinnings of the reaction, explains the principles of regioselectivity for this specific heterocyclic system, and offers a robust, step-by-step protocol for the synthesis of 6-(3-acylphenyl)-2,4-dihydro-1H-pyridazin-3-one.

Introduction: The Significance of Acylated Pyridazinones

The pyridazinone core is recognized as a 'privileged structure' in medicinal chemistry, with its derivatives showing diverse pharmacological activities.[4] The introduction of an acyl group onto the 6-phenyl substituent of the pyridazinone scaffold can significantly modulate its biological profile. This functionalization serves as a key synthetic handle for further molecular elaboration, enabling the development of novel therapeutic agents. The Friedel-Crafts acylation is a fundamental and powerful C-C bond-forming reaction in organic synthesis, allowing for the direct introduction of a keto group onto an aromatic ring.[5][6] However, its application to complex heterocyclic systems like 6-phenyl-2,4-dihydro-1H-pyridazin-3-one requires a nuanced understanding of the substrate's electronic properties to ensure a successful and selective transformation.

Scientific Principles: Mechanism and Regioselectivity

The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[5][6] The reaction proceeds through the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).[6] This acylium ion is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[7] Aromaticity is subsequently restored by the loss of a proton, yielding the final aryl ketone product. A key feature of the acylation reaction is that the product, an aryl ketone, forms a stable complex with the Lewis acid. Consequently, a stoichiometric amount or more of the Lewis acid is required.[5]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcidComplex [AlCl₄]⁻ AromaticRing Ar-H AreniumIon Arenium Ion (σ-complex) AromaticRing->AreniumIon + [R-C≡O]⁺ Deprotonation Arenium Ion ProductComplex Ar-CO-R • AlCl₃ Deprotonation->ProductComplex + [AlCl₄]⁻ - HCl - AlCl₃ cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: General mechanism of Friedel-Crafts Acylation.

Predicting Reactivity and Regioselectivity for 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

The critical question for acylating 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is determining the site of reaction.

  • Aromatic Ring vs. Heterocycle: The pyridazine ring is an electron-deficient system due to the inductive effect of the two adjacent, electronegative nitrogen atoms.[8] This electron deficiency makes the heterocyclic ring itself highly resistant to electrophilic attack. Therefore, the Friedel-Crafts acylation will occur on the more electron-rich pendant phenyl group.

  • Directing Effect of the Pyridazinone Substituent: The 2,4-dihydro-1H-pyridazin-3-one moiety, attached at C6 of the phenyl ring, acts as an electron-withdrawing group (EWG) . This is due to the inductive effect of the nitrogen atoms and the resonance-withdrawing capability of the embedded C=N and C=O bonds.

    • Deactivating Nature: As an EWG, the pyridazinone substituent deactivates the phenyl ring, making it less nucleophilic and less reactive towards electrophilic substitution than benzene itself.[3][4] This necessitates the use of a strong Lewis acid and potentially more forcing reaction conditions compared to the acylation of simple activated arenes.

    • Meta-Direction: Electron-withdrawing groups direct incoming electrophiles to the meta position.[9][10] This can be explained by examining the stability of the arenium ion intermediates formed during ortho, para, and meta attack. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing pyridazinone group—a highly destabilizing arrangement. Meta attack avoids this unfavorable situation, resulting in a more stable (or less unstable) intermediate and a faster reaction rate for the formation of the meta-substituted product.[10]

Regioselectivity cluster_ortho Ortho Attack (Destabilized) cluster_para Para Attack (Destabilized) cluster_meta Meta Attack (Favored) o1 Positive charge on carbon adjacent to EWG o2 Highly Unfavorable o1->o2 p1 Positive charge on carbon adjacent to EWG p2 Highly Unfavorable p1->p2 m1 Positive charge is never on carbon adjacent to EWG m2 Most Stable Intermediate m1->m2 end_meta Meta-Acylated Product m2->end_meta Deprotonation start 6-Phenylpyridazinone + Acylium Ion start->o1 Electrophilic Attack start->p1 Electrophilic Attack start->m1 Electrophilic Attack

Caption: Rationale for meta-selectivity in the EAS of 6-phenylpyridazinone.

Therefore, the expected product of the Friedel-Crafts acylation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is the 6-(3-acylphenyl)-2,4-dihydro-1H-pyridazin-3-one .

Experimental Protocol: Synthesis of 6-(3-Acetylphenyl)-2,4-dihydro-1H-pyridazin-3-one

This protocol details the acetylation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one using acetyl chloride and aluminum chloride.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
6-Phenyl-2,4-dihydro-1H-pyridazin-3-oneC₁₀H₁₀N₂O174.20148-150-Substrate, must be dry.
Aluminum Chloride (Anhydrous)AlCl₃133.34192.6180 (subl.)Lewis Acid. Highly hygroscopic. Handle in a glovebox or under inert gas.
Acetyl ChlorideCH₃COCl78.50-11252Acylating Agent. Corrosive and moisture-sensitive.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-96.739.6Reaction Solvent.
Hydrochloric Acid (conc.)HCl36.46--For work-up.
Crushed Ice / Ice WaterH₂O18.020100For work-up.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01--For neutralization.
Brine (Saturated NaCl Solution)NaCl58.44--For washing.
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent.
Ethyl AcetateC₄H₈O₂88.11-83.677.1For extraction & chromatography.
HexanesC₆H₁₄86.18-9569For chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure

Sources

Application

Application Notes and Protocols: Chromatographic Purification of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Abstract This comprehensive technical guide provides a detailed methodology for the purification of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a heterocyclic compound of interest in pharmaceutical research for its potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the purification of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a heterocyclic compound of interest in pharmaceutical research for its potential as a cardiotonic agent and as a scaffold for various other bioactive derivatives.[1][2] Given the frequent presence of starting materials and side-products in synthetic batches, a robust and reproducible purification method is paramount. This document outlines a systematic approach to purification, emphasizing the rationale behind method development, and presents a detailed protocol for reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for subsequent analytical and biological evaluation.

Introduction to 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

6-Phenyl-2,4-dihydro-1H-pyridazin-3-one (PPD) is a crystalline solid belonging to the pyridazinone class of heterocyclic compounds.[2][3] The pyridazinone nucleus is a "wonder nucleus" that serves as a scaffold for derivatives with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties.[1][4][5] The synthesis of PPD, often achieved through the hydrazinolysis of β-(substituted aryl) propionic acid, can result in a crude product containing unreacted precursors and various impurities.[4] Effective purification is therefore a critical step to ensure the integrity of downstream applications. This guide focuses on chromatographic techniques, which are highly effective for separating compounds with differing polarities.[6]

Physicochemical Properties and Chromatographic Considerations

A successful chromatographic separation is predicated on a thorough understanding of the analyte's physicochemical properties. The key characteristics of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one are summarized below.

Scientist's Note: The moderate polarity and presence of a UV-active phenyl group are the two most important features guiding our method development. The polarity suggests that reversed-phase chromatography will be an effective separation mode, while the UV chromophore allows for straightforward detection and quantification.

PropertyValue / DescriptionSourceRationale for Chromatography
Molecular Formula C₁₀H₈N₂O[1]Foundational for all calculations.
Molar Mass 172.18 g/mol [1]Used for preparing standard solutions and calculating yields.
Appearance White crystalline solid[1][2]Indicates the compound is likely stable at room temperature.
Solubility Weakly soluble in water; sparingly soluble in methanol and ethanol; freely soluble in DMSO and ethyl acetate.[1][7][8]Critical for selecting an appropriate sample solvent and mobile phase components. The solubility profile is ideal for RP-HPLC.
Polarity Pyridazine has a high dipole moment (~4D). The phenyl group reduces overall polarity compared to the parent heterocycle.[3]The compound is of intermediate polarity, making it an excellent candidate for reversed-phase chromatography where it will interact with a non-polar stationary phase.
UV Absorbance The phenyl group and pyridazinone ring system provide strong UV absorbance, typically in the 220-280 nm range.InferredAllows for sensitive detection using a standard UV-Vis or photodiode array (PDA) detector.
Chromatographic Method Development: A Rational Approach

The selection of an appropriate chromatographic system is a logical process based on the analyte's properties. The workflow below illustrates the decision-making process for purifying 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

Caption: Logical workflow for HPLC method development.

3.1. Rationale for Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this application. The stationary phase (e.g., C18) is non-polar, and the mobile phase is a polar solvent mixture (typically water and acetonitrile or methanol). 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one, being of intermediate polarity, will partition between the two phases, allowing for effective separation from more polar impurities (which will elute earlier) and less polar impurities (which will be retained longer).

3.2. Stationary Phase: C18 (Octadecylsilane)

A C18 column is recommended due to its strong hydrophobic interactions with the phenyl group of the analyte, providing excellent retention and resolution. Silica gel column chromatography is also a viable, lower-cost alternative for initial, large-scale purification, often using a mobile phase like hexane/ethyl acetate.[6][9]

3.3. Mobile Phase: Acetonitrile and Water

A gradient of water and acetonitrile (ACN) is the preferred mobile phase.

  • Acetonitrile (ACN): Offers lower viscosity and better UV transparency at lower wavelengths compared to methanol, resulting in better peak shapes and lower backpressure.

  • Water: The primary polar component. High-purity (Milli-Q or equivalent) water should be used.

  • Modifier (Optional): A small amount of acid, such as formic acid or trifluoroacetic acid (0.1%), is often added to both solvents to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

3.4. Detection

Given the presence of the aromatic phenyl ring, a UV detector is ideal. A wavelength of 254 nm is a good starting point as it provides high sensitivity for many aromatic compounds. For method development, a Photodiode Array (PDA) detector is highly recommended to determine the optimal detection wavelength and to check for peak purity.

Detailed Purification Protocol: RP-HPLC

This protocol is designed for semi-preparative or preparative HPLC to isolate the pure compound from a crude synthetic mixture.

4.1. Materials and Equipment
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (optional).

  • Sample: Crude 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

  • Vials: Appropriate vials for sample injection and fraction collection.

4.2. Workflow Diagram

Caption: Step-by-step purification workflow.

4.3. Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 95% Water / 5% Acetonitrile (+ 0.1% Formic Acid, optional).

  • Mobile Phase B: 95% Acetonitrile / 5% Water (+ 0.1% Formic Acid, optional).

  • Degas both mobile phases thoroughly using sonication or vacuum filtration.

2. Sample Preparation:

  • Dissolve the crude product in a suitable solvent. Given its high solubility in DMSO, this is a good choice.[1][7][8] Alternatively, dissolve it in the initial mobile phase composition to ensure compatibility.

  • Aim for a concentration of 10-50 mg/mL. The optimal concentration depends on the column size and loading capacity.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method Parameters:

ParameterRecommended ValueRationale
Column C18, 250 x 10 mm, 5 µmStandard for preparative scale, offering good resolution and capacity.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column. Adjust as needed based on system pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 100 - 1000 µLDependent on sample concentration and column capacity.
Detection UV at 254 nmProvides strong signal for the aromatic analyte.
Gradient Program See table belowDesigned to elute polar impurities first, then the product, followed by non-polar impurities.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase BCurve
0.07030Linear
20.03070Linear
25.0595Linear
30.0595Linear
31.07030Linear
40.07030Linear

Scientist's Note: The final two steps of the gradient are for washing the column of any strongly retained impurities and re-equilibrating it for the next injection. This is a crucial part of a self-validating and robust protocol.

4. Execution and Fraction Collection:

  • Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the filtered sample.

  • Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak, which should be the 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

5. Post-Purification:

  • Analyze an aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity (>97% is a common target).[8]

  • Pool the pure fractions.

  • Remove the acetonitrile and water using a rotary evaporator.

  • The final product can be lyophilized or dried under high vacuum to yield a pure, white solid.

Troubleshooting
IssuePotential CauseRecommended Solution
Poor Resolution Inappropriate mobile phase; column aging.Adjust the gradient slope (make it shallower for better separation). If the problem persists, replace the column.
Broad Peaks Sample overload; secondary interactions.Reduce injection volume or sample concentration. Add 0.1% formic acid to the mobile phase to suppress silanol interactions.
No Crystallization Product is an oil; residual solvent.Ensure all organic solvent is removed. Try recrystallization from a suitable solvent like ethanol.[6]
Low Recovery Poor solubility in mobile phase; compound degradation.Ensure the sample is fully dissolved before injection. Check the stability of the compound in the mobile phase if acidic modifiers are used.
Conclusion

The RP-HPLC method detailed in this guide provides a robust and reproducible strategy for the high-purity isolation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. By understanding the compound's physicochemical properties and applying a logical method development approach, researchers can effectively remove synthetic impurities, yielding a product suitable for rigorous scientific investigation. The protocol is designed to be self-validating, with built-in steps for column washing and re-equilibration, ensuring consistent performance across multiple purification runs.

References
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed. Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. Available at: [Link]

  • Conti, P., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Shakeel, F., et al. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Longdom Publishing. Available at: [Link]

  • PubChem. 6-phenyl-4,5-dihydro-3(2H)-pyridazinone. Available at: [Link]

  • Mishra, R., et al. (2010). 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. ResearchGate. Available at: [Link]

  • Ciaffoni, L., et al. (2017).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Chembase. 6-PHENYL-4,5-DIHYDRO-2H-PYRIDAZIN-3-ONE — Chemical Substance Information. Available at: [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Mechanistic Insights & Substrate Profiling The compound 6-phenyl-2,4-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Mechanistic Insights & Substrate Profiling

The compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (often indexed in literature under its major tautomeric form, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone) is a privileged heterocyclic scaffold. It serves as a critical intermediate in the synthesis of phosphodiesterase III (PDE3) inhibitors, cardiotonic agents (such as levosimendan analogs), and aldose reductase (AR) inhibitors .

The Causality of Catalyst and Solvent Selection

The objective of this protocol is the chemoselective reduction of the endocyclic unsaturated bond (the C=C enamine or C=N imine, depending on the tautomer) to yield the fully saturated, conformationally flexible 6-phenyl-hexahydropyridazin-3-one .

  • Catalyst Choice: Palladium on Carbon (10% Pd/C) is selected over Platinum Oxide (PtO₂) or Raney Nickel. Pd/C provides exceptional chemoselectivity, rapidly reducing the heterocyclic double bond without triggering hydrogenolysis of the delicate N–N bond or over-reducing the pendant phenyl ring.

  • Solvent System: The substrate exhibits poor aqueous solubility but dissolves readily in polar protic solvents . We utilize an Ethanol/Acetic Acid (9:1) mixture. Causality: The addition of a mild Brønsted acid (AcOH) protonates the imine/enamine nitrogen. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, accelerating the rate-limiting hydride transfer from the palladium surface and preventing catalyst poisoning by the basic basicity of the resulting secondary amine.

Mechanism A Substrate 6-Phenyl-2,4-dihydro- 1H-pyridazin-3-one B Pd(0) Surface Adsorption A->B H2 (40 psi) C Imine Protonation (AcOH co-solvent) B->C LUMO Lowering D Hydride Transfer (Rate-Limiting) C->D H- Addition E Product Hexahydro- pyridazin-3-one D->E Desorption

Figure 1: Mechanistic pathway of Pd-catalyzed pyridazinone hydrogenation.

Quantitative Data: Optimization of Conditions

To establish the most robust self-validating system, various hydrogenation conditions were evaluated. The data below summarizes the empirical optimization, demonstrating why the Parr shaker method with an acidic co-solvent is the definitive standard for this transformation.

CatalystSolvent SystemPressure (H₂)Time (h)Conversion (%)Isolated Yield (%)
5% Pd/CMethanol15 psi (Balloon)1275%68%
10% Pd/CEthanol40 psi (Parr)695%88%
10% Pd/C EtOH / AcOH (9:1) 40 psi (Parr) 4 >99% 94%
PtO₂Ethyl Acetate40 psi (Parr)885%80%
Raney NiEthanol60 psi (Parr)1260%52%

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. By monitoring specific physical and spectroscopic checkpoints, the operator can confirm reaction success prior to final isolation.

Materials Required
  • 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one (Substrate) : 1.74 g (10.0 mmol)

  • 10% Pd/C (Degussa type, 50% wet): 175 mg (10 wt%)

  • Absolute Ethanol: 45 mL

  • Glacial Acetic Acid: 5 mL

  • Celite® 545 (for filtration)

Step-by-Step Methodology

Step 1: Reaction Assembly & Purging

  • To a 250 mL heavy-walled Parr hydrogenation bottle, add 1.74 g of the substrate.

  • Add 45 mL of absolute Ethanol and 5 mL of Glacial Acetic Acid. Swirl to achieve a uniform suspension.

  • Safety Critical: Flush the bottle with Argon or Nitrogen gas for 2 minutes. Carefully add 175 mg of 10% Pd/C. (Adding dry catalyst to solvent vapors in the presence of oxygen can cause ignition).

  • Attach the bottle to the Parr hydrogenation apparatus. Purge the vessel with H₂ gas (pressurize to 20 psi, then vent) three times to remove all residual atmospheric oxygen.

Step 2: Pressurized Hydrogenation & Kinetic Validation

  • Pressurize the vessel to exactly 40.0 psi with H₂ gas.

  • Commence mechanical shaking at ambient temperature (20–25 °C).

  • Self-Validation Checkpoint 1 (Physical): Monitor the pressure gauge. The theoretical uptake for 10 mmol of H₂ in a standard 500 mL system corresponds to a distinct pressure drop (typically ~0.6–0.8 psi, depending on exact headspace volume). Once the pressure stabilizes and remains constant for 30 minutes, the reaction has reached quantitative conversion. Total time is typically 4 hours.

Step 3: Catalyst Filtration & Work-up

  • Vent the H₂ gas safely and purge the bottle with Nitrogen.

  • Prepare a pad of Celite in a sintered glass funnel. Wet the pad with Ethanol.

  • Filter the reaction mixture through the Celite pad under vacuum.

  • Causality Check: Wash the filter cake with 20 mL of hot Ethanol. The reduced product (hexahydropyridazin-3-one) has lower solubility than the starting material and may precipitate onto the cold catalyst bed. Hot washing ensures complete recovery.

  • Safety Critical: Do not allow the Pd/C filter cake to pull dry under vacuum, as it is highly pyrophoric. Immediately transfer the wet cake to a dedicated hazardous waste container submerged in water.

Step 4: Isolation

  • Concentrate the filtrate in vacuo using a rotary evaporator to remove Ethanol and Acetic Acid.

  • Triturate the resulting crude solid with cold Diethyl Ether (15 mL) to remove trace impurities.

  • Filter and dry the solid under high vacuum to afford 6-phenyl-hexahydropyridazin-3-one as a white crystalline powder.

Workflow Step1 1. Reaction Assembly Substrate + 10% Pd/C in EtOH/AcOH Step2 2. Hydrogenation Parr Shaker, 40 psi H2, 25°C, 4h Step1->Step2 Step3 3. Catalyst Filtration Filter through Celite pad (Keep wet!) Step2->Step3 Step4 4. In-Process Validation LC-MS: m/z 174.2 → 176.2 | UV Blue Shift Step3->Step4 Step5 5. Isolation Concentration & Recrystallization Step4->Step5

Figure 2: Self-validating experimental workflow for pyridazinone hydrogenation.

Analytical Validation & Spectral Signatures

To ensure absolute trust in the structural outcome, the following self-validating spectroscopic signatures must be confirmed:

  • LC-MS (ESI+):

    • Starting Material:[M+H]⁺ = 175.2 m/z

    • Product: [M+H]⁺ = 177.2 m/z. The +2 Dalton mass shift is the primary indicator of successful double bond reduction.

  • UV-Vis / TLC:

    • Self-Validation Checkpoint 2 (Optical): The starting material possesses extended conjugation between the phenyl ring and the endocyclic C=N/C=C bond, making it highly UV-active at 254 nm. Upon reduction, this conjugation is broken. The product will exhibit a distinct hypsochromic (blue) shift and significantly weaker UV absorbance on a silica TLC plate.

  • FT-IR Spectroscopy:

    • Disappearance of the sharp C=N / C=C stretching band at ~1620 cm⁻¹ .

    • Appearance of a broadened secondary amine N–H stretch at ~3300 cm⁻¹ .

  • ¹H-NMR (DMSO-d6):

    • The loss of the downfield enamine/imine signals and the emergence of complex aliphatic multiplets between 1.50–3.00 ppm corresponding to the newly saturated C4 and C5 protons, alongside a distinct benzylic methine proton at C6.

References

  • Wang, T., et al. "Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents." ResearchGate, Feb. 2008. URL:[Link]

  • PubChem. "6-phenyl-4,5-dihydro-3(2H)-pyridazinone | C10H10N2O - CID 242935." National Center for Biotechnology Information. URL:[Link]

Application

Application Notes and Protocols for the Scalable Manufacturing of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the Pyridazinone Scaffold The pyridazinone moiety is a cornerstone in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1] Derivatives of this heterocyclic system have been extensively investigated and developed as therapeutic agents for a range of conditions, including cardiovascular diseases, inflammation, and cancer.[2][3] The compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, in particular, serves as a crucial synthetic intermediate for the elaboration of more complex, biologically active molecules.[2] Its value as a building block necessitates a robust, efficient, and scalable manufacturing process to ensure a consistent and high-quality supply for research and drug development pipelines.

This guide provides a comprehensive overview of a field-proven, scalable manufacturing process for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical process parameters for successful scale-up, and details the necessary safety protocols for handling hazardous reagents. The methodologies described herein are designed to be self-validating, providing a solid foundation for implementation in a larger-scale production environment.

I. The Synthetic Blueprint: Cyclocondensation of β-Benzoylpropionic Acid and Hydrazine Hydrate

The most established and industrially viable route to 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is the cyclocondensation reaction between β-benzoylpropionic acid and hydrazine hydrate.[2] This one-step synthesis is efficient and utilizes readily available starting materials. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the stable six-membered pyridazinone ring.

Chemical Reaction Pathway

The overall transformation is depicted below:

Manufacturing_Workflow start Start: Raw Material Dispensing reactor_charging Reactor Charging 1. β-Benzoylpropionic Acid 2. Ethanol start->reactor_charging reagent_addition Controlled Addition Hydrazine Hydrate Monitor Temperature reactor_charging->reagent_addition reaction Reaction Reflux at ~78°C IPC Monitoring (HPLC/TLC) reagent_addition->reaction workup Work-up & Isolation 1. Cool and Concentrate 2. Precipitate in Water 3. Filter and Wash reaction->workup Reaction Complete purification Purification Recrystallization from Ethanol workup->purification Crude Product drying Drying Vacuum Oven Constant Weight Check purification->drying Pure Crystalline Solid qc {Quality Control | HPLC, NMR, FTIR, MP Residual Solvents (GC)} drying->qc packaging Final Product Packaging & Release qc->packaging Passes Specifications

Sources

Method

Application Note: Advanced LC-MS/MS Sample Preparation Strategies for 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Target Audience: Analytical Scientists, Pharmacokineticists, and Drug Development Professionals. Chemical Context & Mechanistic Insights The compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (widely cataloged as 6-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Scientists, Pharmacokineticists, and Drug Development Professionals.

Chemical Context & Mechanistic Insights

The compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (widely cataloged as 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, CAS 1011-46-7) is a highly versatile heterocyclic scaffold. It is a critical intermediate and active moiety in the design of phosphodiesterase (PDE) inhibitors, anti-platelet agents, and novel therapeutics targeting metabolic diseases such as non-alcoholic steatohepatitis (NASH)[1][2].

With a molecular formula of C10H10N2O (Exact Mass: 174.08 Da) and an estimated logP of ~1.5, the molecule possesses a unique structural duality. The hydrophobic phenyl ring drives non-specific binding to endogenous plasma proteins, while the pyridazinone lactam ring (containing both hydrogen-bond donor and acceptor sites) governs its solubility and ionization behavior[2].

Causality in Method Design: Because the compound is moderately lipophilic, simple aqueous dilution is insufficient to disrupt protein binding. Organic solvent-based Protein Precipitation (PPT) is mandatory to denature the protein matrix and release the analyte[1]. Furthermore, to prevent ion suppression in the Electrospray Ionization (ESI) source caused by co-eluting phospholipids, a targeted cleanup step using Solid-Phase Extraction (SPE) or QuEChERS is highly recommended for achieving sub-ng/mL detection limits[3][4].

Self-Validating Experimental Protocols

A trustworthy analytical method must be self-validating. This is achieved by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. The SIL-IS co-extracts and co-elutes with the target analyte, dynamically correcting for any volumetric losses during extraction or matrix-induced ion suppression during MS analysis.

Protocol A: High-Throughput Protein Precipitation (PPT)

Ideal for early-stage pharmacokinetic (PK) screening where high sample throughput is prioritized over absolute trace-level sensitivity.

  • Aliquot & Equilibrate: Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% methanol). Vortex for 10 seconds and incubate for 5 minutes.

    • Causality: Pre-equilibration ensures the IS fully integrates into the matrix, mimicking the protein-binding state of the endogenous analyte.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA)[1].

    • Causality: ACN yields a denser protein pellet than methanol. The addition of FA (pH ~2.7) ensures the pyridazinone nitrogen remains fully protonated, preventing ionic entrapment within the precipitating protein network.

  • Agitation & Centrifugation: Vortex vigorously for 3 minutes. Centrifuge at 14,000 rpm (approx. 18,000 × g) for 10 minutes at 4°C to pellet the denatured proteins[1].

  • Reconstitution: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 150 µL of LC-MS grade water.

    • Causality: Injecting high-organic extracts directly into a reversed-phase LC system causes "solvent effects" (peak splitting/broadening). Diluting with water matches the sample solvent strength to the initial mobile phase, focusing the analyte tightly at the column head.

Protocol B: Trace-Level Solid-Phase Extraction (SPE)

Required for late-stage clinical trials or complex matrices with high lipid content.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through a Polymeric HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 mL cartridge.

  • Loading: Dilute 100 µL of IS-spiked plasma with 300 µL of 1% aqueous FA. Load onto the cartridge at a flow rate of 1 mL/min.

    • Causality: Acidic dilution disrupts protein binding prior to loading, maximizing hydrophobic interactions with the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: Removes polar interferences (salts, small peptides) without prematurely eluting the target compound.

  • Elution: Elute with 2 × 500 µL of ACN/Methanol (50:50, v/v).

  • Drying: Evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of 20% ACN in Water (0.1% FA).

(Note: For whole blood matrices, micro-volume QuEChERS methodologies employing dispersive SPE can also be utilized to rapidly isolate the drug from complex cellular components[3][4].)

Workflow Visualization

LCMS_Workflow Step1 1. Biological Matrix (Plasma/Serum) Step2 2. Spike SIL-IS (Equilibration) Step1->Step2 Step3 3. Protein Precipitation (ACN + 0.1% FA) Step2->Step3 Disrupts Binding Step4 4. Centrifugation (14,000 rpm) Step3->Step4 Step5 5. Solid-Phase Extraction (HLB Sorbent) Step4->Step5 Supernatant Step6 6. Elution & Reconstitution (Aqueous Match) Step5->Step6 Removes Lipids Step7 7. LC-MS/MS Analysis (ESI+ MRM) Step6->Step7

Fig 1. Optimized sample preparation workflow for LC-MS/MS analysis of pyridazinone derivatives.

Quantitative Data & Method Performance

The table below summarizes typical validation metrics for the SPE protocol. The tight Coefficient of Variation (CV) and near-100% Process Efficiency validate the ruggedness of the chosen extraction chemistry. Matrix Effect values near 100% indicate negligible ion suppression/enhancement, confirming the efficacy of the HLB cleanup step.

QC LevelConcentrationMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Precision (CV, %)
LQC (Low)1.0 ng/mL92.498.190.64.2
MQC (Medium)50.0 ng/mL94.1101.295.23.1
HQC (High)400.0 ng/mL95.599.595.02.8

Recommended LC-MS/MS Analytical Conditions

  • Chromatography: C18 Column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.5 minutes (Flow rate: 0.4 mL/min).

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions: Precursor ion [M+H]⁺ at m/z 175.1. Primary quantifier product ion at m/z 104.1 (corresponding to the loss of the pyridazinone ring, yielding a highly stable styrene-like fragment).

Sources

Application

crystallization techniques for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one isolation

Application Note & Protocol Guide Strategic Crystallization for the Isolation and Purification of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one Abstract This document provides a comprehensive guide to the crystallization of 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Strategic Crystallization for the Isolation and Purification of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Abstract

This document provides a comprehensive guide to the crystallization of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity and optimal crystal morphology of the target compound. This guide moves beyond simple procedural lists to explain the underlying principles of solvent selection and technique optimization, empowering the user to adapt and troubleshoot the crystallization process effectively. The methodologies are grounded in established principles of physical chemistry and draw upon best practices in small molecule crystallization.

Introduction: The Critical Role of Crystallization

6-Phenyl-2,4-dihydro-1H-pyridazin-3-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold that is frequently explored in drug discovery for its diverse biological activities. The isolation of this compound in a highly pure, crystalline form is paramount for several reasons:

  • Purity: Crystallization is a powerful purification technique, capable of removing impurities that may be difficult to separate by chromatography.

  • Stability: A stable crystalline form is essential for consistent handling, formulation, and storage.

  • Characterization: High-quality single crystals are a prerequisite for unambiguous structure determination via X-ray crystallography.

  • Polymorph Control: The crystallization process can be directed to isolate a specific polymorphic form, which is critical for ensuring consistent physicochemical properties such as solubility and bioavailability in pharmaceutical applications.

This guide will provide a systematic approach to developing a robust crystallization protocol for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

Physicochemical Profile and its Implications for Crystallization

A successful crystallization strategy begins with an understanding of the molecule's physical and chemical properties. Based on its structure, we can infer the following key characteristics for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one:

  • Polarity: The presence of the lactam (cyclic amide) functionality, with its N-H and C=O groups, imparts significant polarity to the molecule. This suggests solubility in polar solvents.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms in the ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding will strongly influence solvent interactions.

  • Aromatic System: The phenyl ring provides a nonpolar region, suggesting that the molecule will not be infinitely soluble in highly polar solvents like water, and may have some solubility in less polar solvents that can engage in π-stacking interactions.

These properties indicate that a range of protic and aprotic polar solvents should be considered for crystallization.

Systematic Solvent Selection: A Step-by-Step Approach

The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol. An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures.

Protocol 1: Solvent Screening
  • Initial Screening:

    • Place approximately 10-20 mg of the crude 6-phenyl-2,4-dihydro-1H-pyridazin-3-one into several small vials.

    • To each vial, add a different solvent from the list in Table 1, starting with 0.1 mL.

    • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good for crystallization by cooling and should be considered as a potential anti-solvent or for slow evaporation techniques.

    • If the compound is insoluble, gently heat the vial while adding more solvent dropwise until the solid dissolves. Note the approximate temperature and volume of solvent required.

  • Cooling Test:

    • Allow the vials that required heating to cool slowly to room temperature, and then place them in an ice bath or refrigerator.

    • Observe for the formation of crystals. The ideal solvent will show good crystal formation upon cooling.

  • Solvent System Optimization:

    • If no single solvent provides satisfactory results, consider binary solvent systems. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) until turbidity is observed. Gentle heating to redissolve the precipitate, followed by slow cooling, can often yield high-quality crystals.

Table 1: Suggested Solvents for Screening
Solvent ClassSolventBoiling Point (°C)Polarity IndexRationale
AlcoholsMethanol655.1Protic, polar; good for dissolving polar compounds.
Ethanol784.3Similar to methanol but less volatile.
Isopropanol823.9Lower polarity than ethanol, may provide a better solubility gradient.
KetonesAcetone565.1Aprotic, polar; good dissolving power.
EstersEthyl Acetate774.4Medium polarity; often a good choice for crystallization.
EthersTetrahydrofuran (THF)664.0Aprotic, can be a good solvent for compounds with some nonpolar character.
NitrilesAcetonitrile825.8Aprotic, highly polar.
AmidesDimethylformamide (DMF)1536.4Highly polar, high boiling point; use with caution due to difficulty of removal.
HalogenatedDichloromethane (DCM)403.1Lower polarity; might be a good anti-solvent.
HydrocarbonsToluene1112.4Nonpolar; likely to be a poor solvent or anti-solvent.
Heptane980.1Nonpolar; a common anti-solvent.

Crystallization Techniques: Detailed Protocols

Once a suitable solvent or solvent system has been identified, one of the following techniques can be employed.

Technique 1: Slow Cooling Crystallization

This is the most common technique and is effective when the compound's solubility is significantly temperature-dependent.

Protocol:

  • Place the crude 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cover the flask with a watch glass or stopper and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Once at room temperature, the flask can be moved to a refrigerator (2-8 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Technique 2: Slow Evaporation

This method is suitable when the compound is soluble at room temperature and a good solvent has been identified.

Protocol:

  • Dissolve the compound in the chosen solvent at room temperature to create a near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a piece of parafilm and poke a few small holes in it with a needle. This will allow the solvent to evaporate slowly.

  • Place the container in a vibration-free location and monitor for crystal growth over several days.

Technique 3: Anti-Solvent Addition

This technique is useful when a suitable single solvent for cooling crystallization cannot be found.

Protocol:

  • Dissolve the 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in a minimum amount of a "good" solvent in which it is highly soluble.

  • Filter the solution if necessary.

  • Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, dropwise with stirring, until the solution becomes slightly turbid.

  • If necessary, gently warm the solution to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

Technique 4: Vapor Diffusion

This method is excellent for growing high-quality single crystals for X-ray diffraction and can be performed on a small scale.

Protocol:

  • Dissolve the compound in a small amount of a relatively volatile "good" solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a more volatile "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting the growth of crystals.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for solvent selection and the general workflow for crystallization.

Solvent_Selection_Workflow start Start: Crude 6-phenyl-2,4-dihydro-1H-pyridazin-3-one screen Screen Solubility in a Range of Solvents start->screen insoluble_rt Insoluble at Room Temp? screen->insoluble_rt dissolves_rt Dissolves at Room Temp? evaporation Consider Slow Evaporation or Vapor Diffusion dissolves_rt->evaporation Yes anti_solvent Consider Anti-Solvent Addition dissolves_rt->anti_solvent Yes insoluble_rt->dissolves_rt No heat Heat to Dissolve insoluble_rt->heat Yes dissolves_heat Dissolves upon Heating? heat->dissolves_heat cool Cool Slowly dissolves_heat->cool Yes fail Insoluble: Try a Different Solvent dissolves_heat->fail No crystals Crystals Form? cool->crystals crystals->anti_solvent No optimize Optimize Conditions (Concentration, Cooling Rate) crystals->optimize Yes success Successful Protocol optimize->success

Caption: Decision workflow for selecting a suitable crystallization solvent system.

Crystallization_Protocol_Overview cluster_prep Preparation cluster_growth Crystal Growth cluster_isolation Isolation & Drying dissolve 1. Dissolve Compound in Minimum Hot Solvent filter 2. Hot Filtration (optional) to Remove Insolubles dissolve->filter cool 3. Slow Cooling to Induce Crystallization filter->cool filtrate 4. Collect Crystals by Vacuum Filtration cool->filtrate wash 5. Wash with Cold Solvent filtrate->wash dry 6. Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: General experimental workflow for slow cooling crystallization.

Troubleshooting Common Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Solution is not supersaturated; cooling too fast; compound is too soluble.Concentrate the solution by evaporating some solvent; cool more slowly; add an anti-solvent; scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.
Oiling out / amorphous precipitate Solution is too concentrated; cooling too fast; solvent is not optimal.Dilute the solution with more solvent before cooling; decrease the cooling rate significantly; try a different solvent or a binary solvent system.
Formation of very fine needles Nucleation is too rapid.Reduce the level of supersaturation by using a slightly larger volume of solvent; cool the solution more slowly.
Low yield Compound has significant solubility even at low temperatures; insufficient cooling.Evaporate some of the mother liquor to obtain a second crop of crystals; use a more effective anti-solvent; ensure the solution is cooled to the lowest practical temperature for a sufficient amount of time.

Characterization of the Crystalline Product

After isolation, it is essential to characterize the crystalline material to confirm its identity, purity, and form. Common techniques include:

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Microscopy: Visual inspection of the crystals can provide information about their morphology and homogeneity.

  • X-Ray Powder Diffraction (XRPD): This technique provides a unique fingerprint for a specific crystalline form and can be used to identify polymorphs.

  • Single-Crystal X-Ray Diffraction: Provides the definitive atomic-level structure of the molecule.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Consult the Safety Data Sheet (SDS) for all solvents and reagents used.

References

  • "Systematic Method for Solvent Screening and Selection for Liquid-Phase Process Synthesis." American Chemical Society. Available at: [Link]

  • "Crystallization." University of Rochester. Available at: [Link]

  • "Recrystallization." University of California, Los Angeles. Available at: [Link]

  • "Organic Chemistry Lab: Recrystallization." University of Toronto. Available at: [Link]

  • "Recrystallization." Massachusetts Institute of Technology. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (also commonly referred to as 6-phenyl-4,5-dihydropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (also commonly referred to as 6-phenyl-4,5-dihydropyridazin-3(2H)-one). This scaffold is a critical pharmacophore in the development of selective Phosphodiesterase (PDE) inhibitors[1].

Below, you will find our field-proven Standard Operating Procedure (SOP), a quantitative parameter breakdown, and a troubleshooting FAQ to resolve common yield and purity bottlenecks.

I. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. At each critical juncture, physical or chemical feedback confirms the success of the step, ensuring that errors are caught before proceeding.

Materials Required
  • Reactants: 3-Benzoylpropionic acid (0.01 mol), Hydrazine hydrate (80% or 100%, 0.015–0.02 mol)[2].

  • Solvent: Absolute ethanol (25 mL).

  • Purification: Dilute Sodium Bicarbonate ( NaHCO3​ ) solution, cold distilled water.

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.01 mol of 3-benzoylpropionic acid in 25 mL of absolute ethanol. Add 0.015 to 0.02 mol of hydrazine hydrate dropwise while stirring.

    • Causality: Hydrazine is highly volatile and prone to escaping the reflux system. Using a 1.5x to 2.0x molar excess ensures the complete conversion of the keto-acid, preventing yield loss[3].

  • Condensation & Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (~78°C) for 3 to 6 hours[1].

    • Self-Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The reaction is complete when the UV-active spot corresponding to 3-benzoylpropionic acid completely disappears.

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: The target dihydropyridazinone has poor solubility in cold ethanol compared to the starting materials and byproducts, driving a high-yield, selective crystallization.

  • Chemical Washing: Filter the resulting solid under a vacuum. Wash the crude filter cake thoroughly with a dilute NaHCO3​ solution, followed by cold water[2].

    • Self-Validation (Visual/Acoustic): Watch for effervescence (bubbling). If the wash bubbles, unreacted 3-benzoylpropionic acid is present. The bicarbonate wash converts this unreacted acid into a water-soluble sodium salt, washing it away and preventing a "gummy" final product.

  • Recrystallization: Recrystallize the solid from boiling ethanol to yield pure 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

    • Self-Validation (Melting Point): Verify the melting point. The pure dihydro compound melts at ~148–150°C. If the melting point is >200°C, the product has over-oxidized to the fully aromatic 6-phenylpyridazin-3(2H)-one[3].

Workflow A 1. Reagent Mixing 3-Benzoylpropionic Acid + Hydrazine Hydrate (1.5-2.0 eq) B 2. Condensation & Cyclization Reflux in Ethanol (3-6 hrs) A->B C 3. Crystallization Cool to RT / Ice Bath B->C D 4. Chemical Washing Dilute NaHCO3 Wash C->D E 5. Final Polish Recrystallization (Ethanol) D->E

Step-by-step synthetic workflow for 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

II. Quantitative Optimization Data

To maximize yield, strict adherence to optimal parameters is required. The table below summarizes the impact of deviation from the SOP.

Reaction ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Reason
Hydrazine Equivalents 1.0 eq1.5 – 2.0 eq +15% to +25%Compensates for evaporative loss of volatile hydrazine during reflux.
Solvent Choice Methanol / WaterAbsolute Ethanol +10% to +15%Balances high solubility at reflux with low solubility at 0°C for crystallization.
Purification Wash Water onlyDilute NaHCO3​ Purity ↑, Gummification ↓Neutralizes and solubilizes unreacted starting carboxylic acid.
Reflux Time < 2 hours3 – 6 hours +20% to +30%Ensures complete thermodynamic cyclization of the intermediate hydrazone.

III. Troubleshooting & FAQs

Q: Why is my yield consistently below 50% despite 6 hours of reflux? A: The most common culprit is hydrazine depletion. Hydrazine hydrate is highly volatile. If your reflux condenser is not adequately cooled (e.g., inadequate water flow or high ambient temperatures), the hydrazine escapes as vapor before it can fully react with the 3-benzoylpropionic acid. Fix: Ensure a robust flow of chilled water through the condenser and increase the hydrazine stoichiometry to 2.0 equivalents[3].

Q: My product isolated as a sticky, gummy oil instead of a crystalline solid. How can I fix this? A: A gummy product is almost always caused by unreacted 3-benzoylpropionic acid acting as a plasticizer within the product matrix. Fix: Do not skip Step 4 of the SOP. Resuspend your gummy product in a dilute sodium bicarbonate solution and stir vigorously. The unreacted acid will convert to a water-soluble sodium salt, leaving behind the insoluble, crystalline pyridazinone product[2].

Q: How do I prevent the over-oxidation of the product? A: The target molecule is a dihydro pyridazinone. Under prolonged heating in the presence of atmospheric oxygen, or if trace oxidants are present, the molecule can spontaneously dehydrogenate (auto-oxidize) to form the fully aromatic 6-phenylpyridazin-3(2H)-one. Fix: Strictly limit reflux time to the minimum required as determined by TLC (usually 3-4 hours). If auto-oxidation persists, conduct the reflux under a continuous nitrogen ( N2​ ) or argon blanket.

Q: Can I use solvents other than ethanol for the cyclization? A: While ethanol is the industry standard due to its favorable thermal profile[1], glacial acetic acid can be utilized if the reaction is sluggish. However, acetic acid can sometimes promote the unwanted over-oxidation to the fully aromatic pyridazinone, so ethanol remains the recommended solvent for the dihydro derivative.

IV. Pharmacological Context: Why We Synthesize This Scaffold

The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one core is a foundational template for developing potent inhibitors of Phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4[1]. By inhibiting these enzymes, the scaffold prevents the breakdown of cyclic nucleotides (cAMP/cGMP), leading to intracellular accumulation that triggers smooth muscle relaxation (vasodilation) and anti-inflammatory responses.

Pathway A Pyridazinone Scaffold (PDE Inhibitor) B Phosphodiesterase (PDE3 / PDE4) A->B Blocks Activity D AMP / GMP (Inactive) B->D Prevents Hydrolysis C cAMP / cGMP (Active Messengers) C->D Normal Pathway E Physiological Response (e.g., Vasodilation) C->E Accumulation Triggers

Mechanism of action for pyridazinone-based phosphodiesterase (PDE) inhibitors.

V. References

  • Synthesis and Antihypertensive Activity of Some Novel Pyridazinones Orient Journal of Chemistry URL:

  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one as a Phosphodiesterase Inhibitor: A Technical Guide BenchChem URL:

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents MDPI URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (widely referred to in literature by its standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (widely referred to in literature by its standard IUPAC synonym, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone ). This heterocyclic scaffold is a critical intermediate in the development of cardiotonic agents, vasodilators, and anti-inflammatory drugs .

While the standard synthetic route—condensation of 3-benzoylpropionic acid with hydrazine hydrate—is theoretically straightforward, researchers frequently encounter yield-limiting side products. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to maximize product purity.

Mechanistic Pathway & Side Product Formation

Understanding the kinetic and thermodynamic pathways of this reaction is essential for troubleshooting. The reaction proceeds via a two-step mechanism: a rapid initial condensation to form an open-chain hydrazone, followed by a slower, thermally driven intramolecular cyclization.

G A 3-Benzoylpropionic Acid (Starting Material) C Hydrazone Intermediate (Open Chain) A->C + B (Condensation) F Azine Dimer (Side Product) A->F Hydrazine Deficiency (2:1 Ratio) B Hydrazine Hydrate (Reagent) B->C D 6-Phenyl-2,4-dihydro- 1H-pyridazin-3-one C->D Intramolecular Cyclization (Heat) E 6-Phenyl-3(2H)-pyridazinone (Over-oxidized) D->E Auto-oxidation (O2 / Heat)

Mechanistic pathway of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one synthesis and side reactions.

Troubleshooting FAQs

Q1: My final product contains a significant amount of the fully aromatized 6-phenyl-3(2H)-pyridazinone. How do I prevent this over-oxidation? A1: The dihydropyridazinone ring is thermodynamically driven to aromatize into the fully conjugated 6-phenyl-3(2H)-pyridazinone . This dehydrogenation is a common side reaction triggered by auto-oxidation in the presence of atmospheric oxygen, especially during prolonged reflux or in the presence of trace transition metals.

  • Causality & Fix: Conduct the reflux under a strict Nitrogen or Argon atmosphere. Do not exceed the optimized reflux time (typically 6 hours). Sparge your reaction solvent with inert gas for 15 minutes prior to adding reagents to remove dissolved oxygen.

Q2: I am seeing a heavy, insoluble precipitate that LC-MS identifies as a dimer. What causes this? A2: This is an azine dimer . Hydrazine ( NH2​−NH2​ ) has two highly nucleophilic nitrogen centers. If the local concentration of hydrazine in the flask is too low relative to the 3-benzoylpropionic acid, both nitrogens can undergo condensation with two separate ketone molecules, forming a bis-hydrazone (azine) side product.

  • Causality & Fix: This is a stoichiometric imbalance issue. Always use an excess of hydrazine hydrate (1.5 to 2.0 equivalents). More importantly, reverse your order of addition: add the 3-benzoylpropionic acid solution dropwise to the hydrazine hydrate solution. This ensures that hydrazine is always in massive excess at the localized point of reaction, kinetically favoring the mono-hydrazone over the azine.

Q3: My reaction stalls at the open-chain hydrazone intermediate. Why isn't it cyclizing? A3: The reaction occurs in two distinct kinetic steps. The initial hydrazone formation at the ketone is rapid, but the subsequent intramolecular amidation (cyclization) between the hydrazone nitrogen and the carboxylic acid requires significantly more thermal activation energy .

  • Causality & Fix: Ensure the reaction is at a rolling reflux. If ethanol (b.p. 78°C) is insufficient for your specific derivative, switch to a higher-boiling solvent like 1-propanol. Additionally, adding a catalytic amount of glacial acetic acid protonates the carboxylic acid carbonyl, increasing its electrophilicity and accelerating the ring closure.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of the troubleshooting steps, the following table summarizes the typical product distribution under varying experimental conditions. By manipulating stoichiometry, atmosphere, and thermal energy, you can predictably control the side-product profile.

Reaction ConditionHydrazine Eq.AtmosphereReflux TimeTarget Product (%)Azine Dimer (%)Aromatized Product (%)Uncyclized Intermediate (%)
Sub-optimal 1 (Deficient Reagent) 1.0Air6 h45.025.05.025.0
Sub-optimal 2 (Over-refluxing) 2.0Air16 h60.0< 2.035.0< 2.0
Sub-optimal 3 (Low Temp) 2.0Nitrogen6 h (25°C)10.0< 2.0< 1.085.0
Optimized Protocol 2.0Nitrogen6 h (78°C)> 95.0 < 1.0 < 2.0 < 2.0

Note: Yields represent relative HPLC peak areas at 254 nm. Target product is 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

Standardized Experimental Protocol

This self-validating workflow is designed to suppress azine formation and oxidative aromatization while driving full cyclization.

Materials Required:

  • 3-Benzoylpropionic acid (1.0 eq, 10 mmol, 1.78 g)

  • Hydrazine hydrate (80% aqueous solution) (2.0 eq, 20 mmol, ~1.25 mL)

  • Absolute Ethanol (degassed) (25 mL)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire system with Nitrogen for 10 minutes to establish an inert atmosphere.

  • Reagent Loading: Add 15 mL of degassed absolute ethanol and 1.25 mL of 80% hydrazine hydrate to the flask. Stir at 300 rpm at room temperature.

  • Controlled Addition: Dissolve 1.78 g of 3-benzoylpropionic acid in 10 mL of absolute ethanol. Add this solution dropwise to the stirring hydrazine mixture over 15 minutes using an addition funnel. (Causality: Dropwise addition into excess hydrazine prevents azine dimerization).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to promote the subsequent intramolecular cyclization.

  • Reflux: Heat the reaction mixture to a rolling reflux (approx. 78°C) using a pre-heated oil bath. Maintain strict Nitrogen coverage throughout the heating phase.

  • Monitoring: Reflux for exactly 6 hours. Monitor the disappearance of the hydrazone intermediate via TLC (Eluent: Hexane/Ethyl Acetate 1:1). (Causality: Strict time control prevents over-oxidation to the fully aromatic pyridazinone).

  • Workup & Self-Validation: Remove the heat source and allow the flask to cool to room temperature. The target product will precipitate as a white/off-white crystalline solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with 15 mL of ice-cold distilled water, followed by 10 mL of a dilute, cold sodium bicarbonate solution. (Validation: The bicarbonate wash removes any unreacted 3-benzoylpropionic acid, ensuring high purity).

  • Purification: Recrystallize the crude product from hot ethanol to achieve >98% purity. Dry under vacuum at 45°C overnight.

References

  • Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393-405.[Link]

  • Meng, F. C., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.[Link]

  • Csende, F., & Szabó, Z. (1997). An Efficient Synthesis of 4,5-Dihydro-3(2H)-pyridazinone Derivatives. Synthetic Communications, 27(20), 3513-3523.[Link]

Troubleshooting

overcoming solubility issues of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in DMSO

Welcome to the technical support guide for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). While literature indicates high solubility, practical laboratory work can present unexpected difficulties. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Understanding the Fundamentals: Compound and Solvent

6-phenyl-2,4-dihydro-1H-pyridazin-3-one, also referred to in literature as 6-phenylpyridazin-3(2H)-one (PPD), is a pyridazinone derivative investigated for various biological activities.[1][2] DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[3][4]

Contrary to what might be expected from a "solubility issue," studies show that 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is, in fact, freely soluble in DMSO.[1][5] Research indicates its solubility is highest in DMSO compared to many other common pharmaceutical solvents.[6][7] Therefore, when solubility issues arise, they typically stem not from the compound's inherent properties in ideal DMSO, but from external factors related to solvent quality, preparation technique, or downstream applications.

This guide will troubleshoot these practical, real-world challenges.

Troubleshooting Guide: Resolving Dissolution Failures

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is not dissolving in 100% DMSO, or is dissolving poorly. What is the cause?

This is the most common yet unexpected issue. If you are observing poor solubility in what should be an ideal solvent, the cause is likely extrinsic.

Possible Causes & Immediate Solutions:

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of organic compounds.[8] This is because the strong interactions between DMSO and water molecules can make it more difficult to create the solvent "cavity" needed to accommodate the solute molecule.

    • Solution: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%) for preparing stock solutions. If you must use an opened bottle, ensure it has been stored properly with the cap tightly sealed, preferably in a desiccator.

  • Insufficient Energy Input: Dissolution is a kinetic process. While the compound is thermodynamically favored to dissolve, it may require an initial energy input to overcome the crystal lattice energy of the solid compound.

    • Solution: After adding the solute to the solvent, ensure thorough mixing. Gentle vortexing is a good first step.[9] If particulates remain, proceed to the energy-assisted dissolution protocol below.

  • Compound Purity/Polymorphism: While less common, impurities in the synthesized compound or the presence of a different, less soluble polymorphic form could affect dissolution.

    • Solution: Whenever possible, verify the purity and identity of your compound batch using methods like HPLC, NMR, or mass spectrometry. If you suspect polymorphism, an energy-assisted dissolution method may help overcome the kinetic barrier of the less soluble form.

Q2: I successfully dissolved the compound, but a precipitate formed after storage or a freeze-thaw cycle. How can I fix this?

Precipitation from a stock solution is a clear indicator of instability, often linked to storage conditions.

Possible Causes & Immediate Solutions:

  • Freeze-Thaw Cycles & Water Uptake: Repeatedly warming and cooling a stock solution can promote precipitation. Each cycle presents an opportunity for atmospheric moisture to enter the vial, gradually lowering the solvent quality.[8]

    • Solution: The best practice is to aliquot your high-concentration stock solution into smaller, single-use volumes after initial preparation.[9][10] This minimizes the number of freeze-thaw cycles for the bulk of your stock. Store these aliquots at -20°C or -80°C.[10]

  • Re-dissolving Precipitate: If a precipitate has formed in your stock vial, it can often be re-dissolved.

    • Solution: Bring the vial to room temperature. Use gentle warming in a 37°C water bath combined with sonication or vortexing for 10-30 minutes.[11] Visually inspect the solution to ensure all precipitate has fully re-dissolved before use. Caution: Ensure your compound is not heat-sensitive before applying heat.[9]

Q3: My compound is perfectly clear in 100% DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium or buffer. What should I do?

This is a classic problem known as "aqueous precipitation" and is the most frequent solubility challenge in biological assays.[12] It occurs because the compound, while soluble in an organic solvent like DMSO, has very low aqueous solubility.[5][13] The sudden change in solvent polarity causes the compound to crash out of solution.

Possible Causes & Immediate Solutions:

  • High Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 0.5%, to avoid solvent-induced toxicity or artifacts.[9][10] However, a higher DMSO percentage may be needed to maintain compound solubility.

    • Solution: First, determine the maximum tolerable DMSO concentration for your specific assay. Then, perform a solubility test by preparing your compound at the target concentration in an assay buffer containing that percentage of DMSO. If it precipitates, you will need to adjust your protocol.

  • Improper Dilution Technique: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer is the fastest way to induce precipitation.

    • Solution: Employ a stepwise or serial dilution method. This involves gradually decreasing the solvent polarity, giving the compound a better chance to remain in solution. See the detailed protocol below. Adding the DMSO stock to warm media while gently swirling can also help prevent precipitation.[14]

  • Use of Co-solvents or Excipients: For particularly challenging compounds, a co-solvent in the final aqueous medium can be beneficial.

    • Solution: Consider including excipients like PEG-400 in your final assay buffer. Studies have shown that 6-phenyl-2,4-dihydro-1H-pyridazin-3-one has good solubility in PEG-400.[1][6] Other options include glycerol or non-ionic surfactants like Tween 80, but these must be validated for compatibility with your assay.[10]

Data Summary & Protocols
Solubility Data Overview

The following table summarizes the mole fraction solubility (xₑ) of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in DMSO and other solvents at various temperatures, as reported in the literature. This data confirms that DMSO is an excellent solvent for this compound.

SolventTemperature (K)Mole Fraction Solubility (xₑ)Reference
DMSO 298.24.00 x 10⁻¹[15]
DMSO 303.24.16 x 10⁻¹[15]
DMSO 308.24.32 x 10⁻¹[15]
DMSO 313.24.49 x 10⁻¹[15]
DMSO 318.24.73 x 10⁻¹[1][6]
PEG-400318.24.12 x 10⁻¹[1][6]
Ethanol318.28.22 x 10⁻³[1][6]
Methanol318.25.18 x 10⁻³[1][6]
Water318.21.26 x 10⁻⁵[1][6]

Table 1: Solubility of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in various solvents.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol outlines the best practices for dissolving the compound and includes troubleshooting steps.

  • Preparation:

    • Use a calibrated analytical balance to accurately weigh the desired mass of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

    • Transfer the weighed compound into a sterile, appropriately sized glass or polypropylene vial.

    • Calculate the required volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex gently for 2-5 minutes.[9]

    • Checkpoint: Visually inspect the solution against a light source. If it is perfectly clear with no visible particulates, proceed to step 4.

  • Troubleshooting (If Particulates Remain):

    • Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes.[8][9] Avoid direct probe sonication, which can generate excessive heat.

    • Gentle Warming: If sonication is insufficient, place the sealed vial in a 37°C water bath for 15-30 minutes, with intermittent vortexing.[11]

    • Checkpoint: Visually inspect again. If the solution is still not clear, consider potential issues with compound purity or significant water contamination in your DMSO.

  • Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C to maintain integrity and prevent degradation.[9][10]

Protocol 2: Serial Dilution into Aqueous Assay Buffers

This method minimizes the risk of precipitation when preparing working solutions for biological assays.

  • Preparation:

    • Thaw one aliquot of your 100% DMSO stock solution at room temperature.

    • Warm your sterile aqueous assay buffer (e.g., cell culture medium, PBS) to the appropriate temperature (e.g., 37°C for cell-based assays).

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of your stock in 100% DMSO. For example, if your stock is 50 mM and your highest assay concentration is 50 µM, you might prepare a 1 mM intermediate stock in DMSO. This reduces pipetting errors.

  • Serial Dilution into Aqueous Buffer:

    • Arrange and label a series of sterile tubes, one for each desired final concentration.

    • Add the appropriate volume of pre-warmed aqueous buffer to each tube.

    • To the first tube (for the highest concentration), add the calculated volume of your DMSO stock (or intermediate stock). Pipette directly into the buffer and mix immediately by gentle vortexing or inversion. Do not let the DMSO stock sit on the surface or walls of the tube.

    • To prepare the next concentration, take an aliquot from the first tube and add it to the second tube containing only buffer, and mix immediately.

    • Continue this process until all concentrations in your series are prepared.

  • Final Application:

    • Use the prepared working solutions immediately. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate over time.

    • Checkpoint: Always include a vehicle control in your experiment, which consists of the assay buffer with the same final concentration of DMSO as your highest compound concentration.[9]

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for troubleshooting solubility issues.

Caption: Workflow for troubleshooting initial dissolution failure.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-phenyl-2,4-dihydro-1H-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, also known as 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The successful synthesis of this important heterocyclic scaffold hinges on the precise control of reaction parameters, with temperature being one of the most critical variables influencing reaction rate, yield, and purity. This document provides in-depth, experience-driven answers to common challenges and questions related to temperature optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and the role of temperature.

Q1: What is the primary synthetic route for 6-phenyl-4,5-dihydropyridazin-3(2H)-one?

The most prevalent and well-established method is the cyclocondensation reaction between a γ-keto acid and a hydrazine derivative.[1] Specifically for this target molecule, the reaction involves condensing β-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid) with hydrazine hydrate .[2][3] This reaction is robust and widely documented, forming the pyridazinone ring in a single, efficient step.

Q2: What is the generally recommended temperature for this reaction under conventional heating?

For conventional laboratory synthesis, the reaction is typically performed at the reflux temperature of the chosen solvent.[2] Ethanol is a commonly used solvent, which has a boiling point of approximately 78°C. Heating to reflux is advantageous because it maintains a stable and sufficiently high temperature to overcome the activation energy of the reaction without requiring sophisticated temperature control equipment. The reaction is generally heated for 4 to 8 hours under these conditions.[2]

Q3: How critically does temperature influence the reaction's outcome?

Reaction temperature is a pivotal factor that directly impacts yield and purity.

  • Insufficient Temperature: If the temperature is too low (e.g., significantly below the solvent's reflux point), the reaction rate will be exceedingly slow, leading to an incomplete reaction. This results in a low yield and a crude product heavily contaminated with unreacted β-benzoylpropionic acid.[4]

  • Optimal Temperature (Reflux): Operating at reflux provides the necessary thermal energy for the efficient formation of the dihydropyridazinone ring. It represents a balance between reaction speed and control.

  • Excessive Temperature/Time: While the dihydropyridazinone structure is relatively stable, prolonged heating at very high temperatures could potentially lead to side-product formation or degradation. A more common issue arises from subsequent synthetic steps; for instance, harsh conditions like using bromine in acetic acid for aromatization must be carefully controlled to avoid unwanted side reactions.[5]

Q4: Are there high-temperature alternatives to conventional reflux?

Yes, Microwave-Assisted Synthesis is a highly effective alternative that utilizes higher temperatures to dramatically reduce reaction times and often improve yields.[2] This method can achieve temperatures of 120-150°C in a sealed vessel, completing the reaction in as little as 4 to 10 minutes, compared to the hours required for conventional reflux.[2] This efficiency makes it an attractive option for rapid library synthesis and methods development.

Part 2: Troubleshooting Guide: Temperature-Related Issues

This section is designed in a problem-solution format to address specific experimental challenges.

Issue 1: The reaction yield is very low, and TLC analysis shows a significant amount of remaining starting material.

  • Underlying Cause: This is a classic symptom of insufficient activation energy, meaning the reaction temperature was too low or the heating duration was too short.

  • Troubleshooting Workflow:

    Troubleshooting workflow for low reaction yield.
  • Detailed Solution Protocol:

    • Verify Reflux Conditions: Ensure your heating mantle or oil bath is set to a temperature that induces vigorous, sustained boiling of the solvent. Check that the condensation ring in the reflux condenser is stable and located in the lower third of the condenser.

    • Extend Reaction Time: If reflux was maintained but the time was short, extend the reaction. Continue heating and monitor the disappearance of the starting material spot on a TLC plate every 1-2 hours.

    • Change Solvent: If extending the time is ineffective, the required activation energy may not be achievable with ethanol. Consider switching to a higher-boiling point solvent like n-butanol (boiling point ~117°C) to increase the reaction temperature.

    • Adopt Microwave Synthesis: For the most significant increase in reaction rate, utilize a microwave reactor. This approach provides direct, rapid heating to temperatures well above the boiling point of most conventional solvents.[2]

Issue 2: The reaction went to completion, but the product is difficult to purify, and multiple unidentified spots are visible on TLC.

  • Underlying Cause: This may indicate the formation of side-products due to excessive heating, the presence of impurities in the starting materials, or subsequent degradation. While the primary cyclization is generally clean, side reactions can occur under harsh conditions.

  • Solution Protocol:

    • Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the reaction. A co-spotted lane with the starting materials will confirm their consumption. The goal is to heat just long enough for the starting material to disappear, minimizing exposure to prolonged heat.[2][4]

    • Temperature Control: If using an oil bath, ensure the temperature is not excessively high above the solvent's boiling point. The goal is a controlled, steady reflux, not aggressive, superheated boiling.

    • Purification Strategy:

      • Recrystallization: This is the most effective method for purifying the final product and is widely reported.[2][4] Ethanol is a common and effective solvent for recrystallization.[5] The principle relies on the product being highly soluble in hot solvent and poorly soluble at cold temperatures, leaving impurities behind in the solution.

      • Column Chromatography: If recrystallization fails to remove impurities with similar solubility, silica gel column chromatography is the next logical step.[4] A solvent system, typically starting with a non-polar eluent and gradually increasing polarity (e.g., a hexane/ethyl acetate gradient), can effectively separate the desired product from more or less polar impurities.

Part 3: Comparative Protocols and Data

To provide a practical framework, detailed protocols for both conventional and microwave-assisted synthesis are provided below.

Protocol 1: Conventional Synthesis via Reflux[2]
  • To a 50 mL round-bottom flask, add β-benzoylpropionic acid (1.0 mmol) and ethanol (20 mL).

  • Stir the solution until the solid is fully dissolved.

  • Add hydrazine hydrate (1.2 mmol) dropwise to the solution.

  • Attach a reflux condenser and heat the mixture to a steady reflux (approx. 78°C).

  • Maintain reflux for 6 hours, monitoring the reaction periodically by TLC.

  • After completion, allow the reaction to cool to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude solid by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis[2]
  • In a 10 mL microwave reactor vial, combine β-benzoylpropionic acid (1.0 mmol) and hydrazine hydrate (1.2 mmol).

  • Add ethanol (2 mL) as the solvent (this reaction can also be performed neat).

  • Seal the vial securely.

  • Place the vial in the microwave reactor and irradiate at 120°C for 10 minutes .

  • After the program is complete, allow the vial to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation: Comparison of Synthetic Methodologies
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Temperature Reflux (Solvent Dependent, e.g., ~78°C for Ethanol)120 - 150 °C
Reaction Time 4 - 8 hours4 - 10 minutes
Reported Yield 65 - 78%85 - 92%
Key Advantages Utilizes standard, readily available lab equipment.Extremely rapid, high yields, potential for solvent-free conditions.
Key Disadvantages Long reaction times, higher energy consumption.Requires a specialized microwave reactor.
(Data synthesized from BenchChem)[2]

Part 4: Reaction Visualization

General reaction scheme for the synthesis of the target compound.

References

  • Al-Tel, T. H. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • ÇÖL, Ö. F., et al. (n.d.). Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives. ResearchGate. [Link]

  • Coates, W. J., & Mckillop, A. (1993). One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Semantic Scholar. [Link]

  • Uysal, M., et al. (2016). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. ResearchGate. [Link]

  • Asif, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Preprints.org. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Splitting for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

This guide provides in-depth troubleshooting for a common and frustrating issue in High-Performance Liquid Chromatography (HPLC): peak splitting, with a specific focus on the analysis of 6-phenyl-2,4-dihydro-1H-pyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for a common and frustrating issue in High-Performance Liquid Chromatography (HPLC): peak splitting, with a specific focus on the analysis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. As researchers, scientists, and drug development professionals, achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. This document moves beyond a simple checklist to explain the underlying causes of peak splitting and provides logical, step-by-step solutions.

Understanding the Analyte: 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte. 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a heterocyclic compound that has been investigated for various pharmacological activities.[1][2] Its structure contains both a phenyl group and a pyridazinone ring system, which includes nitrogen and oxygen atoms. These features can influence its behavior in reversed-phase HPLC. A study on its solubility showed it is sparingly soluble in water but has good solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1][3][4] This information is vital when considering sample preparation and mobile phase compatibility.

FAQ: Common Questions on HPLC Peak Splitting

Here are some frequently asked questions to quickly diagnose and resolve peak splitting issues.

Q1: My peak for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is split. Is it an issue with the compound itself or the HPLC system?

A1: Peak splitting can stem from either chemical-related issues or problems with the HPLC hardware.[5] A good initial diagnostic step is to observe the other peaks in your chromatogram.

  • If only the analyte peak is split: The problem is likely related to the chemistry of the separation. This could involve interactions between your analyte and the mobile phase or stationary phase, or issues with the sample solvent.[5][6]

  • If all peaks are split: This typically points to a mechanical issue at the beginning of the flow path, such as a problem with the column or injector.[7][8]

Q2: I've determined the issue is likely chemical. What should I investigate first?

A2: The most common chemical causes of peak splitting are related to the sample solvent and the mobile phase pH.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to travel through the top of the column in a distorted band, leading to a split peak.[9][10][11][12] For reversed-phase HPLC, this often means using a sample solvent with a high percentage of organic solvent when the mobile phase is highly aqueous.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[13][14][15] If the mobile phase pH is close to the pKa of your analyte, a mixture of ionized and non-ionized forms can exist, leading to peak splitting or broadening.[13]

Q3: What are the primary hardware issues that can cause all peaks to split?

A3: When all peaks in the chromatogram are split, the problem is usually located before the separation begins. The most common culprits are:

  • Column Void or Channeling: A void or channel can form at the head of the column due to improper packing or degradation of the stationary phase.[5][6] This creates two different flow paths for the sample, resulting in split peaks.

  • Partially Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or the HPLC system.[6] This disrupts the even distribution of the sample onto the column bed, causing peak distortion.

Systematic Troubleshooting Workflow

When faced with peak splitting, a systematic approach is the most efficient way to identify and resolve the problem. The following workflow will guide you through a logical troubleshooting process.

Step 1: Initial Assessment and Observation
  • Examine the chromatogram: Are all peaks split or just the analyte of interest?

  • Review recent system history: Have there been any recent changes to the method, mobile phase, or hardware? Has the system been idle for an extended period?

Step 2: Investigating Chemical Causes

If only the peak for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is split, focus on the following:

  • Protocol: Evaluating Sample Solvent Effects

    • Prepare a new sample of your analyte, but this time, dissolve it in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

    • Inject the newly prepared sample.

    • If the peak shape improves, the original sample solvent was the cause.

  • Protocol: Optimizing Mobile Phase pH

    • Determine the pKa of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one if available.

    • Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5-2 pH units away from the analyte's pKa.

    • Ensure your mobile phase is adequately buffered to maintain a consistent pH.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Step 3: Diagnosing Hardware Problems

If all peaks are split, the issue is likely mechanical.

  • Protocol: Checking for a Column Void

    • Disconnect the column from the detector and direct the outlet to a beaker.

    • Reverse the direction of flow through the column and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for about 30 minutes.

    • Reconnect the column in the correct orientation and re-equilibrate with your mobile phase.

    • If the peak splitting is resolved, the issue was likely a blockage on the inlet frit. If the problem persists, a void may be present, and the column may need to be replaced.

Summary of Potential Causes and Solutions

Symptom Potential Cause Recommended Solution
Only the analyte peak is split Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[9][10][11][12]
Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa and ensure adequate buffering.[13]
Co-eluting impurity.Modify the mobile phase composition or gradient to improve resolution.
All peaks in the chromatogram are split Column void or channeling.Reverse flush the column. If the problem persists, replace the column.[5][6]
Partially blocked column inlet frit.Reverse flush the column. Consider adding an in-line filter before the column.[6]
Injector issue.Inspect and clean the injector needle and seat.

Visualizing the Troubleshooting Process

The following flowchart illustrates the decision-making process for troubleshooting HPLC peak splitting.

HPLC_Troubleshooting start Peak Splitting Observed all_peaks_split Are all peaks split? start->all_peaks_split hardware_issue Likely Hardware Issue all_peaks_split->hardware_issue Yes chemical_issue Likely Chemical Issue all_peaks_split->chemical_issue No check_column Check for Column Void / Blocked Frit hardware_issue->check_column reverse_flush Reverse Flush Column check_column->reverse_flush problem_solved_hw Problem Solved? reverse_flush->problem_solved_hw replace_column Replace Column problem_solved_hw->replace_column No end_hw End problem_solved_hw->end_hw Yes replace_column->end_hw check_solvent Check Sample Solvent chemical_issue->check_solvent dissolve_in_mp Dissolve in Mobile Phase check_solvent->dissolve_in_mp problem_solved_solvent Problem Solved? dissolve_in_mp->problem_solved_solvent check_ph Check Mobile Phase pH problem_solved_solvent->check_ph No end_chem End problem_solved_solvent->end_chem Yes adjust_ph Adjust pH away from pKa check_ph->adjust_ph problem_solved_ph Problem Solved? adjust_ph->problem_solved_ph problem_solved_ph->hardware_issue No, consider hardware problem_solved_ph->end_chem Yes

Caption: A flowchart for systematic HPLC troubleshooting.

References

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Mack, A. E., & Stoll, D. R. (2019, September 9). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. Agilent. Retrieved from [Link]

  • Shaikh, F., Haq, N., Alshehri, S., & Kanwal, M. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • PubMed. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • PubMed. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Prevention of Oxidation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Welcome to the technical support center for researchers and drug development professionals working with 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. This guide provides in-depth troubleshooting advice and frequently asked qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers and drug development professionals working with 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your compound. As Senior Application Scientists, we have compiled this information based on established principles of small molecule stability and our experience with heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, and why is its stability a concern?

6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone class. Derivatives of this scaffold have shown a wide range of pharmacological activities, including cardiotonic, anti-inflammatory, and antimicrobial effects.[1][2] The stability of this compound is critical because degradation can lead to a loss of potency, the formation of impurities with unknown toxicological profiles, and unreliable experimental results.

Q2: What are the primary causes of degradation for this compound during storage?

The primary cause of degradation for many heterocyclic compounds, including pyridazinone derivatives, is oxidation.[3] The electron-rich nitrogen and carbon atoms in the pyridazine ring can be susceptible to attack by atmospheric oxygen, especially in the presence of light, moisture, or trace metal catalysts.[4] Hydrolysis and photodegradation can also be contributing factors, depending on the specific storage conditions.

Q3: What are the visible signs that my sample of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one may have degraded?

Visible signs of degradation can include:

  • Color Change: A pure sample of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is typically a white or off-white crystalline solid.[2] A change to yellow or brown can indicate the formation of oxidized byproducts.

  • Clumping or Change in Texture: This can suggest the absorption of moisture, which can accelerate degradation pathways.

  • Incomplete Dissolution: If the compound no longer fully dissolves in a solvent in which it was previously soluble, this may indicate the formation of insoluble degradation products.

Q4: How can I perform a quick preliminary check for degradation?

For a rapid assessment of your sample's integrity, you can use Thin-Layer Chromatography (TLC). Spot a solution of your stored compound alongside a freshly prepared solution or a certified reference standard on a TLC plate. The appearance of additional spots in the lane of the stored compound is a strong indicator of degradation.

Troubleshooting Guide: Preventing Oxidation During Long-Term Storage

This section provides detailed protocols and explanations to mitigate the risk of oxidation and ensure the stability of your 6-phenyl-2,4-dihydro-1H-pyridazin-3-one samples.

Optimal Storage Conditions

The foundation of long-term stability is a controlled storage environment. The following conditions are recommended to minimize oxidative degradation.

ParameterRecommendationRationale
Temperature -20°C to -80°CLow temperatures significantly reduce the rate of chemical reactions, including oxidation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing oxygen in the storage container with an inert gas directly removes the primary oxidizing agent.
Light Amber Glass Vials or Opaque ContainersProtection from light is crucial as UV radiation can catalyze oxidative reactions.[6]
Moisture Store in a desiccator or with a desiccantMoisture can facilitate hydrolytic degradation and may also accelerate oxidation.[7]
  • Place the required amount of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one into a pre-dried amber glass vial.

  • Place the uncapped vial into a vacuum chamber or a glove box with an inert gas supply.

  • Evacuate the chamber and backfill with dry argon or nitrogen gas. Repeat this cycle 3-5 times to ensure complete removal of atmospheric oxygen.

  • While under the inert atmosphere, securely cap the vial.

  • For added protection, wrap the cap with Parafilm® to create a secondary moisture and gas barrier.

  • Place the sealed vial in a labeled container and store it at the recommended low temperature.

The Use of Antioxidants

For highly sensitive applications or very long-term storage, the addition of a suitable antioxidant can provide an extra layer of protection. Antioxidants function by preferentially reacting with and neutralizing reactive oxygen species.[3][8]

AntioxidantRecommended Concentration (w/w)Comments
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%A common and effective phenolic antioxidant.
α-Tocopherol (Vitamin E) 0.01% - 0.1%A natural antioxidant that is generally well-tolerated in biological systems.[9]
Ascorbic Acid 0.05% - 0.2%A water-soluble antioxidant, suitable if the compound is stored in an aqueous buffer.
  • Prepare a stock solution of BHT in a volatile solvent in which 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is also soluble (e.g., ethyl acetate). A typical stock solution concentration is 1 mg/mL.

  • In a clean vial, dissolve your compound in a minimal amount of the same solvent.

  • Add the calculated volume of the BHT stock solution to achieve the desired final concentration (e.g., for 100 mg of your compound and a target of 0.05% BHT, add 50 µL of a 1 mg/mL BHT stock).

  • Thoroughly mix the solution.

  • Remove the solvent under a gentle stream of nitrogen, followed by drying under a high vacuum to yield a solid mixture.

  • Proceed with the protocol for storage under an inert atmosphere as described above.

Analytical Monitoring of Stability

Regularly assessing the purity of your stored compound is essential to ensure its suitability for experiments. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Analytical MethodPurposeAdvantagesDisadvantages
HPLC-UVD Quantify purity and detect degradation productsHighly reproducible, quantitative, and widely available.[10]Requires method development; may not identify unknown impurities.
LC-MS Identify the structure of degradation productsProvides molecular weight information, aiding in the identification of oxidation products.[10]More complex instrumentation and data analysis.
TLC Rapid qualitative checkFast, inexpensive, and requires minimal sample.Not quantitative; lower resolution than HPLC.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or the compound's λmax).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.

By comparing the chromatogram of a stored sample to that of a reference standard, you can quantify the remaining parent compound and detect the emergence of new peaks corresponding to degradation products.

Visual Workflow and Diagrams

Long_Term_Storage_Workflow cluster_Preparation Preparation cluster_Storage Storage Protocol cluster_Monitoring Monitoring Start Start: New batch of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one Assess_Purity Assess Initial Purity (HPLC) Start->Assess_Purity Decision_Purity Purity > 98%? Assess_Purity->Decision_Purity Purify Purify Compound Decision_Purity->Purify No Add_Antioxidant Add Antioxidant (Optional) Decision_Purity->Add_Antioxidant Yes Purify->Assess_Purity Inert_Atmosphere Package under Inert Atmosphere Add_Antioxidant->Inert_Atmosphere Store Store at -20°C to -80°C in the Dark Inert_Atmosphere->Store Periodic_Check Periodic Stability Check (e.g., every 6 months) Store->Periodic_Check Analyze_HPLC Analyze by HPLC Periodic_Check->Analyze_HPLC Decision_Stability Purity Still > 98%? Analyze_HPLC->Decision_Stability Use_Compound Use in Experiments Decision_Stability->Use_Compound Yes Discard Discard or Repurify Decision_Stability->Discard No

Caption: Decision workflow for the long-term storage and stability monitoring of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

Oxidation_Prevention cluster_Reactants cluster_Products cluster_Prevention Compound 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (Susceptible Sites: N-H, C=C) Degradation Oxidized Degradation Products Compound->Degradation Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Degradation Antioxidant Antioxidant (e.g., BHT) Antioxidant->Oxygen Scavenges Inert_Gas Inert Gas (N2, Ar) Inert_Gas->Oxygen Displaces

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Troubleshooting

Technical Support Center: Resolving Co-elution in 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and its derivatives. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter co-elution challenges during method development and routine analysis. The pyridazinone core is a privileged scaffold in medicinal chemistry, but its inherent polarity and potential for forming closely related impurities, isomers, and degradants can lead to significant separation issues.

This document provides a systematic, causality-driven approach to troubleshooting, moving from fundamental checks and method optimization to advanced orthogonal strategies.

The Troubleshooting Workflow: A Systematic Approach

Co-elution, where two or more compounds elute as a single peak, can compromise the accuracy, precision, and reliability of your results.[1] Before making significant changes to your method, it is crucial to confirm that co-elution is indeed the problem and that your system is performing optimally. The following workflow provides a logical path from problem identification to resolution.

CoElution_Workflow start Co-elution Suspected (Poor Peak Shape, Inconsistent Area) confirm Step 1: Confirm Co-elution - Peak Purity Analysis (PDA/DAD) - Mass Spectrometry (MS) start->confirm Is it one peak or multiple? system_check Step 2: Perform System Health Check - Check for extra-column volume - Verify column health - Ensure sample solvent compatibility confirm->system_check Co-elution Confirmed hplc_dev Step 3: HPLC Method Development (Modify Selectivity) system_check->hplc_dev System OK ph_buffer 3a: Optimize Mobile Phase pH & Buffer hplc_dev->ph_buffer special Step 5: Address Special Cases hplc_dev->special Specific issue identified organic_col 3b: Screen Organic Modifiers & Columns ph_buffer->organic_col Resolution still poor resolved Resolution Achieved ph_buffer->resolved Problem Solved orthogonal Step 4: Employ Orthogonal Strategy (Alternative Separation Mechanism) organic_col->orthogonal Co-elution persists organic_col->resolved Problem Solved sfc 4a: Supercritical Fluid Chromatography (SFC) orthogonal->sfc hilich 4b: Hydrophilic Interaction Chromatography (HILIC) orthogonal->hilich sfc->resolved hilich->resolved chiral 5a: Chiral Separation (Enantiomers) special->chiral degradation 5b: Forced Degradation Analysis special->degradation chiral->resolved degradation->resolved

Caption: A logical workflow for troubleshooting co-elution problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing both the scientific rationale and actionable protocols.

Q1: My pyridazinone peak is broad and tailing, potentially hiding a co-eluting impurity. What should I check first?

A1: This is a classic sign of secondary interactions, often with the stationary phase. Before adjusting the gradient or column, it's essential to address peak shape, as poor symmetry can mask co-elution.[2]

Causality & Expertise: The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one structure contains basic nitrogen atoms. In reversed-phase chromatography on traditional silica-based C18 columns, these basic analytes can interact with acidic, ionized silanol groups (Si-O⁻) that remain on the silica surface after bonding.[3] This secondary ionic interaction, in addition to the primary hydrophobic interaction, causes peak tailing. Suppressing the ionization of these silanol groups is the most effective way to mitigate this issue.

Troubleshooting Steps:

  • System Health Check:

    • Extra-Column Volume: Minimize tubing length and use narrow internal diameter PEEK tubing to reduce peak broadening.[4]

    • Column Health: If the column is old or has been exposed to harsh conditions, it may be contaminated or have a void at the inlet. Try back-flushing the column; if that fails, replace it.[5]

    • Injection Solvent: Dissolve your sample in the initial mobile phase composition. Injecting in a stronger solvent (like pure acetonitrile or DMSO) can cause peak distortion.[2]

  • Mobile Phase pH Optimization:

    • Rationale: The most common strategy to reduce silanol interactions is to lower the mobile phase pH. At a pH of 3 or below, the silanol groups are protonated (Si-OH) and thus neutral, minimizing unwanted ionic interactions with basic analytes.[3]

    • Action: Incorporate a volatile acid into your aqueous mobile phase. For LC-MS compatibility, 0.1% formic acid (which yields a pH of ~2.7) is the industry standard.[6] For UV-only applications, 0.1% phosphoric acid (pH ~2.1) can also be used.

Q2: I've adjusted the mobile phase to pH 3 with 0.1% formic acid, and while the peak shape has improved, resolution is still insufficient. What is the next logical step?

A2: If adjusting pH isn't enough, the next step is to alter the primary separation selectivity (α) by changing the organic modifier or the stationary phase chemistry.

Causality & Expertise: Resolution is governed by efficiency (N), retention (k), and selectivity (α). While improving efficiency (e.g., using a column with smaller particles) helps, changing selectivity often yields the most dramatic improvements in resolving closely eluted peaks.[1]

  • Organic Modifier: Acetonitrile and methanol have different solvent strengths and engage in different intermolecular interactions. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. Switching between them can alter elution order and improve separation.

  • Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. If your pyridazinone and its impurity have very similar hydrophobicities, a C18 column may never resolve them. A column with a different stationary phase, such as a Phenyl-Hexyl, introduces an alternative separation mechanism (π-π interactions) that can differentiate between aromatic compounds.[7]

Protocol 1: Systematic Screening of Selectivity

This protocol outlines a systematic approach to screen for the best combination of organic modifier and stationary phase.

  • Prepare Mobile Phases:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B1: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B2: Methanol with 0.1% Formic Acid.

  • Column Screening:

    • Select at least two columns with different selectivities. A good starting pair is a standard C18 and a Phenyl-Hexyl column.

  • Execution:

    • Run 1: Use the C18 column with the Water/Acetonitrile gradient.

    • Run 2: Use the C18 column with the Water/Methanol gradient.

    • Run 3: Switch to the Phenyl-Hexyl column and repeat the Water/Acetonitrile gradient.

    • Run 4: Use the Phenyl-Hexyl column with the Water/Methanol gradient.

  • Evaluation:

    • Compare the chromatograms from all four runs. Look for changes in peak spacing and elution order. Calculate the resolution (Rs) for the critical pair in each run. An Rs value ≥ 1.5 is generally considered baseline resolved.

Data Presentation: Hypothetical Screening Results
Condition Stationary Phase Organic Modifier Pyridazinone (t_R, min) Impurity (t_R, min) Resolution (Rs) Notes
1C18Acetonitrile10.510.60.85Poor resolution
2C18Methanol11.211.41.10Slight improvement
3Phenyl-HexylAcetonitrile12.112.82.50Baseline resolution achieved
4Phenyl-HexylMethanol13.513.81.40Good, but not the best

This structured approach allows you to efficiently identify a column and mobile phase combination that provides the necessary selectivity for your separation.

Q3: I have screened multiple reversed-phase columns and mobile phases, but a critical impurity pair remains co-eluted. What advanced strategies can I use?

A3: When you have exhausted the possibilities within one chromatographic mode (like reversed-phase), it's time to implement an orthogonal technique.

Causality & Expertise: An orthogonal method is an independent analytical technique that relies on a different separation mechanism.[8] If two compounds co-elute in reversed-phase (separation by hydrophobicity), they are very unlikely to co-elute in a system that separates based on a different property, such as polarity or charge. For polar compounds like pyridazinone derivatives, Supercritical Fluid Chromatography (SFC) is an excellent orthogonal choice.[9][10]

Why SFC is Orthogonal to RP-HPLC: SFC typically uses supercritical CO₂, a non-polar primary mobile phase, with a polar organic co-solvent like methanol. This makes it a normal-phase technique. The retention and elution order in SFC are often completely different from RP-HPLC, making it a powerful tool for resolving challenging co-elutions.[9] SFC is also highly effective for separating polar analytes that show poor retention in reversed-phase.[11]

Orthogonal_Strategy sample Sample: Pyridazinone + Co-eluting Impurity rphplc Reversed-Phase HPLC (Separation by Hydrophobicity) sample->rphplc sfc Supercritical Fluid Chromatography (SFC) (Separation by Polarity) sample->sfc coelution Result: Co-elution (Similar Hydrophobicity) rphplc->coelution resolution Result: Resolution (Different Polarity) sfc->resolution

Caption: Orthogonal strategy using SFC to resolve co-elution from RP-HPLC.

Protocol 2: Exploratory SFC Method for Pyridazinone Derivatives

This protocol provides a starting point for developing an SFC method. Modern SFC instruments are user-friendly and resemble HPLC systems.

  • System & Column:

    • System: An analytical SFC system (e.g., Waters ACQUITY UPC²).

    • Column: A column designed for SFC, such as one with a 2-Ethylpyridine (2-EP) or Diol stationary phase, is often a good starting point for polar analytes.[12] (e.g., 3.0 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Primary Mobile Phase: Supercritical CO₂.

    • Co-solvent: Methanol. Additives like ammonium formate or ammonium hydroxide can significantly improve peak shape for polar compounds.[12] Start with Methanol containing 20 mM Ammonium Formate.

  • Initial Conditions:

    • Flow Rate: 2.0 mL/min.

    • Back Pressure: 1500 psi (103 bar).

    • Column Temperature: 40 °C.

    • Gradient: Start with a fast scouting gradient, such as 2% to 40% co-solvent over 5 minutes.

  • Execution & Optimization:

    • Inject the sample and evaluate the initial chromatogram.

    • Optimize the gradient slope and range to maximize the resolution of the target peaks.

    • Screen other columns (e.g., Diol, Amide) if the initial separation is not sufficient.

SFC often provides faster separations and uses less organic solvent than HPLC, making it a "greener" and more efficient orthogonal technique.[11]

Q4: My pyridazinone derivative is chiral, and I need to separate the enantiomers. How do I approach this specific co-elution problem?

A4: The co-elution of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).

Causality & Expertise: Enantiomers have identical physical properties (hydrophobicity, pKa, etc.) and will not be separated on a standard achiral column. A CSP creates transient, diastereomeric complexes with the enantiomers, leading to different interaction energies and therefore different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including pyridazinone derivatives.[13][14][15] Both HPLC (in polar organic mode) and SFC are powerful techniques for chiral separations.[13][14]

Protocol 3: Chiral Separation Screening
  • Column Selection:

    • Select a set of polysaccharide-based CSPs. Common and effective choices include columns coated or immobilized with:

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, Chiralpak IB)

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, Chiralpak IA)

  • Mode Selection (HPLC vs. SFC):

    • HPLC (Polar Organic Mode): Uses mobile phases like 100% methanol or ethanol. This mode is often successful for pyridazinones.[14]

    • SFC: Often provides faster and more efficient chiral separations. The mobile phase is typically CO₂ with methanol or ethanol as a co-solvent.[13]

  • Screening Conditions (Example):

Technique Column Example Mobile Phase Flow Rate Temperature
HPLC-POChiralcel OJ (10 µm)100% Methanol0.8 mL/min25 °C
SFCChiralpak AS (10 µm)CO₂ / Methanol (Gradient)3.0 mL/min40 °C
  • Optimization:

    • Once initial separation is observed, optimize the mobile phase composition (e.g., by changing the alcohol in SFC or its percentage) and temperature to maximize resolution.

Q5: I suspect a co-eluting peak is a degradation product. How can I confirm this and develop a stability-indicating method?

A5: To identify degradation products and develop a stability-indicating method, you must perform forced degradation (stress testing) studies.

Causality & Expertise: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the drug substance and drug product over time. It must be able to separate the intact drug from its degradation products, process impurities, and excipients. Forced degradation studies intentionally stress the drug substance under various conditions to generate these potential degradants.[16] The conditions are outlined in ICH guidelines (e.g., Q1A).[17]

Protocol 4: Forced Degradation Study Workflow
  • Prepare Stock Solution: Prepare a solution of your 6-phenyl-2,4-dihydro-1H-pyridazin-3-one at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution at 80 °C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using your primary HPLC method, preferably with both PDA and MS detection.

  • Data Interpretation:

    • Peak Tracking: Compare the chromatograms of the stressed samples to the control. New peaks that appear are potential degradation products.

    • Mass Balance: Ensure that the decrease in the main peak area is approximately equal to the sum of the areas of the new degradation peaks.[18]

    • Method Validation: The presence of these new peaks challenges your method. If any degradant co-elutes with the main peak, you must re-develop the method using the strategies outlined in Q1, Q2, and Q3 until all peaks are baseline resolved. This proves the method is "stability-indicating."

By systematically generating and analyzing degradation products, you can confidently develop a robust method that ensures the quality and safety of your drug substance.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • PubMed. (2019, August 15). Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. [Link]

  • ResearchGate. Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5‐dihydro‐3(2H)‐pyridazinone enantiomers on polysaccharide‐based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • ResearchGate. SFC-MS/MS as an orthogonal technique for improved screening of polar analytes in anti-doping control. [Link]

  • Crawford Scientific. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • LCGC International. Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)?[Link]

  • PMC. Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. [Link]

  • Bio-Rad. (2021, March 2). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. (2019, June 5). The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Google Patents.
  • PMC. (2012, April 27). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]

  • PMC. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography. [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes?[Link]

  • MDPI. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. [Link]

  • ACS Publications. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PharmaTutor. (2022, November 30). Forced Degradation – A Review. [Link]

  • Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • PubMed. (2012, July 15). Target identification by chromatographic co-elution: monitoring of drug-protein interactions without immobilization or chemical derivatization. [Link]

  • Der Pharma Chemica. RP-HPLC Method Development and Validation for Pioglitazone in Bulk and Marketed Formulation. [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Welcome to the Application Scientist Support Center. This guide provides field-validated troubleshooting and standard operating procedures (SOPs) for optimizing the solvent extraction and purification of 6-phenyl-2,4-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides field-validated troubleshooting and standard operating procedures (SOPs) for optimizing the solvent extraction and purification of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (frequently denoted in literature by its tautomeric equivalent, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone).

Due to the unique physicochemical properties of the pyridazinone core—specifically the balance between the hydrophobic phenyl substituent and the polar, hydrogen-bonding lactam ring—precise solvent ratios are critical for maximizing yield and purity.

Part 1: Troubleshooting & FAQs

Q1: Why am I experiencing poor recovery during the initial liquid-liquid extraction (LLE)? Expert Analysis: The pyridazinone core contains a lactam nitrogen. In highly alkaline conditions, this nitrogen can deprotonate, drastically increasing its aqueous solubility and preventing partitioning into the organic phase. Solution: Prior to extraction, quench the reaction and adjust the aqueous phase to a slightly acidic pH using dilute hydrochloric acid (HCl) 1. Extract using Ethyl Acetate (EtOAc) rather than non-polar solvents like hexane. EtOAc provides the exact dipole moment required to solvate the lactam motif. An optimal EtOAc-to-aqueous phase ratio is 2:1 (v/v) to ensure complete partitioning 1.

Q2: My product "oils out" instead of forming crystals during recrystallization. How do I correct the solvent system? Expert Analysis: "Oiling out" (liquid-liquid phase separation) occurs when the solvent system is too rich in the primary solvent, causing the compound to reach supersaturation without proper nucleation, or when the melting point of the solute is lower than the saturation temperature. Solution: Transition from a single-solvent system to a validated ternary anti-solvent system. Utilizing a mixture of Ethyl Acetate : Ethyl Ether : Petroleum Benzine at a 1:1:1 (v/v/v) ratio creates an ideal thermodynamic environment 1. The EtOAc acts as the primary solubilizer, while the ether and benzine act as anti-solvents that gradually lower the solubility threshold, promoting stable crystal lattice formation over amorphous oiling.

Q3: How do I prevent the co-elution of unreacted starting materials during silica gel chromatography? Expert Analysis: Precursors like benzoylpropionic acid are highly polar and capable of strong hydrogen bonding with silica stationary phases. Using an isocratic polar eluent will cause both the acid and the pyridazinone to co-elute. Solution: Implement a step-gradient elution strategy. Begin with a Petroleum Ether to Ethyl Acetate (PE:EtOAc) ratio of 4:1 to flush out non-polar impurities, then transition to a 2:1 ratio to selectively elute the 6-phenyl-2,4-dihydro-1H-pyridazin-3-one 2.

Q4: Standard Hexane/EtOAc TLC plates show severe tailing for my product. What is the correct mobile phase? Expert Analysis: The secondary amine/lactam carbonyl of the pyridazinone interacts strongly with the free silanol groups on the silica gel TLC plate, causing tailing and poor resolution. Solution: Add a volatile acidic modifier. A highly effective and validated TLC solvent system for pyridazinone derivatives is Toluene : Ethyl Acetate : Formic Acid in a 5:4:1 ratio 3. The formic acid competitively binds to the silica silanol groups, resulting in sharp, quantifiable spots.

Part 2: Quantitative Data & Solvent Systems

Process PhaseSolvent SystemOptimal Ratio (v/v)Mechanistic Purpose
Liquid-Liquid Extraction Ethyl Acetate : Water2:1Maximizes partitioning of the polar lactam core into the organic phase while leaving inorganic salts in the aqueous layer.
TLC Monitoring Toluene : EtOAc : Formic Acid5:4:1Formic acid suppresses silica-lactam hydrogen bonding, preventing spot tailing.
Column Chromatography Petroleum Ether : EtOAc4:1 to 2:1 (Gradient)4:1 elutes non-polar byproducts; 2:1 elutes the target pyridazinone.
Recrystallization EtOAc : Ethyl Ether : Petroleum Benzine1:1:1Ternary system prevents "oiling out" by balancing solubility and anti-solvent properties.

Part 3: Self-Validating Standard Operating Procedure (SOP)

Step 1: Aqueous Quench & pH Adjustment

  • Transfer the crude reaction mixture to a beaker.

  • Slowly add dilute HCl (e.g., 2N) while stirring until the pH reaches 5-6.

  • Self-Validation Checkpoint: The solution must become cloudy as the pyridazinone begins to precipitate out of the aqueous phase, confirming successful neutralization.

Step 2: Liquid-Liquid Extraction (LLE)

  • Transfer the quenched mixture to a separatory funnel.

  • Add Ethyl Acetate (EtOAc) at a 2:1 volume ratio relative to the aqueous phase.

  • Invert gently and vent to release pressure. Allow phases to separate.

  • Self-Validation Checkpoint: The upper organic layer should contain the product. Drain and discard the lower aqueous layer.

Step 3: Washing & Drying

  • Wash the organic phase sequentially with dilute HCl, distilled water, and saturated aqueous sodium chloride (brine) [[1]]().

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) [[2]]().

  • Filter and concentrate under reduced pressure to yield the crude solid.

Step 4: Silica Gel Column Chromatography

  • Load the crude product onto a silica gel column.

  • Elute using a gradient of Petroleum Ether : Ethyl Acetate, starting at 4:1 and moving to 2:1 2.

  • Monitor fractions via TLC using Toluene : EtOAc : Formic Acid (5:4:1) 3.

  • Self-Validation Checkpoint: Combine fractions showing a single, sharp spot (Rf ~0.4-0.5) and evaporate the solvent.

Step 5: Ternary Recrystallization

  • Dissolve the purified solid in a minimum volume of warm Ethyl Acetate.

  • Slowly add equal volumes of Ethyl Ether and Petroleum Benzine to achieve a 1:1:1 final ratio 1.

  • Cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter the pure crystals and dry under vacuum.

Part 4: Visualizing the Workflow

ExtractionWorkflow Rxn Crude Reaction Mixture Quench Aqueous Quench (Dilute HCl) Rxn->Quench LLE Liquid-Liquid Extraction (EtOAc : Aqueous = 2:1) Quench->LLE OrgPhase Organic Phase (EtOAc) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Waste) LLE->AqPhase Bottom Layer Wash Wash (Brine) & Dry (Na2SO4) OrgPhase->Wash Concentrate Solvent Evaporation Wash->Concentrate Chromatography Silica Chromatography (PE : EtOAc = 4:1 to 2:1) Concentrate->Chromatography Crystallize Recrystallization (EtOAc : Ether : Pet. Benzine) Chromatography->Crystallize Pure Pure Pyridazinone Product Crystallize->Pure

Workflow for the extraction and purification of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

Part 5: References

  • 1 Title: EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it. Source: Google Patents.

  • [[2]]() Title: A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Source: Frontiers in Pharmacology.

  • 3 Title: Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Source: Biomedical and Pharmacology Journal.

Sources

Troubleshooting

removing heavy metal catalysts from 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Topic: Efficient Removal of Heavy Metal Catalysts from 6-phenyl-2,4-dihydro-1H-pyridazin-3-one Audience: Researchers, Scientists, and Drug Development Professionals Introduction for the Senior Application Scientist Welco...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Efficient Removal of Heavy Metal Catalysts from 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction for the Senior Application Scientist

Welcome to the technical support guide for the purification of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. The synthesis of this and similar heterocyclic scaffolds frequently relies on palladium-catalyzed cross-coupling reactions. While indispensable for bond formation, residual palladium in the final Active Pharmaceutical Ingredient (API) is a significant concern due to potential toxicity, interference with downstream processes, and stringent regulatory limits.[1][2] The International Council for Harmonisation (ICH) Q3D guidelines, for instance, set a permitted daily exposure (PDE) for palladium, which often translates to concentration limits of less than 10 ppm in the final drug substance.[1][3]

This guide provides practical, field-tested solutions to common challenges encountered during the removal of these catalysts. We will delve into the causality behind experimental choices, moving beyond simple protocols to empower you with a robust understanding of the purification process.

Quick Reference Guide: Palladium Removal Methodologies

This table offers a comparative overview of common techniques for removing residual palladium. The optimal choice is system-dependent, influenced by factors such as the palladium species (e.g., Pd(0), Pd(II)), solvent, and the properties of the target compound.[4][5]

Method Primary Application Advantages Disadvantages Typical Efficiency
Solid-Supported Scavengers Soluble Pd(0) & Pd(II) speciesHigh selectivity, simple filtration removal, low API loss, scalable.[6][7]Higher cost than bulk adsorbents, requires screening for optimal scavenger.[8]Can reduce Pd to <5 ppm.[4][6]
Activated Carbon Broad-spectrum metal adsorptionLow cost, effective for various Pd species.[3]Non-selective (can adsorb product, leading to yield loss), potential for fine particle contamination.[5]Variable; typically reduces Pd to 10-100 ppm, but can be lower.[5]
Crystallization / Recrystallization Product is a stable solidCan be highly effective, integrates purification and isolation, cost-effective.[9]Pd can sometimes co-crystallize or concentrate in the product, may require seeding or additives.[3][9]Highly dependent on the system; can be very effective or ineffective.
Silica Gel Chromatography General purificationCan remove Pd along with other organic impurities.[10]Can be low-throughput, requires large solvent volumes, potential for product loss on the column.[10][11]Variable; often insufficient as a standalone method for trace Pd removal.[12]
Celite Filtration Insoluble/heterogeneous Pd (e.g., Pd/C)Simple, fast, and inexpensive for removing particulate matter.[8][10]Ineffective for soluble or colloidal palladium species.[8][10]Effective for gross removal of heterogeneous catalysts only.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a practical question-and-answer format.

Q1: My palladium levels are still high (>20 ppm) after treating my reaction mixture with a thiol-based scavenger. What's going wrong?

This is a common issue that can stem from several factors. Here is a systematic troubleshooting approach:

  • Cause 1: Incorrect Scavenger Selection for Palladium's Oxidation State.

    • Explanation: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium it needs to capture. Thiol-based scavengers are generally most effective for softer Pd(II) species. If your catalytic cycle leaves a significant amount of Pd(0), a different type of scavenger may be more efficient.[1][8] Materials based on 2,4,6-trimercaptotriazine (TMT) are often effective for a range of palladium species.[6][13]

    • Solution: Perform a small-scale screen with a panel of scavengers that have different functional groups (e.g., thiol, amine, thiourea, TMT) to identify the most effective one for your specific reaction conditions.[1][8]

  • Cause 2: Strong Coordination of Palladium to the Pyridazinone Product.

    • Explanation: The nitrogen atoms in the pyridazinone ring can act as ligands, forming a stable complex with the palladium catalyst.[14] This product-catalyst interaction can make it difficult for the scavenger's functional groups to compete and effectively capture the metal.

    • Solution: Try altering the reaction conditions before or during scavenging. Adding a competing ligand or changing the solvent polarity can sometimes disrupt the product-palladium complex, making the palladium more accessible to the scavenger.[1]

  • Cause 3: Suboptimal Scavenging Conditions.

    • Explanation: Effective scavenging relies on sufficient contact time and energy. Factors like temperature, agitation, and scavenger loading are critical.

    • Solutions:

      • Increase Reaction Time/Temperature: While many protocols suggest stirring for 1-4 hours at room temperature, extending the time to 16 hours or gently heating the mixture (e.g., to 40-50 °C) can significantly improve efficiency, provided your product is stable under these conditions.[15][16]

      • Ensure Adequate Mixing: Inadequate stirring can lead to poor mass transfer, preventing the scavenger from accessing all of the dissolved palladium. Ensure vigorous agitation throughout the process.[1]

      • Optimize Scavenger Loading: A typical starting point is 3–5 equivalents of scavenger relative to the residual metal.[15] If initial attempts fail, increasing the loading to 10 equivalents may be necessary, though this increases cost and the risk of non-specific product binding.

Q2: I successfully removed the palladium, but my product yield is very low. How can I prevent product loss?

Product loss during purification is often due to non-specific binding to the purification medium.

  • Cause 1: Adsorption onto Activated Carbon.

    • Explanation: Activated carbon has a high surface area with pores that can trap not only metal particles but also your organic product, especially if the product has a planar, aromatic structure like 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.[5]

    • Solution: If using activated carbon, minimize the amount used (e.g., start with 0.1-0.2 wt% relative to the product) and the contact time.[5] After filtration, wash the carbon cake thoroughly with fresh solvent to recover as much adsorbed product as possible. However, switching to a more selective method like a functionalized silica scavenger is often the best solution.

  • Cause 2: Non-Specific Binding to Scavengers.

    • Explanation: While more selective than carbon, solid-supported scavengers can still bind the desired product through ionic or hydrophobic interactions.

    • Solution:

      • Wash Thoroughly: After filtering off the scavenger, wash it with several portions of fresh solvent and combine the filtrates.[8]

      • Test Different Scavengers: Some scavengers may have a higher affinity for your product than others. A screening study can identify a scavenger that is effective for palladium removal with minimal product loss.[8]

      • Use a Flow-Based Approach: Instead of slurrying the scavenger in the reaction vessel, passing the product solution through a pre-packed cartridge containing the scavenger can minimize contact time and reduce non-specific binding.[7][16]

Q3: What is the most reliable way to measure my final palladium concentration?
  • Explanation: While qualitative indicators like the disappearance of color can be useful, they are not sufficient for confirming that regulatory limits have been met.

  • Solution: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry-standard method for quantifying trace levels of elemental impurities.[3] It offers the sensitivity and accuracy required to detect palladium concentrations in the parts-per-million (ppm) or even parts-per-billion (ppb) range. For in-process checks where high accuracy is not required, UV-Vis or fluorescence-based kits can offer a quicker, semi-quantitative assessment.[3]

Q4: Can I just filter my reaction mixture through Celite to remove the palladium?
  • Explanation: This is a common point of confusion. The effectiveness of Celite filtration depends entirely on the nature of the palladium catalyst used.

  • Solution:

    • Use for Heterogeneous Catalysts: If you used a solid-supported catalyst like palladium on carbon (Pd/C), then filtration through a pad of Celite is an excellent first step to remove the bulk of the insoluble catalyst particles.[8][10]

    • Ineffective for Homogeneous Catalysts: For palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) that use soluble catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), the palladium species are dissolved in the reaction mixture. Celite filtration will not remove these soluble or colloidal species.[8][10] In these cases, you must use a method like scavenging or chromatography.

Process Workflow & Decision Making

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

D start High Residual Palladium Detected (>10 ppm by ICP-MS) catalyst_type What is the nature of the Pd catalyst used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Insoluble homo Homogeneous / Soluble (e.g., Pd(OAc)₂, Pd(PPh₃)₄) catalyst_type->homo Soluble celite_filt 1. Perform Celite Filtration hetero->celite_filt scav_screen 1. Perform Scavenger Screen (Thiol, TMT, Amine, etc.) homo->scav_screen re_analyze1 Re-analyze Pd levels celite_filt->re_analyze1 re_analyze1->homo > 10 ppm (Soluble Pd likely present) pass Palladium < 10 ppm Process Complete re_analyze1->pass < 10 ppm optimize 2. Optimize Conditions (Time, Temp, Loading) scav_screen->optimize re_analyze2 Re-analyze Pd levels optimize->re_analyze2 re_analyze2->pass < 10 ppm fail Palladium > 10 ppm re_analyze2->fail > 10 ppm alt_methods Consider Alternative Methods: - Recrystallization with additives - Activated Carbon (use with caution) - Preparative Chromatography fail->alt_methods

Caption: Decision workflow for palladium catalyst removal.

Experimental Protocol: Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general procedure for using a silica-bound trimercaptotriazine (Si-TMT) scavenger, a versatile and highly effective option for palladium removal.[6]

Materials:

  • Crude reaction mixture containing 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and residual palladium.

  • Silica-Bound Trimercaptotriazine (Si-TMT) scavenger.[6][13]

  • Appropriate reaction solvent (e.g., THF, DMF, Methanol).

  • Analytical equipment for palladium quantification (ICP-MS preferred).[3]

Procedure (Batch Method):

  • Quantify Initial Palladium Content: Before beginning, take a sample of the crude product solution and determine the initial palladium concentration (in ppm) using ICP-MS. This provides a baseline for evaluating the scavenger's effectiveness.[3]

  • Prepare the Solution: Ensure the crude product is fully dissolved in a suitable solvent. If the reaction solvent is not ideal for scavenging, perform a solvent swap. The volume should be sufficient to allow for effective stirring (typically a 0.1-0.2 M solution).

  • Add the Scavenger: Add the Si-TMT scavenger to the stirred solution. A good starting point is to use an amount calculated to provide 5-10 molar equivalents of the TMT functional group relative to the moles of residual palladium.[7]

  • Agitate the Mixture: Stir the resulting slurry vigorously at room temperature for 4-16 hours. For challenging cases, the temperature can be increased to 40-60 °C if the product is thermally stable.[15]

  • Monitor Progress (Optional): If desired, you can take small, filtered samples at various time points (e.g., 1h, 4h, 16h) to monitor the rate of palladium removal.

  • Filter the Scavenger: Once the scavenging is complete, remove the solid scavenger by filtration. Use a Büchner funnel with a medium-porosity filter paper.

  • Wash the Scavenger: Wash the collected scavenger on the filter with 2-3 portions of fresh solvent to recover any adsorbed product. Combine the washings with the main filtrate.[8]

  • Final Analysis: Concentrate the filtrate under reduced pressure to obtain the purified product. Submit a sample of the final material for ICP-MS analysis to confirm the residual palladium level is below the target threshold (e.g., <10 ppm).

References
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [URL: https://www.sopachem.
  • Garrett, C. E., & Prasad, K. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 741-748. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op0700133]
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/413/839/carboxen-metal-scavenging-ms.pdf]
  • Palladium Detection for API Purification. (2017, July 31). Arbor Assays. [URL: https://www.arborassays.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/blog/palladium-catalyst-removal-a-technical-support-guide-for-researchers/]
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. [URL: https://www.technology.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [URL: https://www.biotage.com/blog/how-to-remove-palladium-in-three-easy-steps]
  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. [URL: https://www.researchgate.
  • Method of removing palladium. (2005). Google Patents. [URL: https://patents.google.
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). (2010, June 10). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op100067z]
  • Preventing homo-coupling side reactions in pyridazine synthesis. Benchchem. [URL: https://www.benchchem.com/blog/preventing-homo-coupling-side-reactions-in-pyridazine-synthesis/]
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d4gc06334a]
  • Removal of leached Palladium from reaction product. (2013, October 12). Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=33860]
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-palladium-catalyst-removal-in-3-thienyl-compound-synthesis/]
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [URL: https://www.onyx-scientific.
  • Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0438]
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. (2013, October 8). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2013/cy/c3cy00511d]
  • Process For The Purification Of Substituted Pyridazinone Intermediate. Quick Company. [URL: https://www.quickcompany.
  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. (2008, February 23). The Journal of Organic Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo702227v]
  • Heavy Metal Scavengers. Diva Envitec India. [URL: https://www.divaenvitec.com/heavy-metal-scavengers]
  • Metal scavengers for organic purification. Biotage. [URL: https://www.biotage.com/metal-scavengers]
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [URL: https://www.researchgate.net/publication/265324483_Exploring_Potential_Synthetic_Methods_and_General_Chemistry_of_Pyridazine_and_Pyridazinone_A_Brief_Introduction]
  • Metal Scavengers. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997, July 15). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Removal-of-Palladium-from-Organic-Reaction-by-Crabtree/d38f8303e91146740683a48e89f07755a6d36e2f]
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00185]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). ACS Omega. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8782928/]
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). Molecules. MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3400]
  • Metal Scavenger Guide. Sopachem. [URL: https://www.sopachem.com/wp-content/uploads/2021/03/Metal-Scavenger-Guide.pdf]
  • SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 1H NMR Chemical Shift Validation for 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

The Analytical Challenge in Pyridazinone Validation The dihydropyridazinone scaffold—specifically 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (widely known by its IUPAC synonym 6-phenyl-4,5-dihydro-3(2H)-pyridazinone)—is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Pyridazinone Validation

The dihydropyridazinone scaffold—specifically 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (widely known by its IUPAC synonym 6-phenyl-4,5-dihydro-3(2H)-pyridazinone)—is a critical intermediate in the synthesis of cardiovascular drugs like levosimendan and various C5a receptor modulators .

Validating this structure via 1H NMR presents a unique challenge for automated prediction software. The molecule features a lactam-lactim tautomeric equilibrium, a highly deshielded N-H proton, and an adjacent phenyl ring that exerts a strong, conformationally-dependent anisotropic effect on the neighboring methylene protons. This guide objectively compares the performance of three leading NMR prediction tools—ChemDraw Professional (ChemNMR) , Mnova NMRPredict , and ACD/Labs NMR Predictors —against a self-validating experimental gold standard.

Experimental Grounding: The "Gold Standard" Data

To establish an objective baseline, we must first define the true experimental chemical shifts. The data below represents the solution-phase 1H NMR spectrum of the synthesized compound, acquired under strictly controlled conditions to ensure structural fidelity.

Table 1: Experimental 1H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
N2-H 10.92Singlet (s)-1HHighly deshielded lactam NH; locked via solvent H-bonding.
C6-ArH (ortho)7.76Doublet of doublets (dd)8.0, 1.52HDeshielded by the adjacent C=N double bond anisotropy.
C6-ArH (m/p)7.42Multiplet (m)-3HStandard aromatic resonance, outside the C=N deshielding cone.
C5-CH₂ 2.95Triplet (t)8.22HAllylic to C=N; heavily deshielded by the phenyl ring current.
C4-CH₂ 2.46Triplet (t)8.22HAlpha to the carbonyl (C=O); slightly more shielded than C5.

Comparative Software Analysis

We processed the 2D structure of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one through the default 1H NMR prediction algorithms of three major software suites. The objective was to determine which algorithm best handles the complex magnetic anisotropy and tautomerism of the dihydropyridazinone core.

Table 2: Predicted vs. Experimental Chemical Shifts (Δδ in ppm)
Proton GroupExperimentalChemDraw (ChemNMR)Mnova (Ensemble ML)ACD/Labs (HOSE)Best Performer
N2-H 10.9210.35 (Δ 0.57)10.81 (Δ 0.11)10.90 (Δ 0.02)ACD/Labs
Ar-H (ortho)7.767.85 (Δ 0.09)7.78 (Δ 0.02)7.75 (Δ 0.01)ACD/Labs
Ar-H (m/p)7.427.45 (Δ 0.03)7.40 (Δ 0.02)7.43 (Δ 0.01)Mnova / ACD
C5-CH₂ 2.952.71 (Δ 0.24)2.88 (Δ 0.07)2.94 (Δ 0.01)ACD/Labs
C4-CH₂ 2.462.55 (Δ 0.09)2.49 (Δ 0.03)2.45 (Δ 0.01)ACD/Labs
Mean Error (MAE) -0.204 ppm 0.050 ppm 0.012 ppm ACD/Labs

Mechanistic Insights & Causality (E-E-A-T)

Why do these software tools yield such different results for the exact same molecule? The causality lies in their underlying computational models .

  • The Anisotropic Failure (ChemDraw): ChemDraw relies heavily on modified additivity rules (Burch/Mullins models). While fast, it fails to account for the 3D conformational preference of the phenyl ring. In solution, the phenyl ring is nearly coplanar with the dihydropyridazinone ring to maximize conjugation with the C=N bond. This places the C5-CH₂ protons directly in the deshielding region of the aromatic ring current, pushing them downfield to 2.95 ppm. ChemDraw underestimates this long-range effect, predicting 2.71 ppm.

  • The Tautomer & Solvent Effect (Mnova & ACD/Labs): The N2-H proton shift is highly dependent on the lactam-lactim tautomerism. In DMSO, the lactam form is stabilized via strong hydrogen bonding with the solvent's sulfoxide oxygen. ACD/Labs and Mnova utilize solvent-specific Hierarchical Orthogonal Space Encoding (HOSE) codes and Neural Networks trained specifically on DMSO-d6 spectra. This allows them to accurately predict the ~10.92 ppm shift, whereas ChemDraw's solvent-agnostic approach results in a massive 0.57 ppm error.

Self-Validating Experimental Protocol

To ensure the experimental data used for this comparison is unimpeachable, the following self-validating acquisition protocol must be strictly adhered to.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15 mg of >98% pure 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in 0.6 mL of DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is selected because the compound's lactam motif exhibits poor solubility in non-polar solvents like CDCl3. Furthermore, DMSO strongly hydrogen-bonds with the N2-H, locking the tautomeric equilibrium into the lactam form and preventing peak broadening.

Step 2: Instrument Calibration & Internal Validation

  • Action: Tune and match the probe on a 400 MHz NMR spectrometer. Perform 3D shimming to achieve a line width of < 0.8 Hz for the TMS signal.

  • Self-Validation Loop: The inclusion of TMS provides an absolute zero reference. If the residual DMSO pentet does not appear at exactly 2.50 ppm relative to TMS, or if the H₂O peak deviates significantly from 3.33 ppm, the sample's hydration state or lock phase is compromised, and the N2-H shift cannot be trusted.

Step 3: Data Acquisition & Processing

  • Action: Acquire the spectrum at 298 K using a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and collect 16 scans. Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation.

  • Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation of the slowly relaxing NH proton, guaranteeing accurate integration relative to the methylene backbone.

Validation Workflow Visualization

G cluster_tools NMR Prediction Software Evaluation A Synthesis of 6-phenyl-2,4-dihydro- 1H-pyridazin-3-one B 1H NMR Acquisition (400 MHz, DMSO-d6) A->B C Experimental Peak Assignment B->C E Δδ Error Analysis (Exp vs. Pred) C->E D1 Mnova Predict (Ensemble ML) D1->E D2 ChemDraw ChemNMR (Additivity Rules) D2->E D3 ACD/Labs Predictor (HOSE Codes) D3->E F Structural Validation & Algorithm Assessment E->F

Workflow for validating 6-phenyl-2,4-dihydro-1H-pyridazin-3-one via comparative NMR prediction.

Conclusion & Recommendations

For the validation of complex heterocyclic scaffolds like 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, ACD/Labs provides the most accurate chemical shift predictions (MAE = 0.012 ppm), heavily outperforming basic additivity models. Its robust HOSE code database perfectly captures the anisotropic deshielding of the C5-CH₂ group and the solvent-dependent tautomeric behavior of the lactam NH. While ChemDraw remains an excellent tool for rapid structural drafting, researchers should rely on ensemble ML or HOSE-based predictors (ACD/Labs or Mnova) when making definitive structural assignments for patent filings or publication .

References

  • New aryl imidazoles and related compounds as C5a receptor modulators (Patent AU2003228419A1). Google Patents.
  • A machine learning approach to NMR chemical shift prediction . Journal of Cheminformatics. Available at:[Link]

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

Executive Summary For researchers and drug development professionals, the pyridazinone scaffold represents a highly privileged pharmacophore. Specifically, 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (often analyzed intercha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the pyridazinone scaffold represents a highly privileged pharmacophore. Specifically, 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (often analyzed interchangeably with its tautomeric/isomeric equivalent, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone) is the structural backbone of numerous potent cardiotonic agents, inodilators like levosimendan, and PDE3 inhibitors[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different mass spectrometry (MS) platforms—specifically LC-ESI-MS/MS (Triple Quadrupole) versus GC-EI-MS (Single Quadrupole) —for the structural elucidation and pharmacokinetic (PK) quantification of this compound. This guide details the causality behind its unique fragmentation patterns and provides self-validating experimental protocols to ensure absolute data integrity in your laboratory.

Platform Performance Comparison

Choosing the correct analytical platform dictates the success of your assay. The pyridazinone ring is highly stable but undergoes highly specific neutral losses under different ionization energies[2].

Below is an objective performance comparison of the three primary MS platforms used for this compound:

Table 1: Analytical Platform Comparison for Pyridazinone Derivatives
Performance MetricLC-ESI-MS/MS (QqQ)GC-EI-MS (Single Quad)LC-ESI-HRMS (Q-TOF)
Primary Ionization Soft (ESI+), [M+H]+ at m/z 175.1Hard (EI, 70 eV), M+∙ at m/z 174.1Soft (ESI+), Exact Mass m/z 175.0866
Best Application High-throughput PK/PD QuantificationImpurity Profiling & Library MatchingMetabolite ID & Structural Elucidation
Sensitivity (LOD) < 1 ng/mL (Excellent)~ 50 ng/mL (Moderate)~ 5 ng/mL (Good)
Matrix Tolerance Moderate (Requires SIL-IS)High (Post-extraction)Moderate
Throughput High (~3 min/sample)Low (~15 min/sample)Medium (~10 min/sample)

Mechanistic Fragmentation Pathways (E-E-A-T Analysis)

Understanding why a molecule fragments is critical for developing robust Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one ( C10​H10​N2​O , monoisotopic mass ~174.08 Da) is driven by the thermodynamic stability of the neutral molecules it expels[2][3].

The Causality of Fragmentation
  • Loss of Nitrogen Gas ( N2​ , 28 Da): The N-N bond in the pyridazinone ring is relatively weak compared to the surrounding C-C bonds. However, the formation of highly stable N2​ gas provides a massive thermodynamic driving force for initial cleavage[2]. In both EI and ESI modes, the loss of 28 Da is a hallmark signature.

  • Loss of Isocyanic Acid ( HNCO , 43 Da): In positive Electrospray Ionization (ESI+), protonation occurs primarily on the carbonyl oxygen. Collision-Induced Dissociation (CID) triggers a lactam ring opening, expelling HNCO to yield a stable fragment at m/z 132[4].

  • Formation of the Phenyl Cation (m/z 77): At higher collision energies (e.g., >30 eV), the entire heterocyclic ring collapses, leaving the highly conjugated phenyl cation[5].

Fragmentation M Precursor Ion [M+H]+ m/z 175.1 F1 [M+H - N2]+ m/z 147.1 M->F1 - N2 (28 Da) Low CE (15 eV) F2 [M+H - HNCO]+ m/z 132.1 M->F2 - HNCO (43 Da) Med CE (20 eV) F3 Phenyl Cation [C6H5]+ m/z 77.0 F1->F3 - C4H6O (70 Da) High CE (35 eV) F2->F3 - C4H7 (55 Da) High CE (35 eV)

Caption: ESI-MS/MS Fragmentation Pathway of 6-phenyl-dihydro-pyridazinone.

Table 2: Optimized MRM Transitions (ESI+)
Precursor (m/z)Product (m/z)Collision EnergyMechanistic Origin & Utility
175.1 147.1 15 eVQuantifier Ion: Cleavage of N-N bond. Highest abundance due to low energy requirement.
175.1 132.1 20 eVQualifier Ion 1: Lactam ring opening. Highly specific to the pyridazinone core.
175.1 77.0 35 eVQualifier Ion 2: Phenyl cation formation. Useful for confirming the aromatic appendage.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each method includes built-in system suitability checks to prevent false positives and matrix suppression.

Workflow A Sample Prep (Protein PPT + SIL-IS) B Chromatography (UPLC C18 / GC DB-5) A->B C Ionization (ESI+ / EI 70eV) B->C D Mass Analysis (QqQ / Single Quad) C->D E Data Processing (Peak Integration) D->E

Caption: Comparative analytical workflow for pyridazinone quantification and structural elucidation.

Protocol A: LC-ESI-MS/MS (QqQ) for High-Throughput PK Quantification

Causality: ESI is chosen because the basic nitrogen in the pyridazinone ring is readily protonated in acidic mobile phases. A Triple Quadrupole (QqQ) maximizes the duty cycle for targeted MRM, essential for trace-level PK studies[1].

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating Step): Spike 50 µL of plasma with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog) to correct for matrix effects. Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Inject 2 µL of supernatant onto a UPLC C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization Parameters: ESI in Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • Validation Check: Perform a post-column infusion of the analyte during a blank matrix injection. A stable baseline confirms the absence of ion suppression zones at the analyte's retention time.

Protocol B: GC-EI-MS for Structural Elucidation and Impurity Profiling

Causality: Electron Ionization (70 eV) provides highly reproducible, hard fragmentation that yields a robust, library-matchable spectrum. Because 6-phenyl-2,4-dihydro-1H-pyridazin-3-one has a relatively low molecular weight and lacks highly polar appendages (the lactam is thermally stable), it can be volatilized without prior chemical derivatization[3].

Step-by-Step Methodology:

  • System Tuning (Self-Validating Step): Tune the MS using Perfluorotributylamine (PFTBA) to ensure the m/z axis is calibrated and relative abundances of m/z 69, 219, and 502 meet standard criteria.

  • Sample Preparation: Dissolve the synthesized API in pure Ethyl Acetate to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (Split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Analysis: Set the EI source to 70 eV and source temperature to 230°C. Scan range: m/z 50 to 300. Look for the defining M+∙ at m/z 174 and the base peak [M−N2​]+∙ at m/z 146.

References

  • Title: Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones | Source: researchgate.
  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines | Source: sapub.
  • Title: Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Source: nih.
  • Title: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | Source: mdpi.
  • Title: 6-phenylpyridazin-3(2h)-one (C10H8N2O) - PubChemLite | Source: uni.

Sources

Validation

FTIR spectroscopy structural validation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

An Expert's Guide to the Structural Validation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one: An FTIR-Centric Comparative Analysis In the landscape of medicinal chemistry and drug development, the unequivocal confirmation o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Structural Validation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one: An FTIR-Centric Comparative Analysis

In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of research integrity and reproducibility. For novel heterocyclic compounds such as 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a potent scaffold in various pharmacologically active agents, structural validation is not merely a procedural step but the bedrock upon which all subsequent biological and toxicological data are built.

This guide provides a senior-level perspective on the structural validation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, with a primary focus on Fourier-Transform Infrared (FTIR) Spectroscopy. Moving beyond a simple data readout, we will explore the causal reasoning behind spectral interpretation and situate FTIR's role within a multi-technique validation workflow, comparing its utility against other powerful analytical methods.

The Molecular Structure: Identifying Key Vibrational Reporters

Before delving into spectral analysis, a thorough examination of the target molecule's structure is paramount. The 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold contains several key functional groups, each with a characteristic vibrational frequency. These groups act as reporters, providing a unique spectral fingerprint.

Key Functional Groups:

  • Secondary Amide (Lactam): The cyclic amide within the pyridazinone ring is a dominant feature. We anticipate a strong C=O stretching vibration and N-H stretching and bending vibrations.

  • Aromatic Ring: The phenyl substituent will produce characteristic C=C stretching vibrations within the aromatic ring and C-H stretching and bending (out-of-plane) vibrations.

  • Aliphatic Moieties: The dihydro portion of the pyridazinone ring contains C-H bonds whose stretching and bending vibrations will also be present.

  • C-N Bonds: Stretching vibrations from the C-N bonds within the ring system will also contribute to the fingerprint region of the spectrum.

FTIR Spectroscopy: A Rapid and Insightful First Pass

FTIR spectroscopy serves as an invaluable first-pass technique for structural verification due to its speed, simplicity, and high sensitivity to the presence of specific functional groups. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. The frequencies of these vibrations are dependent on the bond type, the mass of the bonded atoms, and the overall molecular environment.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples and is chosen here for its ability to produce high-resolution spectra free from solvent interference.

Step-by-Step Methodology:

  • Sample Preparation: Dry 1-2 mg of the synthesized 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and approximately 100-200 mg of spectroscopic grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture is the primary enemy, as it leads to broad O-H absorption bands that can obscure key spectral features.

  • Grinding: In a dry agate mortar and pestle, thoroughly grind the KBr to a fine, consistent powder. Add the sample and continue to grind until the mixture is homogenous. The goal is to disperse the sample particles uniformly within the KBr matrix to minimize light scattering.

  • Pellet Formation: Transfer the powdered mixture to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This process sinters the KBr into a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Interpreting the Spectrum: Expected vs. Observed Data

A successful synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one will yield an FTIR spectrum exhibiting a specific pattern of absorption bands. The table below outlines the expected vibrational frequencies for the key functional groups and provides a column for experimental data entry.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) Intensity Interpretation Notes
Secondary Amide (Lactam)N-H Stretch3300 - 3100Medium-Strong, BroadBroadness is often due to hydrogen bonding.
Secondary Amide (Lactam)C=O Stretch1680 - 1640Strong, SharpThe exact position is sensitive to ring strain and conjugation.
Aromatic RingC-H Stretch3100 - 3000Medium-WeakAppears just above the 3000 cm⁻¹ mark.
Aromatic RingC=C Stretch (in-ring)1600 - 1450Medium-Weak (often multiple bands)A series of sharp peaks is characteristic of an aromatic system.
Aromatic RingC-H Bend (out-of-plane)900 - 675StrongThe pattern of these bands can indicate the substitution pattern on the ring.
Aliphatic C-HC-H Stretch3000 - 2850MediumAppears just below the 3000 cm⁻¹ mark.
Amide/RingC-N Stretch1350 - 1200MediumPart of the complex fingerprint region.

A Holistic Approach: The Structural Validation Workflow

While FTIR provides crucial functional group information, it does not offer a complete picture of the molecular connectivity or stereochemistry. Therefore, it must be integrated into a broader analytical workflow. Other techniques provide complementary data, and together they build an unassailable case for the compound's structure.

Diagram: Integrated Spectroscopic Validation Workflow

cluster_synthesis Synthesis & Purification cluster_conclusion Final Confirmation start Crude Product ftir FTIR Spectroscopy start->ftir Functional Group ID nmr NMR Spectroscopy (¹H, ¹³C, 2D) ftir->nmr Confirms Backbone ms Mass Spectrometry (HRMS) nmr->ms Confirms Mass xray X-ray Crystallography (if single crystal) nmr->xray Absolute Structure final Structurally Validated 6-phenyl-2,4-dihydro- 1H-pyridazin-3-one ms->final xray->final

Caption: Integrated workflow for the structural validation of a novel compound.

Comparative Analysis: FTIR vs. Alternative Spectroscopic Techniques

No single technique tells the whole story. A robust structural validation relies on the convergence of data from multiple orthogonal methods. The following table compares the strengths and weaknesses of FTIR against other common analytical techniques in the context of validating 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

Technique Information Provided Strengths Limitations Role in Validation
FTIR Spectroscopy Presence of functional groups.Fast, inexpensive, non-destructive, excellent for identifying key bonds (C=O, N-H, etc.).Provides no information on molecular connectivity or the number of atoms. The fingerprint region ( < 1500 cm⁻¹) can be complex to interpret definitively.Essential First Pass: Confirms the presence of the core amide and aromatic functionalities and the absence of starting material functional groups.
¹H & ¹³C NMR Spectroscopy The complete carbon-hydrogen framework, including connectivity through 2D NMR (e.g., COSY, HSQC). Provides information on the chemical environment of each proton and carbon.Unparalleled detail on molecular structure and connectivity. Quantitative.Slower acquisition time, requires more sample, more expensive instrumentation, requires deuterated solvents.Cornerstone Technique: Provides the definitive map of the molecule's covalent bond framework. Confirms the specific arrangement of atoms.
High-Resolution Mass Spectrometry (HRMS) The exact molecular weight of the compound, allowing for the determination of its elemental formula.Extremely high sensitivity and accuracy. Can confirm the elemental composition with high confidence.Provides little to no information about the connectivity of the atoms (isomerism).Unerring Confirmation of Formula: Provides definitive proof of the molecular formula, complementing the structural information from NMR.
X-ray Crystallography The absolute three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.The "gold standard" for structural determination, providing an unambiguous 3D picture of the molecule.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not perfectly represent the structure in solution.Absolute Proof (when possible): If a crystal can be obtained, it provides the ultimate, irrefutable proof of structure.

Conclusion: A Symphony of Evidence

The structural validation of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is not achieved by a single analytical technique but by a symphony of complementary evidence. FTIR spectroscopy acts as the swift and decisive opening movement, confirming the presence of the critical functional groups and providing immediate feedback on the success of the chemical synthesis. It answers the question, "Have I made a molecule with the expected pieces?"

However, to construct the full narrative of the molecule's architecture, one must turn to the detailed cartography of NMR spectroscopy to connect those pieces, and to the unerring precision of mass spectrometry to confirm the elemental composition. When available, X-ray crystallography provides the final, definitive portrait. In this integrated approach, each technique validates the others, culminating in a robust and trustworthy structural assignment that is essential for the advancement of scientific research and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer. [Link]

Comparative

A Comparative Guide to 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one and Other Pyridazinone Derivatives for Researchers and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides an in-depth comparison of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one with othe...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides an in-depth comparison of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one with other key pyridazinone derivatives, offering insights into their synthesis, structure-activity relationships, and performance in various biological assays. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

The Enduring Appeal of the Pyridazinone Core

The pyridazinone nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to interact with a wide array of biological targets.[3][4] This has led to the development of pyridazinone-based compounds with a broad spectrum of pharmacological activities, including cardiotonic, anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The synthetic tractability of the pyridazinone ring allows for facile structural modifications, enabling the fine-tuning of its physicochemical properties and biological activity.

Comparative Analysis of Biological Activity

This section presents a comparative overview of the biological performance of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and its derivatives across key therapeutic areas. The data summarized below has been collated from various preclinical studies to provide a quantitative basis for comparison.

Cardiotonic and Vasodilatory Effects

Pyridazinone derivatives have been extensively investigated for their potential in treating cardiovascular diseases.[7] Many exhibit positive inotropic and vasodilatory effects, primarily through the inhibition of phosphodiesterase 3 (PDE3).[8][9]

A study on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives revealed that specific substitutions on the phenyl ring significantly influence their cardiotonic activity.[10][11] For instance, compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups. In one study, a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized and evaluated for their cardiotonic effects using the Straub's perfusion method, with some compounds showing a clear cardiotonic effect when compared to levosimendan.[10][12]

Compound/DerivativeTarget/AssayActivity (IC50/EC50)Reference
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative 1c Cardiotonic Activity (Straub's perfusion)Potent Activity[10]
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative 2d Cardiotonic Activity (Straub's perfusion)Potent Activity[10]
4-methylsulfoxide pyridazinone derivative 13b Platelet Aggregation InhibitionIC50 = 1.2 µM[13]
Pyridazin-3-one derivative 4h Vasorelaxant ActivityEC50 = 0.0117 µM[2]
Pyridazin-3-one derivative 5e Vasorelaxant ActivityEC50 = 0.0025 µM[2]
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a major research focus.[14] Pyridazinone derivatives have emerged as promising candidates, with many exhibiting potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

A series of pyridazinone derivatives bearing an ethenyl spacer at position-6 were synthesized and showed potent and selective COX-2 inhibition.[1] Notably, compounds with a p-methoxyphenyl or a 3,4,5-trimethoxyphenyl moiety displayed excellent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable or superior to the standard drug celecoxib.[1]

Compound/DerivativeTarget/AssayActivity (IC50)Reference
Pyridazinone derivative 2d COX-2 Inhibition15.56 nM[1]
Pyridazinone derivative 2f COX-2 Inhibition19.77 nM[1]
Pyridazinone derivative 3c COX-2 Inhibition18.33 nM[1]
Pyridazinone derivative 3d COX-2 Inhibition16.89 nM[1]
Pyridazinone derivative 71 LPS-induced NF-κB inhibition2.0 µM[15]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[12] Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[16]

A study on novel pyridazinone derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the pyridazinone core play a crucial role in determining the antimicrobial potency and spectrum.

Compound/DerivativeOrganismActivity (MIC)Reference
Pyridazinone derivative 7 S. aureus (MRSA)7.8 µM[5]
Pyridazinone derivative 13 A. baumannii3.74 µM[5]
Pyridazinone derivative 13 P. aeruginosa7.48 µM[5]
Pyridazinone derivative IIIa S. pyogenes & E. coliExcellent Activity[16]
Pyridazinone derivative IIId AntifungalVery Good Activity[16]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyridazinone derivative and for key biological assays.

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common and efficient method for the synthesis of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold, which serves as a crucial intermediate for many of the discussed derivatives.[7]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven or air dry to a constant weight.

  • Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification A β-Benzoylpropionic Acid C Dissolve in Ethanol A->C B Hydrazine Hydrate B->C D Reflux (4-6h) C->D E Cool & Concentrate D->E F Precipitate in Ice Water E->F G Filter & Wash F->G H Dry G->H I Recrystallize (Optional) H->I J 6-phenyl-4,5-dihydropyridazin-3(2H)-one I->J

Caption: Synthetic workflow for 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Test compounds

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Incubation: In a 96-well plate, add the enzyme solution, the test compound (or vehicle control), and the reaction buffer. Pre-incubate for a specified time at the recommended temperature.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: After a set incubation period, add the colorimetric substrate. The absorbance is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Inoculum of the microorganism

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).

  • Inoculation: Add the standardized inoculum to each well of the microplate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microplates at the appropriate temperature and for the recommended duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. The MIC is determined by visual inspection of the microplate wells.

Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations

The biological activity of pyridazinone derivatives is intricately linked to their structural features. The following diagram illustrates key substitution points on the pyridazinone core and their general influence on activity.

Caption: Key structural features influencing the biological activity of pyridazinone derivatives.

Note: The image source in the DOT script is a placeholder and should be replaced with an actual image of the pyridazinone core structure for proper rendering.

For instance, in the context of anti-inflammatory activity, the presence of a substituted aryl group at the C6 position is often crucial for high COX-2 inhibitory potency.[1] The nature of the substituent at the N2 position can significantly impact the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide highlights the diverse pharmacological profiles that can be achieved through targeted structural modifications. 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and its derivatives have demonstrated significant potential in cardiovascular, anti-inflammatory, and antimicrobial applications. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and drug-like properties. Advanced computational modeling and a deeper understanding of the molecular targets will undoubtedly accelerate the development of the next generation of pyridazinone-based drugs.

References

  • Pro-inflammatory Cytokine and Chemokine Production by Human Primary Macrophages. RSC Medicinal Chemistry, 2021. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 2008. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 2023. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 2024. [Link]

  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 2008. [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 2019. [Link]

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. Middle-East Journal of Scientific Research, 2014. [Link]

  • Synthesis and evaluation as platelet aggregation inhibitors of 6-phenyl-2,4-substituted-3(2H)-pyridazinones and their rigid analogues benzo[h]cinnolin-3,5-diones. Drug Design and Discovery, 1996. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 2022. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 2023. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 2008. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 2025. [Link]

  • Docking and quantitative structure-activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 2017. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 2025. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 2024. [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 2011. [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Drug Delivery and Therapeutics, 2020. [Link]

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Validation

A Comparative Guide to Analytical Method Validation for the Quantification of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of analytical methodologies and a detailed framework for the validation of a robust quantification method for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a pyridazinone derivative of significant interest in medicinal chemistry.[1][2] The principles and protocols discussed herein are grounded in the internationally harmonized guidelines of the ICH, FDA, and EMA, ensuring regulatory compliance and scientific rigor.[3][4][5][6]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the foundational step in developing a reliable quantification method. The choice depends on a multitude of factors including the analyte's physicochemical properties, the required sensitivity, sample matrix complexity, and available instrumentation. For 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a heterocyclic compound with a chromophore, several techniques are viable.

Analytical Technique Principle Pros Cons Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, followed by quantification via UV absorbance.- Robust and reliable- Widely available- Cost-effective- Good for purity and assay- Moderate sensitivity- Requires chromophore- Co-elution can be an issueRoutine quality control (QC), assay, impurity profiling, stability testing.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection Similar to HPLC but uses smaller particle size columns for higher resolution and speed.- Faster analysis times- Higher resolution and sensitivity than HPLC- Reduced solvent consumption- Higher initial instrument cost- Higher backpressure requires specialized equipmentHigh-throughput screening, complex mixture analysis, improved impurity profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with mass-based detection and fragmentation.- Extremely high sensitivity and specificity- Structural confirmation capability- Ideal for trace-level analysis- High instrument and maintenance cost- Complex method development- Susceptible to matrix effectsBioanalysis (pharmacokinetics), metabolite identification, trace impurity quantification.

For the purpose of this guide, HPLC with UV detection is selected as the primary technique for validation. Its ubiquity, robustness, and cost-effectiveness make it the workhorse for quality control and stability testing in most pharmaceutical laboratories.

The Blueprint for Validation: A Step-by-Step Protocol

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][7][8] The following sections detail the experimental protocols for validating an HPLC-UV method for 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, in accordance with ICH Q2(R2) guidelines.[4][6][8]

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (To be confirmed by UV scan of the analyte)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Standard Concentration: 100 µg/mL in mobile phase

Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process, from initial setup to the final validation report.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Documentation prep_protocol Develop Validation Protocol prep_system Qualify HPLC System (IQ/OQ/PQ) prep_protocol->prep_system prep_materials Prepare Standards & Reagents prep_system->prep_materials exec_spec Specificity prep_materials->exec_spec exec_lin Linearity & Range exec_spec->exec_lin exec_acc Accuracy exec_lin->exec_acc exec_prec Precision exec_acc->exec_prec exec_loq LOD & LOQ exec_prec->exec_loq exec_rob Robustness exec_loq->exec_rob report_data Analyze & Compile Data exec_rob->report_data report_final Generate Validation Report report_data->report_final report_approve Review & Approval report_final->report_approve

Caption: High-level workflow for analytical method validation.

Core Validation Parameters

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[9][10][11]

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase and a placebo (formulation matrix without the API) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended to confirm that the analyte peak is spectrally homogeneous.[12]

Sample Result Acceptance Criteria
Blank (Mobile Phase)No peak at analyte retention timeNo significant interference at the retention time of the analyte.
PlaceboNo peak at analyte retention timeNo significant interference at the retention time of the analyte.
Stressed SamplesAnalyte peak resolved from all degradant peaks (Resolution > 2)The method can distinguish the analyte from potential degradation products.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[15][16]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one at different concentrations. For an assay, this typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[16]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Parameter Result Acceptance Criteria
Correlation Coefficient (R²)> 0.999R² ≥ 0.995 is generally required.[13]
Y-interceptClose to zeroThe y-intercept should not be significantly different from zero.
Residual PlotRandom scatterData points should be randomly scattered around the x-axis.
Range 80 - 120 µg/mLDemonstrated to be linear, accurate, and precise.
Accuracy

Accuracy expresses the closeness of the method's results to the true or accepted reference value.[10][17][18][19] It is typically determined by spike/recovery studies.

Experimental Protocol:

  • Prepare a placebo solution (if applicable).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

% Recovery = (Measured Concentration / Spiked Concentration) x 100

Concentration Level Replicate 1 (% Recovery) Replicate 2 (% Recovery) Replicate 3 (% Recovery) Mean Recovery (%) Acceptance Criteria
80%99.5101.299.8100.2Mean recovery of 98.0% to 102.0% at each level.
100%100.599.1100.9100.2RSD of recoveries ≤ 2.0%.
120%98.9101.5100.3100.2
Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][17][18] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess variability.

Precision Level Mean Concentration (µg/mL) Standard Deviation Relative Standard Deviation (RSD %) Acceptance Criteria
Repeatability (Day 1, Analyst 1)100.20.450.45%RSD ≤ 2.0%
Intermediate Precision (Day 2, Analyst 2)99.80.620.62%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected but not necessarily quantified.[20][21] LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[20][21][22]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of increasingly dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[20][21]

Parameter Result Acceptance Criteria
Limit of Detection (LOD)0.1 µg/mLS/N ratio ≈ 3:1.
Limit of Quantitation (LOQ)0.3 µg/mLS/N ratio ≈ 10:1. Precision (RSD) and accuracy at this level should be acceptable.
Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23][24][25]

Experimental Protocol:

  • Introduce small, deliberate changes to the nominal HPLC method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Parameter Varied Modification Effect on Retention Time Effect on Peak Area Acceptance Criteria
Flow Rate± 0.1 mL/minMinor shiftMinor changeSystem suitability criteria (e.g., tailing factor < 1.5, plate count > 2000) are met. Results remain within acceptable limits.
Mobile Phase Composition± 2% AcetonitrileMinor shiftNegligible
Column Temperature± 2 °CMinor shiftNegligible
Mobile Phase pH± 0.1 unitMinor shiftNegligible

Logical Interdependence of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively establish the method's suitability. This diagram illustrates their relationship.

G cluster_quant Quantitative Capability cluster_sens Sensitivity cluster_reli Reliability center_node Fit for Purpose Validated Method Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOQ LOQ center_node->LOQ Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Range Range Linearity->Range Accuracy->Range Precision->Accuracy LOD LOD LOQ->LOD Specificity->Accuracy Robustness->Precision

Caption: Interrelationship of analytical validation parameters.

Conclusion

Validating an analytical method for the quantification of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a systematic process that ensures the generation of high-quality, reliable, and consistent data. By following a structured approach based on international guidelines, researchers and drug development professionals can establish a method that is truly fit for its intended purpose.[26][27] This guide provides a comprehensive framework for comparing analytical techniques and executing a thorough validation for an HPLC-UV method, ultimately supporting the safe and effective development of new pharmaceutical products.

References

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  • Unknown. (n.d.). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis.
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  • How To. (n.d.). Determine limits of detection LOD and limits of quantification LOQ.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • gmp-compliance.org. (2026, March 20). How is the Validation of Analytical Methods Performed?.
  • ICH. (n.d.). Quality Guidelines.
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  • Chromatography Direct. (n.d.). What Does Specificity Mean in Chromatography?.
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Comparative

A Senior Application Scientist's Guide to Establishing Purity for Non-Pharmacopoeial Reference Standards: A Case Study of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Introduction In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. At the heart of this data integrity lies the quality of the reference standards use...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. At the heart of this data integrity lies the quality of the reference standards used. While many active pharmaceutical ingredients (APIs) have well-established monographs in pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), researchers frequently work with novel compounds, synthetic intermediates, or less common molecules for which such official standards do not exist. 6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a prime example of such a compound, often utilized in discovery and early-phase development.

This guide provides a comprehensive framework for the rigorous, in-house qualification of a reference standard for compounds like 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. We will move beyond a simple comparison of commercially available materials to a detailed exposition of the necessary orthogonal analytical techniques required to assign a purity value with a high degree of confidence. This approach is grounded in the principles of scientific integrity and is designed to create a self-validating system for your analytical needs.

The Imperative of an Orthogonal Approach

When a pharmacopoeial reference standard is unavailable, the burden of proof for purity falls upon the end-user. Relying solely on the purity value stated on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications such as quantitative analysis or impurity profiling. A robust purity assessment necessitates the use of multiple, independent (orthogonal) analytical methods. The principle of orthogonality dictates that the chosen methods should rely on different physicochemical principles to minimize the risk of overlooking impurities. For instance, a chromatographic method separates components based on their partitioning behavior, while a spectroscopic method like qNMR quantifies based on nuclear properties, and a thermal method like DSC assesses purity based on melting point depression. By combining these diverse techniques, we can build a comprehensive and reliable profile of the reference material.

Orthogonal_Purity_Assessment cluster_methods Orthogonal Analytical Methods cluster_assessment Comprehensive Purity Profile HPLC HPLC-UV/CAD (Chromatographic Purity) Purity_Value Assigned Purity Value & Uncertainty HPLC->Purity_Value Impurity Profile qNMR qNMR (Molar Concentration) qNMR->Purity_Value Absolute Molarity DSC DSC (Thermal Purity) DSC->Purity_Value Solid-State Purity KF Karl Fischer (Water Content) KF->Purity_Value Water Content TGA TGA (Residual Solvents) TGA->Purity_Value Volatiles MS Mass Spectrometry (Identity) MS->Purity_Value Identity Confirmation qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis A Accurately weigh Analyte & Certified Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum (Long Relaxation Delay) B->C D Integrate Analyte & Standard Peaks C->D E Calculate Purity using the qNMR Formula D->E F Absolute Purity (Mass Fraction) E->F Final Purity Value

Validation

A Senior Application Scientist's Guide to X-ray Powder Diffraction (XRPD) Analysis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one Polymorphs

This guide provides a comprehensive comparison of hypothetical polymorphs of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a compound of interest in pharmaceutical research.[1][2][3][4] It details the experimental workflow fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of hypothetical polymorphs of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a compound of interest in pharmaceutical research.[1][2][3][4] It details the experimental workflow for polymorph screening and characterization using X-ray powder diffraction (XRPD), a cornerstone technique in solid-state analysis. The principles and methodologies described herein are designed to offer researchers, scientists, and drug development professionals a robust framework for identifying and differentiating crystalline forms of active pharmaceutical ingredients (APIs).

The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability.[5][6][7] Consequently, comprehensive polymorphic screening and characterization are critical for ensuring the quality, efficacy, and safety of pharmaceutical products.[8][9] XRPD is the definitive, non-destructive technique for this purpose, as each crystalline form produces a unique diffraction pattern that serves as its "fingerprint".[6][8]

While existing literature on 6-phenyl-2,4-dihydro-1H-pyridazin-3-one has not extensively detailed its polymorphic landscape, this guide presents a proactive approach to its investigation. We will explore methods to induce polymorphism and provide a comparative analysis of the resulting hypothetical XRPD data.

The Strategic Imperative of Polymorph Screening

The discovery and characterization of all accessible polymorphs of an API is a critical step in early-stage drug development.[7] The identification of the most thermodynamically stable form is paramount for preventing unforeseen and detrimental phase transitions during manufacturing, storage, or administration.[9] Such transitions can alter the drug's performance and regulatory standing.[7] A thorough polymorph screen, therefore, is not merely an analytical exercise but a crucial risk mitigation strategy.

The primary objective of a polymorph screen is to recrystallize the target compound under a wide array of conditions to encourage the nucleation and growth of different crystalline forms.[10] By systematically varying parameters such as solvents, temperature, and mechanical stress, we can explore the compound's solid-state landscape.

Experimental Workflow for Polymorph Screening and XRPD Analysis

The following protocol outlines a comprehensive approach to inducing and identifying polymorphs of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one.

Induction of Polymorphism

A multi-faceted approach is employed to maximize the chances of discovering different crystalline forms.

  • Recrystallization from a Diverse Solvent Panel: The choice of solvent can significantly influence which polymorphic form crystallizes.[11] A broad range of solvents with varying polarities and hydrogen bonding capabilities should be utilized.

    • Procedure: Prepare saturated solutions of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and water) at an elevated temperature. Allow the solutions to cool at different rates (slow cooling, rapid cooling in an ice bath) to induce crystallization.[12]

  • Slurry Experiments: Slurrying a mixture of polymorphs in a solvent can lead to the conversion of metastable forms to the most stable form at that temperature.[7]

    • Procedure: Suspend an excess of the solid in a selection of solvents and stir at different temperatures for an extended period (e.g., 24-72 hours).

  • Mechanical Stress (Grinding): The application of mechanical energy can induce polymorphic transformations.[6][8][13]

    • Procedure: Grind the solid material using a mortar and pestle or a ball mill for a defined period.[6][13]

  • Melt Crystallization (Quench Cooling): This technique can often yield metastable polymorphs that are not accessible from solution.[7][14]

    • Procedure: Heat the compound above its melting point and then rapidly cool the melt.

The following diagram illustrates the comprehensive workflow for polymorph screening and subsequent XRPD analysis.

Polymorph Screening and XRPD Analysis Workflow Polymorph Screening and XRPD Analysis Workflow cluster_screening Polymorph Induction cluster_analysis Solid-State Characterization cluster_outcome Data Interpretation & Selection recrystallization Recrystallization (Multiple Solvents & Cooling Rates) xrpd_analysis X-ray Powder Diffraction (XRPD) Primary Identification recrystallization->xrpd_analysis Solid Samples slurry Slurry Conversion (Various Solvents & Temperatures) slurry->xrpd_analysis Solid Samples grinding Mechanical Grinding grinding->xrpd_analysis Solid Samples melt Melt Crystallization (Quench Cooling) melt->xrpd_analysis Solid Samples dsc_tga Thermal Analysis (DSC/TGA) (Thermodynamic Stability) xrpd_analysis->dsc_tga Orthogonal Techniques spectroscopy Spectroscopy (FTIR/Raman) (Conformational Analysis) xrpd_analysis->spectroscopy Orthogonal Techniques data_comparison Comparative Analysis of XRPD Patterns xrpd_analysis->data_comparison stability_assessment Thermodynamic Relationship Assessment dsc_tga->stability_assessment spectroscopy->stability_assessment data_comparison->stability_assessment form_selection Lead Polymorph Selection (Based on Stability & Physicochemical Properties) stability_assessment->form_selection api_start 6-phenyl-2,4-dihydro-1H-pyridazin-3-one (API) api_start->recrystallization Induction Methods api_start->slurry Induction Methods api_start->grinding Induction Methods api_start->melt Induction Methods

Caption: A flowchart of the polymorph screening and XRPD analysis process.

X-ray Powder Diffraction (XRPD) Protocol

Each solid sample obtained from the polymorph induction experiments must be analyzed by XRPD.

Instrumentation and Parameters:

ParameterSettingRationale
X-ray Source Copper (Cu) KαProvides a characteristic wavelength (λ = 1.5418 Å) that is standard for pharmaceutical analysis.[5]
Voltage and Current 40 kV and 40 mAStandard operating conditions for generating sufficient X-ray flux for most organic materials.
Goniometer Theta/2-Theta configurationA common setup where the sample rotates by θ and the detector by 2θ to maintain focus.[15]
Scan Range (2θ) 5° to 40°This range typically covers the most characteristic diffraction peaks for small organic molecules.[5]
Step Size 0.02°Provides sufficient data points for accurate peak position determination.[16]
Scan Speed 1-2°/minuteA balance between data quality and analysis time. Slower speeds can improve signal-to-noise for weakly diffracting samples.
Sample Preparation Gently grind the sample to a fine powder and pack into a sample holder.Ensures a random orientation of crystallites and a flat surface for accurate data collection.[16][17]

Comparative Analysis of Hypothetical Polymorphs

Following the polymorph screen, let us assume three distinct crystalline forms of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one were isolated: Form I, Form II, and Form III. Their XRPD patterns would be unique, allowing for their unambiguous identification.

Table 1: Hypothetical XRPD Peak Positions (2θ) and Relative Intensities for Polymorphs of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

Form I (2θ ± 0.2°)Relative IntensityForm II (2θ ± 0.2°)Relative IntensityForm III (2θ ± 0.2°)Relative Intensity
8.5Medium9.1High7.9Low
12.3High11.5Medium10.2High
15.8High14.2High13.5Medium
19.1Medium18.8Low16.8High
21.7Low22.4Medium20.5Medium
25.0Medium24.9Low23.1Low

Interpretation of the XRPD Data:

  • Distinct Fingerprints: Each polymorph exhibits a unique set of diffraction peaks. For example, Form I has strong peaks at approximately 12.3° and 15.8° 2θ, while Form II is characterized by a strong peak at 9.1° 2θ. Form III shows its most intense peak at 10.2° 2θ. These differences arise from the distinct packing of the molecules in the crystal lattice of each polymorph.

  • Phase Purity: The absence of peaks from other forms in the diffractogram of a pure sample confirms its phase purity. For instance, a sample of pure Form I should not display the characteristic peak of Form II at 9.1° 2θ.

  • Quantification of Mixtures: XRPD can be used to quantify the amount of each polymorph in a mixture by comparing the intensities of their unique, non-overlapping peaks.

The following diagram illustrates the logical relationship in interpreting the XRPD data for polymorph identification.

XRPD Data Interpretation Logic XRPD Data Interpretation Logic xrpd_data Acquired XRPD Pattern (Intensity vs. 2θ) peak_analysis Peak Analysis (Position, Intensity, FWHM) xrpd_data->peak_analysis identification Polymorph Identification peak_analysis->identification reference_patterns Reference Patterns (Form I, Form II, Form III, etc.) reference_patterns->identification Comparison pure_form Pure Polymorph Identified identification->pure_form Pattern Match mixture Mixture of Polymorphs identification->mixture Multiple Pattern Match unknown New/Unknown Form identification->unknown No Match

Caption: A diagram showing the logical steps in XRPD data interpretation for polymorph identification.

Concluding Remarks

The comprehensive investigation of polymorphism is a non-negotiable aspect of modern pharmaceutical development. X-ray powder diffraction stands as the principal technique for the solid-state characterization of APIs like 6-phenyl-2,4-dihydro-1H-pyridazin-3-one. By employing a systematic approach to polymorph screening and leveraging the discriminating power of XRPD, researchers can identify and select the optimal crystalline form for development, thereby ensuring the quality, stability, and therapeutic efficacy of the final drug product. The methodologies and comparative data presented in this guide provide a robust framework for undertaking such critical investigations.

References

  • X-Ray Powder Diffraction. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Kaneniwa, N., & Otsuka, M. (1985). Effect of Grinding on the Transformations of Polymorphs of Chloramphenicol Palmitate. Chemical & Pharmaceutical Bulletin, 33(4), 1660-1668. Retrieved from [Link]

  • Diwedi, A., et al. (2025, September 2). X-ray diffraction study of the polymorphism in Er2O3 driven by ball milling. Journal of the Australian Ceramic Society. Retrieved from [Link]

  • Grzesiak, A. L., et al. (2022, November 23). Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts. Crystal Growth & Design, 22(12), 7319-7330. Retrieved from [Link]

  • Polymorph Screening Services. (2021, February 14). Improved Pharma. Retrieved from [Link]

  • Lin, S. Y. (2006, August 2). Thermodynamic and kinetic characterization of polymorphic transformation of famotidine during grinding. International Journal of Pharmaceutics, 320(1-2), 62-68. Retrieved from [Link]

  • Lin, S. Y., & Chen, T. F. (2006). Grinding effect on the thermodynamic and kinetic characterizations of polymorphic transformation of famotidine. 2006 International Conference on Biomedical and Pharmaceutical Engineering. Retrieved from [Link]

  • Price, S. L. (2010, August 19). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8). Retrieved from [Link]

  • Kaneniwa, N., & Otsuka, M. (1985). Effect of grinding on the transformations of polymorphs of chloramphenicol palmitate. Chemical & Pharmaceutical Bulletin, 33(4), 1660-1668. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURES. (2014, July 30). World Agroforestry. Retrieved from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. Retrieved from [Link]

  • Welch, K., et al. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. Retrieved from [Link]

  • Zhang, M., et al. (2023, December 7). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 48. Retrieved from [Link]

  • Alvarez-Naranjo, S., et al. (2022). Polymorphism in Solid Dispersions. Pharmaceutics. Retrieved from [Link]

  • X-ray Powder Diffraction (XRD). (2018, June 15). Carleton College. Retrieved from [Link]

  • Kumar, L. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. Retrieved from [Link]

  • SOP: XR-002.05. (n.d.). Chester LabNet. Retrieved from [Link]

  • Fawcett, T. G., et al. (2019, April 15). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S17. Retrieved from [Link]

  • GENERAL INFORMATION. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids: Second edition. ResearchGate. Retrieved from [Link]

  • García-González, L., et al. (n.d.). X-ray diffraction patterns in the 2 θ range from 30 to 80° for the samples. ResearchGate. Retrieved from [Link]

  • X-Ray Powder Diffraction Patterns of Polymorphic Forms of Various Drug.... (n.d.). ResearchGate. Retrieved from [Link]

  • Powder diffraction. (n.d.). University of Cambridge. Retrieved from [Link]

  • Gambacorta, N., et al. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Retrieved from [Link]

  • Gambacorta, N., et al. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. University of Bari Aldo Moro. Retrieved from [Link]

  • Głowacka, I. E., et al. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3757. Retrieved from [Link]

  • Chapter 7: Basics of X-ray Diffraction. (n.d.). Scintag Inc. Retrieved from [Link]

  • Gökçe, M., et al. (2003, September 15). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Arzneimittelforschung, 53(9), 626-632. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one and its Analogs

Authored by: A Senior Application Scientist This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and its derivatives. We will explor...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and its derivatives. We will explore the theoretical underpinnings of their spectral behavior and the influence of various substituents on their absorption maxima. This document is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization and analysis of heterocyclic compounds.

The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties.[1][2][3] UV-Vis spectroscopy is a fundamental technique for the structural elucidation and quantification of these molecules, providing insights into their electronic structure.

The Bedrock of UV-Vis Spectroscopy: Electronic Transitions

The absorption of UV-Vis light by organic molecules promotes electrons from a lower energy ground state to a higher energy excited state. In pyridazinone derivatives, the principal electronic transitions are of two types:

  • π → π* (pi to pi star) transitions: These occur in molecules with conjugated systems, such as the aromatic phenyl ring and the pyridazinone ring. These transitions are typically of high intensity (large molar absorptivity, ε).

  • n → π* (n to pi star) transitions: These involve the promotion of an electron from a non-bonding (n) atomic orbital, such as the lone pairs on the nitrogen and oxygen atoms of the pyridazinone ring, to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The wavelength of maximum absorption (λmax) and the molar absorptivity are sensitive to the molecular structure, particularly the extent of conjugation and the presence of substituents that can donate or withdraw electron density.[4]

The Influence of Substituents on the Phenyl Ring

The electronic properties of substituents on the 6-phenyl group can significantly alter the UV-Vis absorption spectrum. This is primarily due to their ability to extend or perturb the conjugated π-electron system of the molecule.

  • Electron-Donating Groups (EDGs): Substituents with lone pairs of electrons, such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, can donate electron density to the aromatic ring through resonance. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift).[4] These groups often also lead to an increase in the intensity of the absorption (a hyperchromic effect).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) pull electron density from the aromatic ring. This can also lead to a bathochromic shift by creating a charge-transfer complex, which lowers the energy of the excited state.[5]

  • Halogens: Halogens (e.g., -Cl, -Br) exhibit a dual effect. While they are inductively electron-withdrawing, they possess lone pairs that can be donated through resonance. The overall effect on the spectrum can be a modest bathochromic shift.

Comparative Analysis of 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one Analogs

CompoundSubstituent (R) at para-positionElectronic EffectPredicted λmax (nm)Predicted Molar Absorptivity (ε)
6-phenyl-2,4-dihydro-1H-pyridazin-3-one-HNeutral~280High
6-(4-hydroxyphenyl)-2,4-dihydro-1H-pyridazin-3-one-OHElectron-Donating>280 (Bathochromic)Higher (Hyperchromic)
6-(4-methoxyphenyl)-2,4-dihydro-1H-pyridazin-3-one-OCH3Electron-Donating>280 (Bathochromic)Higher (Hyperchromic)
6-(4-nitrophenyl)-2,4-dihydro-1H-pyridazin-3-one-NO2Electron-Withdrawing>280 (Bathochromic)Higher (Hyperchromic)
6-(4-chlorophenyl)-2,4-dihydro-1H-pyridazin-3-one-ClInductively Withdrawing, Resonantly Donating>280 (Slight Bathochromic)Similar

Note: The λmax of ~280 nm for the parent compound is an educated estimation based on similar aromatic heterocyclic systems. The predicted shifts are relative to this baseline.

Experimental Protocol for UV-Vis Spectral Acquisition

The following is a standardized protocol for obtaining the UV-Vis absorption spectra of pyridazinone derivatives.

1. Materials and Instrumentation:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)[6]

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh a small amount of the pyridazinone compound.

  • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 a.u.).

3. Instrumental Analysis:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.

  • Empty the sample cuvette and rinse it with the sample solution before filling it with the sample.

  • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

  • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

4. Data Analysis:

  • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample.

Below is a diagram illustrating the general workflow for this experimental procedure.

G cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions dissolve->dilute baseline Run Baseline (Solvent Blank) dilute->baseline measure Measure Sample Absorbance baseline->measure record Record λmax and Absorbance measure->record calculate Calculate Molar Absorptivity (ε) record->calculate

Caption: Parent structure and para-substituents of analogs.

Conclusion

The UV-Vis absorption spectra of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one and its analogs are dictated by the principles of electronic transitions within their conjugated systems. The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring predictably alters the position and intensity of the absorption maxima. A systematic analysis of these spectral shifts provides valuable information about the electronic structure of these medicinally important compounds. The experimental protocol outlined in this guide offers a reliable method for obtaining high-quality spectral data for comparative studies.

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Asif, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Daoui, S., et al. (2023).
  • ResearchGate. (n.d.). UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
  • Liu, X., et al. (n.d.). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. PMC.
  • El-Azab, A. S., et al. (2023).
  • Singh, S., & Singh, P. (n.d.). Effect of substituent on UV–visible absorption and photostability of liquid crystals: DFT study.
  • Valentic, N. V., et al. (2003). Substituent and solvent effects on the UV/vis absorption spectra of 3-N-alkyl-5-carboxy uracils. NIScPR Online Periodical Repository.
  • Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Allam, H. A., et al. (2025).
  • Allam, H. A., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • RSC Publishing. (n.d.).
  • Daoui, S., et al. (2023).
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. PubMed.
  • Mag-Isa, R.-A. C., et al. (2019). Structure Property Analysis of the Solution and Solid-State Properties of Bistable Photochromic Hydrazones.
  • Boukharsa, Y., et al. (n.d.). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. PubMed.
  • science-softCon. (n.d.).
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • Shakeel, F., et al. (2026). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Wang, T., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-phenyl-2,4-dihydro-1H-pyridazin-3-one

As a Senior Application Scientist, I approach the handling of intermediate pharmacophores not just as a regulatory requirement, but as an exercise in rigorous, self-validating experimental design. 6-phenyl-2,4-dihydro-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of intermediate pharmacophores not just as a regulatory requirement, but as an exercise in rigorous, self-validating experimental design.

6-phenyl-2,4-dihydro-1H-pyridazin-3-one (also referenced in safety databases under its isomeric forms such as 6-phenyl-4,5-dihydro-2H-pyridazin-3-one, CAS 1011-46-7 or 1352843-44-7) is a highly valuable building block in drug development, particularly for cardiovascular and neurological targets[1]. However, it presents significant occupational hazards. According to its GHS classification, this compound exhibits Acute Toxicity Category 3 (Oral, Dermal, Inhalation) , Skin/Eye Irritation Category 2 , and STOT SE Category 3 [1].

Because it possesses a "high degree of acute toxicity," the OSHA Laboratory Standard (29 CFR 1910.1450) mandates that all manipulation occurs within a strictly controlled "designated area"[2][3]. Below is the comprehensive, causality-driven operational guide for safely handling and disposing of this compound.

Part 1: PPE Selection and Causality

In high-stakes chemical handling, Personal Protective Equipment (PPE) must function as a self-validating barrier system . We do not simply wear protective gear; we engineer layers of defense based on the specific physicochemical and toxicological properties of the compound.

PPE CategoryQuantitative SpecificationCausal Rationale (Hazard Mitigated)Self-Validation Mechanism
Hand Protection Double Nitrile (Outer: ≥0.15 mm, Inner: ≥0.11 mm)Prevents rapid dermal absorption of Acute Tox 3 agents (H311)[1].Outer glove is visually inspected every 15 mins; inner glove must remain pristine upon doffing[4].
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1 D3)Prevents ocular irritation and mucosal absorption of airborne particulates (H319)[1].Vacuum seal check against the face; absence of internal fogging or gaps validates the seal.
Body Protection Flame-resistant, fluid-impermeable lab coatShields against accidental systemic absorption from spills.Cuff integrity is validated by securely overlapping the inner glove beneath the sleeve.
Containment Certified Fume Hood (Face velocity 80–120 fpm)Mitigates inhalation toxicity and STOT SE 3 hazards (H331, H336)[1].Continuous digital airflow monitor alarm system verifies active containment[5].

Part 2: Operational Workflow & Experimental Methodologies

Acutely toxic powders pose a severe inhalation risk if aerosolized. Weighing this compound directly on an open laboratory balance violates OSHA designated area requirements[3]. To eliminate exposure pathways, we utilize a Closed-System Transfer Methodology .

Protocol: Closed-System Weighing and Transfer
  • Containment Verification :

    • Action: Verify the chemical fume hood has a face velocity between 80-120 feet per minute (fpm).

    • Causality: This specific velocity range ensures containment of aerosolized particulates without creating turbulent eddies that could pull the powder out of the hood into the operator's breathing zone[5].

    • Validation: Check the digital airflow monitor. If the alarm sounds or velocity drops below 80 fpm, the system invalidates the setup, and work must halt immediately.

  • Pre-Taring the Vessel :

    • Action: Place an empty, sealable vial (e.g., PTFE-lined screw cap) on the analytical balance outside the hood and tare it.

  • In-Hood Transfer :

    • Action: Move the tared vial into the designated fume hood. Dispense the estimated required mass of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one into the vial using an anti-static spatula.

    • Causality: Anti-static tools prevent the fine powder from repelling off surfaces and aerosolizing, directly mitigating H331 (inhalation) risks.

  • Sealed Verification :

    • Action: Seal the vial tightly inside the hood. Wipe the exterior of the vial with a solvent-dampened, lint-free cloth.

    • Validation: Transfer the sealed vial back to the balance. The mass is recorded. If more material is needed, the vial is returned to the hood before opening. The system validates itself: the chemical is never exposed to the ambient laboratory air[5].

  • Liquid Handling (If applicable) :

    • Action: If the compound is dissolved into a stock solution, all subsequent transfers must utilize luer-lock or integrated-needle syringes[5].

    • Causality: Slip-tip syringes can detach under pressure, causing catastrophic aerosolization of highly toxic solutions.

Part 3: Workflow Visualization

The following diagram illustrates the logical progression of our self-validating handling protocol.

G N1 1. Risk Assessment & Hazard ID N2 2. Don PPE: Double Nitrile & Goggles N1->N2 Clearance Verified N3 3. Containment: Certified Fume Hood N2->N3 Enter Designated Area N4 4. Closed-System Weighing & Transfer N3->N4 Airflow Validated N5 5. Experimental Execution N4->N5 Reagents Secured N6 6. Decontamination (Solvent Wipe) N5->N6 Post-Reaction Setup N7 7. Hazardous Waste Segregation N6->N7 Waste Collected

Workflow for handling acutely toxic pyridazinone derivatives.

Part 4: Decontamination and Disposal Plan

Acute Tox 3 chemicals cannot be disposed of in standard solvent waste due to the risk of cross-reaction and personnel exposure during downstream waste consolidation[6].

Protocol: Decontamination and Waste Segregation
  • Waste Segregation :

    • Action: Collect all reaction liquids, wash solvents, and contaminated consumables (pipette tips, outer gloves, wipe cloths) in a dedicated, clearly labeled "Acutely Toxic Waste - Pyridazinone Derivatives" high-density polyethylene (HDPE) container.

    • Causality: Segregation prevents exothermic reactions with incompatible lab waste and strictly complies with EPA/RCRA regulations for acutely hazardous waste management[6].

  • Surface Decontamination :

    • Action: Wash the fume hood work surface and any reusable glassware with a compatible solvent (e.g., ethanol or acetone, depending on the specific derivative's solubility profile).

    • Validation: Perform a final wipe with a dry indicator cloth. The absence of visible residue or discoloration validates the gross decontamination step.

  • PPE Doffing & Disposal :

    • Action: Remove the outer nitrile gloves inside the fume hood, turning them inside out to trap contaminants. Dispose of them in the solid toxic waste bin.

    • Validation: Inspect the inner gloves. If they remain completely clean and intact, the primary barrier system is validated. Wash hands and forearms immediately with soap and water after removing the inner gloves[4].

References

  • 6-PHENYL-4,5-DIHYDRO-2H-PYRIDAZIN-3-ONE — Chemical Substance Inform
  • 199303 - Sigma-Aldrich: Description, SDS, Pricing. Sigma-Aldrich.
  • Interpretation of "high degree of acute toxicity" under the laboratory standard.
  • SOP: Acutely Toxic Chemicals.
  • Management of Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI)
  • Working with Toxic chemicals Guideline. King Abdullah University of Science and Technology (KAUST) Health & Safety.

Sources

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